molecular formula C29H27F3N6O B15576677 GZD856

GZD856

货号: B15576677
分子量: 532.6 g/mol
InChI 键: FSLXBWOKEGSUPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GZD856 is a useful research compound. Its molecular formula is C29H27F3N6O and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXBWOKEGSUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GZD856: A Bcr-Abl T315I Inhibitor

Core Content:

This compound is a novel, orally bioavailable third-generation tyrosine kinase inhibitor (TKI) designed to effectively target the Bcr-Abl fusion protein, including the recalcitrant T315I "gatekeeper" mutation.[1] This mutation is a primary cause of resistance to first and second-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML).[2][3] this compound was developed through a scaffold hopping strategy based on the structure of ponatinib.[4][5]

Mechanism of Action

The Bcr-Abl fusion protein possesses a constitutively active ABL tyrosine kinase domain, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways.[3][6][7] The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine in the ATP-binding pocket of the ABL kinase domain.[2] This substitution sterically hinders the binding of many TKIs, leading to drug resistance.[2] this compound is specifically designed to fit into the ATP-binding pocket of the Bcr-Abl protein despite the T315I mutation, thereby preventing the phosphorylation of substrates required for downstream signaling.[2][4] Western blot analyses have confirmed that this compound effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, such as Crkl and STAT5, in a dose-dependent manner in both wild-type and T315I-mutant cell lines.[4]

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl Kinase (Wild-Type or T315I) RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT (STAT5) BCR_ABL->JAK_STAT This compound This compound This compound->BCR_ABL Proliferation Increased Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: this compound inhibits Bcr-Abl kinase activity, blocking multiple downstream oncogenic signaling pathways.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent enzymatic inhibition of both wild-type (WT) Bcr-Abl and the T315I mutant.[1][4]

Table 1: this compound Kinase Inhibition

Target IC₅₀ (nM)
Bcr-Abl (Wild-Type) 19.9[1][4]

| Bcr-Abl (T315I Mutant)  | 15.4[1][4] |

Cellular Anti-proliferative Activity

The inhibitor effectively suppresses the growth of CML cell lines expressing both wild-type and T315I-mutated Bcr-Abl.[1][4]

Table 2: this compound Anti-proliferative Activity

Cell Line Bcr-Abl Status IC₅₀ (nM)
Ba/F3-WT Wild-Type 0.64[1][4]
K562 Wild-Type 2.2[1][4]
Ba/F3-T315I T315I Mutant 10.8[1][4]

| K562R (Q252H) | Other Mutant | 67.0[4] |

Preclinical In Vivo Efficacy

In mouse xenograft models, orally administered this compound has been shown to potently suppress tumor growth.[1][4] Studies using mice bearing K562 (wild-type Bcr-Abl) or Ba/F3 (Bcr-Abl T315I) tumors demonstrated significant anti-tumor efficacy.[4][5] For instance, in the Ba/F3 T315I model, this compound administered daily by oral gavage at doses of 20 and 50 mg/kg led to marked tumor suppression over a 16-day period.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (FRET-based Z'-Lyte)

This assay quantifies the enzymatic activity of Bcr-Abl kinase and the inhibitory effect of this compound by measuring the phosphorylation of a peptide substrate.[4]

Methodology:

  • Reaction Setup: Kinase reactions are prepared in 384-well plates. Each well contains the Bcr-Abl kinase (wild-type or T315I mutant), a Tyr2 peptide substrate (2 µM), and ATP (10 µM for wild-type, 5 µM for T315I mutant).[4]

  • Inhibitor Addition: this compound is added to the wells at various concentrations to determine a dose-response curve.[4]

  • Incubation: The reaction is incubated in a buffer solution (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[4]

  • Detection: The level of substrate phosphorylation is measured using a FRET-based detection system.[4]

  • Data Analysis: The dose-response data is analyzed using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ values.[4]

Kinase_Assay_Workflow cluster_prep Preparation Kinase Bcr-Abl Kinase (WT or T315I) Combine Combine in 384-well Plate Kinase->Combine Substrate Peptide Substrate + ATP Substrate->Combine Inhibitor This compound (Serial Dilutions) Inhibitor->Combine Incubate Incubate Combine->Incubate Detect Measure Phosphorylation (FRET) Incubate->Detect Analyze Calculate IC₅₀ Detect->Analyze

Caption: Workflow for the FRET-based in vitro kinase inhibition assay.

Cellular Anti-proliferation Assay (CCK-8)

This assay measures the effect of this compound on the viability and proliferation of CML cells.[4]

Methodology:

  • Cell Seeding: Cells in the logarithmic growth phase are plated in 96-well culture dishes (approximately 3,000 cells per well).[4]

  • Compound Treatment: After 24 hours, cells are treated with this compound at various concentrations for 72 hours. A vehicle control is also included.[4]

  • Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by a 3-hour incubation period.[4]

  • Measurement: The absorbance is measured at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[4]

  • Data Analysis: The cell viability rate is calculated, and the data is used to determine IC₅₀ values using graphing software.[4]

Cell_Viability_Workflow Seed 1. Seed Cells in 96-well Plates Treat 2. Add this compound (Varying Concentrations) Seed->Treat Incubate72 3. Incubate for 72h Treat->Incubate72 AddCCK8 4. Add CCK-8 Reagent Incubate72->AddCCK8 Incubate3 5. Incubate for 3h AddCCK8->Incubate3 Read 6. Measure Absorbance (450nm) Incubate3->Read Analyze 7. Calculate IC₅₀ Read->Analyze

Caption: Workflow for the CCK-8 based cellular anti-proliferation assay.

Western Blot Analysis

This technique was used to confirm the mechanism of action by observing the phosphorylation status of Bcr-Abl and its downstream targets.

Methodology:

  • Cell Treatment: K562, Ba/F3-WT, and Ba/F3-T315I cells are treated with this compound at indicated concentrations for 4 hours.[4][8]

  • Lysate Preparation: Whole-cell lysates are prepared from the treated cells.[4][8]

  • Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total Bcr-Abl, Crkl, and STAT5, followed by secondary antibodies.

  • Detection: Protein bands are visualized to assess the level of phosphorylation.[4]

References

GZD856: A Potent Dual Inhibitor of PDGFRα/β and Bcr-Abl for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: GZD856 is a novel, orally active small molecule inhibitor targeting both Platelet-Derived Growth Factor Receptors (PDGFR) alpha (α) and beta (β), as well as the Bcr-Abl fusion protein, including the clinically significant T315I mutant.[1][2][3] Platelet-derived growth factor (PDGF) signaling plays a crucial role in cell proliferation, migration, and angiogenesis, and its dysregulation is implicated in various cancers.[4] this compound has demonstrated significant anti-tumor activity in preclinical models of lung cancer and chronic myeloid leukemia (CML), making it a promising candidate for further development.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
PDGFRα68.6[1][2]
PDGFRβ136.6[1][2]
Bcr-Abl (native)19.9[1][2][3][5]
Bcr-Abl (T315I mutant)15.4[1][2][3][5]

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (nM)
H1703Lung CancerPDGFRα amplifiedPotent suppression (specific IC50 not provided)[4]
K562Chronic Myeloid LeukemiaBcr-Abl2.2[3][5]
K562RChronic Myeloid LeukemiaBcr-Abl (Q252H)67.0
Ba/F3Pro-BBcr-Abl (Wild-Type)0.64[3][5]
Ba/F3Pro-BBcr-Abl (T315I)10.8[3][5]
MOLT-4Acute Lymphoblastic LeukemiaBcr-Abl negative499.4[5]
U937Histiocytic LymphomaBcr-Abl negative2001.0[5]

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
H1703Lung Cancer10 mg/kg, p.o. daily20.8%[1]
H1703Lung Cancer30 mg/kg, p.o. daily74.1%[1]
A549Lung Cancer30 mg/kg, p.o. daily51.1%[1]
K562Chronic Myeloid Leukemia10 mg/kg, p.o. daily for 8 daysAlmost complete tumor eradication[5]
Ba/F3 (Bcr-Abl T315I)Pro-B50 mg/kg, p.o. daily for 16 days~90% tumor regression[5]

Table 4: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Half-life (T1/2)22.2 hours (oral)
Maximum Plasma Concentration (Cmax)899.5 µg/L (oral)
Oral Bioavailability (BA)78%

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of PDGFRα/β and Bcr-Abl. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

PDGFR_Signaling_Pathway PDGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFRα/β PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Activation RAS RAS PDGFR->RAS STAT3 STAT3 PDGFR->STAT3 This compound This compound This compound->PDGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase Activity Assay

This protocol is based on a FRET-based Z'-Lyte assay system to determine the IC50 values of this compound against target kinases.

Materials:

  • Recombinant human PDGFRα, PDGFRβ, Bcr-Abl (wild-type), and Bcr-Abl (T315I) kinases.

  • Tyr2 peptide substrate.

  • ATP.

  • This compound stock solution (in DMSO).

  • Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • 384-well plates.

  • Plate reader capable of measuring fluorescence resonance energy transfer (FRET).

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilutions.

  • Add 5 µL of the respective kinase and peptide substrate mix in kinase buffer.

  • Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and develop the FRET signal according to the Z'-Lyte assay kit manufacturer's instructions.

  • Read the plate on a fluorescence plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and a no-enzyme control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This protocol utilizes a standard colorimetric assay (e.g., MTT or WST-1) to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., H1703, A549, K562, Ba/F3).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • MTT or WST-1 reagent.

  • Solubilization buffer (for MTT assay).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is for detecting the phosphorylation status of PDGFR and downstream signaling proteins in response to this compound treatment.

Materials:

  • Human cancer cell lines (e.g., H1703, A549).

  • This compound stock solution (in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-PDGFRα, anti-PDGFRα, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with antibodies against the total protein and a loading control (e.g., β-actin) to ensure equal loading.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Human cancer cell lines (e.g., H1703, A549, K562).

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Matrigel (optional).

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control to the mice daily via oral gavage.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Activity Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (IC50 in Cells) Kinase_Assay->Cell_Proliferation Promising Candidate Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Proliferation->Western_Blot Confirms Mechanism PK_Studies Pharmacokinetic Studies (in Rats) Western_Blot->PK_Studies Proceed to In Vivo Xenograft_Model Xenograft Tumor Model (Efficacy Studies) PK_Studies->Xenograft_Model Determine Dosing

Caption: A typical experimental workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Conclusion

This compound is a potent dual inhibitor of PDGFRα/β and Bcr-Abl with promising anti-tumor activity in preclinical models of lung cancer and chronic myeloid leukemia.[3][4][5] Its favorable pharmacokinetic profile and efficacy in models resistant to other inhibitors highlight its potential as a valuable therapeutic agent.[1][5] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound.

References

GZD856: A Technical Guide to its Discovery and Synthesis as a Potent Bcr-Abl and PDGFRα/β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GZD856, a potent, orally bioavailable inhibitor of Bcr-Abl, including the clinically challenging T315I mutant, and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β). This document details the scientific journey from its rational design and chemical synthesis to its preclinical evaluation, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction: Addressing Unmet Needs in Cancer Therapy

The development of targeted therapies has revolutionized the treatment of various cancers. In Chronic Myeloid Leukemia (CML), the discovery of the Bcr-Abl tyrosine kinase inhibitor imatinib was a paradigm shift. However, the emergence of drug resistance, particularly through the "gatekeeper" T315I mutation in the Abl kinase domain, has posed a significant clinical challenge, rendering many first and second-generation inhibitors ineffective.[1][2] This spurred the development of third-generation inhibitors capable of overcoming this resistance mechanism.

This compound emerged from these efforts as a novel and potent inhibitor designed to be effective against both native Bcr-Abl and its T315I mutant.[1][3] Its discovery was based on a scaffold hopping strategy from the existing pan-Bcr-Abl inhibitor, ponatinib.[4][5] Furthermore, this compound has demonstrated significant inhibitory activity against PDGFRα/β, kinases implicated in the pathogenesis of various solid tumors, suggesting its broader therapeutic potential.[6][7]

Rational Design and Discovery

The design of this compound was a strategic effort to create a molecule that could effectively bind to the ATP-binding pocket of the Abl kinase, even with the steric hindrance imposed by the T315I mutation. This was achieved by replacing the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazole[1,5-a]pyrimidine scaffold.[1][4] This modification aimed to retain key hydrogen bond interactions within the kinase hinge region while accommodating the bulkier isoleucine residue.[4] Computational modeling of this compound docked into the Bcr-Abl T315I kinase domain predicted favorable binding interactions, guiding its eventual synthesis and biological evaluation.[4]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving key chemical reactions. The following is a general overview of the synthetic route.

Synthetic Scheme

GZD856_Synthesis cluster_step_a Step A: Sonogashira Coupling & Saponification cluster_step_b Step B: Sonogashira Coupling cluster_step_c Step C: Nucleophilic Aromatic Substitution A Starting Material 1 (Aryl Halide) C Intermediate 1 A->C i. Pd(dppf)2Cl2, CuI, Et3N, DMF, 80 °C B Starting Material 2 (Protected Alkyne) B->C D Intermediate 2 (Deprotected Alkyne) C->D ii. K2CO3, MeOH, rt F Intermediate 3 D->F Pd(PPh3)2Cl2, CuI, DIPEA, DMF, 80 °C E Starting Material 3 (Pyrazolopyrimidine Halide) E->F H This compound F->H t-BuOK, THF, -20 °C G Starting Material 4 (Amine Side Chain) G->H GZD856_Signaling_Pathway cluster_bcr_abl Bcr-Abl Pathway (CML) cluster_pdgfr PDGFR Pathway (Lung Cancer) BcrAbl Bcr-Abl (WT & T315I) Crkl Crkl BcrAbl->Crkl p STAT5 STAT5 BcrAbl->STAT5 p Proliferation_CML Cell Proliferation & Survival Crkl->Proliferation_CML STAT5->Proliferation_CML PDGFR PDGFRα/β AKT AKT PDGFR->AKT p ERK ERK1/2 PDGFR->ERK p STAT3 STAT3 PDGFR->STAT3 p Proliferation_LC Cell Proliferation, Migration & Survival AKT->Proliferation_LC ERK->Proliferation_LC STAT3->Proliferation_LC This compound This compound This compound->BcrAbl Inhibits This compound->PDGFR Inhibits Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Kinase (Bcr-Abl or PDGFR) - Substrate peptide - ATP - this compound (various concentrations) start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop reaction incubation->stop_reaction detection Measure kinase activity (e.g., phosphorylation of substrate) stop_reaction->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

References

GZD856: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable small molecule inhibitor targeting multiple tyrosine kinases, most notably the Bcr-Abl fusion protein and Platelet-Derived Growth Factor Receptors (PDGFRs). Its development has been a significant step forward in addressing acquired resistance to earlier generations of tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML), particularly the challenging T315I "gatekeeper" mutation in the Abl kinase domain.[1][2][3][4] This technical guide provides an in-depth overview of the target protein binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of its effects on key signaling pathways.

Target Protein Binding Affinity

This compound demonstrates high affinity for both wild-type Bcr-Abl and its clinically significant T315I mutant, as well as for PDGFRα and PDGFRβ. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

Biochemical Inhibitory Activity of this compound
Target ProteinIC50 (nM)
Bcr-Abl (Wild-Type)19.9[1][2][3]
Bcr-Abl (T315I Mutant)15.4[1][2][3]
PDGFRα68.6[5]
PDGFRβ136.6[5]
Cellular Antiproliferative Activity of this compound
Cell LineExpressed KinaseIC50 (nM)
K562Bcr-Abl (Wild-Type)2.2[1]
Ba/F3Bcr-Abl (Wild-Type)0.64[1]
Ba/F3Bcr-Abl (T315I Mutant)10.8[1]
K562RBcr-Abl (Q252H Mutant)67.0[1][5]
H1703 (Lung Cancer)PDGFRα overexpression250
A549 (Lung Cancer)->10,000
MOLT4 (Leukemia)Bcr-Abl Negative>10,000[1]
U937 (Leukemia)Bcr-Abl Negative>10,000[1]

Kinase Selectivity Profile

A comprehensive kinome scan for this compound is not publicly available. However, this compound was developed through a scaffold hopping strategy based on the multi-kinase inhibitor ponatinib.[2] Ponatinib is known to inhibit a range of kinases beyond Bcr-Abl and PDGFR, including members of the VEGFR, FGFR, EPH receptor, and SRC families, as well as KIT, RET, TIE2, and FLT3.[6] Studies have suggested that this compound is more selective than ponatinib, as evidenced by its significantly lower potency against leukemia cell lines that do not express Bcr-Abl.[1] This suggests a more favorable off-target profile for this compound, though further broad-panel kinase screening is needed for a complete characterization.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target proteins. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that drive cell proliferation and survival.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase activates a number of downstream signaling pathways critical for the malignant phenotype in CML. This compound effectively inhibits the autophosphorylation of Bcr-Abl and subsequently suppresses the activation of key downstream effectors such as Crkl and STAT5.[1][4]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Crkl Crkl Bcr_Abl->Crkl This compound This compound This compound->Bcr_Abl Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation

Caption: this compound inhibits the Bcr-Abl signaling cascade.

PDGFR Signaling Pathway

PDGF receptors are receptor tyrosine kinases that, upon binding to their ligands (PDGFs), dimerize and autophosphorylate, initiating downstream signaling. This compound inhibits this autophosphorylation, thereby blocking pathways that regulate cell growth, migration, and survival.[5]

PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFRα / PDGFRβ PDGF->PDGFR Binding & Dimerization PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K Ras_MAPK Ras/MAPK Pathway PDGFR->Ras_MAPK STAT STAT PDGFR->STAT This compound This compound This compound->PDGFR Inhibition of Autophosphorylation Cell_Response Cell Growth, Migration, Survival PLCg->Cell_Response PI3K->Cell_Response Ras_MAPK->Cell_Response STAT->Cell_Response

Caption: this compound blocks PDGFR-mediated signaling pathways.

Experimental Protocols

Biochemical Kinase Activity Assay (FRET-based Z'-Lyte™ Assay)

This assay quantitatively measures the inhibition of kinase activity by this compound.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase (Bcr-Abl or PDGFR) - Peptide Substrate - ATP - this compound (various conc.) Start->Prepare_Reaction Incubate Incubate Prepare_Reaction->Incubate Add_Development_Reagent Add Development Reagent (Protease) Incubate->Add_Development_Reagent Incubate_2 Incubate Add_Development_Reagent->Incubate_2 Measure_FRET Measure FRET Signal Incubate_2->Measure_FRET Calculate_IC50 Calculate IC50 Measure_FRET->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the FRET-based kinase activity assay.

Methodology:

  • Reaction Setup: In a 384-well plate, the kinase (e.g., recombinant Bcr-Abl or PDGFR), a fluorescently labeled peptide substrate, and varying concentrations of this compound are combined in a reaction buffer. The ATP concentration is typically set at or near the Km for each specific kinase.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.

  • Development: A development reagent containing a site-specific protease is added. This protease will only cleave the non-phosphorylated peptide substrate.

  • FRET Measurement: Cleavage of the substrate disrupts Fluorescence Resonance Energy Transfer (FRET) between the two fluorescent labels on the peptide. The FRET signal is measured using a fluorescence plate reader. A higher FRET signal corresponds to more phosphorylated substrate and thus greater kinase inhibition.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Antiproliferation Assay (CCK-8/MTS Assay)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_this compound Add this compound at various concentrations Seed_Cells->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_CCK8 Add CCK-8/MTS reagent Incubate->Add_CCK8 Incubate_2 Incubate for 1-4 hours Add_CCK8->Incubate_2 Measure_Absorbance Measure absorbance at 450 nm Incubate_2->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the cellular antiproliferation assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562, Ba/F3) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight if applicable.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period that allows for multiple cell doublings (typically 72 hours).

  • Reagent Addition: A solution containing a tetrazolium salt (such as WST-8 in CCK-8, or MTS) is added to each well.

  • Color Development: Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product. The plate is incubated for 1-4 hours to allow for color development.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of proliferation inhibition is calculated for each this compound concentration relative to untreated control cells. The data are then used to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of Bcr-Abl, including the clinically important T315I mutant, and PDGFRα/β. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of key downstream signaling pathways that are crucial for cancer cell proliferation and survival. The data presented in this guide underscore the therapeutic potential of this compound, particularly in overcoming resistance to other TKIs. Further investigation into its broader kinase selectivity will provide a more complete understanding of its pharmacological profile and aid in its continued clinical development.

References

GZD856 Kinase Inhibition Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation Abl kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, detailing its activity against its primary targets, its effects in cellular and in vivo models, and the methodologies used for its characterization.

Core Data Summary

Table 1: this compound Enzymatic Inhibition Profile
Kinase TargetIC50 (nM)
Bcr-Abl (Wild-Type)19.9[1][2][3][4]
Bcr-Abl (T315I Mutant)15.4[1][2][3][4]
PDGFRα68.6
PDGFRβ136.6

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. The available data focuses on its primary targets.

Table 2: this compound Cellular Anti-proliferative Activity
Cell LineBcr-Abl StatusIC50 (nM)
K562Bcr-Abl Positive2.2[1][2][3]
K562R (Q252H)Bcr-Abl Positive (Imatinib-Resistant)67.0[1]
Ba/F3 WTExpressing Wild-Type Bcr-Abl0.64[1][2][3]
Ba/F3 T315IExpressing Bcr-Abl T315I Mutant10.8[1][2][3]
MOLT-4Bcr-Abl Negative499.4[1]
U937Bcr-Abl Negative2001.0[1]

This compound demonstrates significantly less potency against leukemia cell lines that do not express the Bcr-Abl fusion protein, suggesting a selective mode of action.[1]

Mechanism of Action & Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Bcr-Abl. This inhibition blocks the downstream signaling pathways that are constitutively activated by Bcr-Abl, leading to the proliferation of cancer cells. Specifically, this compound has been shown to suppress the phosphorylation of downstream effector proteins such as Crkl and STAT5 in a dose-dependent manner.[1]

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl Bcr_Abl->Crkl Phosphorylation STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival Crkl->Proliferation STAT5->Proliferation This compound This compound This compound->Bcr_Abl Inhibition Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate, ATP, and this compound Start->Incubate Phosphorylation Kinase Mediated Phosphorylation Incubate->Phosphorylation Add_Protease Add Development Reagent (Protease) Phosphorylation->Add_Protease Cleavage Protease Cleaves Non-phosphorylated Substrate Add_Protease->Cleavage Measure_FRET Measure FRET Signal Cleavage->Measure_FRET Calculate_IC50 Calculate IC50 Measure_FRET->Calculate_IC50 End End Calculate_IC50->End In_Vivo_Workflow Start Start Implantation Subcutaneous Implantation of Leukemia Cells in Mice Start->Implantation Tumor_Growth Allow Tumors to Establish and Grow Implantation->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Measurement Measure Tumor Volume Periodically Dosing->Measurement Measurement->Dosing Repeated Dosing & Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis End End Analysis->End

References

GZD856: A Technical Guide on its Role in Chronic Myeloid Leukemia (CML) Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GZD856, a novel, orally bioavailable Bcr-Abl tyrosine kinase inhibitor. It details the compound's mechanism of action, preclinical efficacy, and its significant potential in overcoming treatment resistance in Chronic Myeloid Leukemia (CML), particularly in cases involving the formidable T315I mutation.

Introduction: The Challenge of Resistance in CML Therapy

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein resulting from the t(9;22) chromosomal translocation.[1][2][3] The advent of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition.[4][5]

However, a significant clinical challenge is the development of drug resistance. The primary mechanism for acquired resistance involves point mutations in the Abl kinase domain, which impair TKI binding.[1][6][7] The "gatekeeper" T315I mutation, in particular, confers resistance to first and second-generation TKIs, including imatinib, nilotinib, and dasatinib, posing a major hurdle in CML therapy.[1][8] This has driven the development of third-generation inhibitors designed to effectively target this resistant mutant. This compound has emerged from these efforts as a potent inhibitor of both native Bcr-Abl and the T315I mutant.[1][8][9]

This compound: Profile of a Novel Bcr-Abl T315I Inhibitor

This compound was developed as a novel Bcr-Abl inhibitor through a scaffold hopping strategy based on the structure of ponatinib.[9] Its design allows it to effectively bind to the ATP-binding site of the Bcr-Abl kinase, even in the presence of the T315I mutation, thereby blocking its downstream signaling and inhibiting the proliferation of leukemic cells.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against both wild-type and T315I-mutated Bcr-Abl.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseThis compound IC50 (nM)
Native Bcr-Abl19.9
Bcr-Abl T315I15.4
Source: Data compiled from multiple studies.[1][8][9]
Table 2: In Vitro Anti-proliferative Activity of this compound in CML Cell Lines
Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-Type2.2---
Ba/F3Wild-Type0.64---
Ba/F3T315I Mutant10.8---
Source: Data from preclinical research.[1][8][9] Dashes indicate data not specified in the reviewed sources.

Mechanism of Action and Signaling Pathway Inhibition

This compound functions by directly inhibiting the kinase activity of Bcr-Abl. This prevents the phosphorylation of downstream substrates crucial for cell proliferation and survival. Western blot analyses have confirmed that this compound effectively suppresses the activation of Bcr-Abl and its key downstream signaling proteins, such as Crkl and STAT5, in a dose-dependent manner in both wild-type and T315I-mutant cell lines.[1]

Bcr_Abl_Pathway cluster_upstream Upstream Oncogenic Driver cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation Crkl Crkl BCR_ABL->Crkl Phosphorylation PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Phosphorylation RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Crkl->Proliferation Crkl->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis This compound This compound This compound->BCR_ABL Inhibition

Caption: this compound inhibits the Bcr-Abl kinase, blocking downstream signaling pathways.

In Vivo Antitumor Efficacy

The therapeutic potential of this compound was further evaluated in mouse xenograft models of human CML. Oral administration of this compound led to potent suppression of tumor growth.

  • K562 Xenograft Model (Bcr-Abl WT): Mice treated with this compound at a dose of 10 mg/kg once daily for 16 consecutive days showed significant tumor growth inhibition.[1][10]

  • Ba/F3 Xenograft Model (Bcr-Abl T315I): In this imatinib-resistant model, this compound administered orally at doses of 20 and 50 mg/kg once daily for 16 days also resulted in potent antitumor activity.[1]

These in vivo studies underscore the oral bioavailability and powerful antitumor efficacy of this compound against both imatinib-sensitive and resistant CML.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used in the evaluation of this compound are outlined below.

Western Blot Analysis

This protocol was used to assess the inhibition of Bcr-Abl signaling.

  • Cell Treatment: K562, Ba/F3-WT, and Ba/F3-T315I cells were treated with varying concentrations of this compound for 4 hours.[1]

  • Lysis: Whole-cell lysates were collected by dissolving cells in 1x SDS sample lysis buffer.

  • Protein Quantification: The supernatant was collected after sonication and boiling.

  • Electrophoresis: Lysates were loaded onto 8–12% SDS-PAGE gels for protein separation.

  • Transfer: Separated proteins were electrically transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane was blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Studies

This protocol was used to determine the antitumor efficacy of this compound in live animal models.

  • Cell Implantation: BALB/c nude mice were subcutaneously injected with either K562 or Ba/F3-T315I cells to establish tumors.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

  • Drug Administration: this compound was administered via oral gavage once daily at specified doses (e.g., 10, 20, or 50 mg/kg) for a period of 16 consecutive days.[1][10]

  • Monitoring: Tumor volume and body weight were measured every two days.

  • Endpoint: At the end of the study, tumors were excised and weighed for final analysis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Activity Assay (IC50 vs Bcr-Abl WT & T315I) Prolif_Assay Cell Proliferation Assay (IC50 in K562, Ba/F3 cells) Kinase_Assay->Prolif_Assay Promising Inhibitor WB_Assay Western Blot Analysis (Downstream Signal Inhibition) Prolif_Assay->WB_Assay Potent Cell Activity Xenograft Mouse Xenograft Models (K562 & Ba/F3-T315I) WB_Assay->Xenograft Confirmed Mechanism Efficacy Tumor Growth Inhibition (Efficacy Assessment) Xenograft->Efficacy Oral Dosing Resistance_Logic CML CML Patient TKI_1_2 1st/2nd Gen TKIs (Imatinib, etc.) CML->TKI_1_2 T315I T315I Mutation Development TKI_1_2->T315I Resistance Treatment Resistance T315I->Resistance This compound This compound Resistance->this compound Response Potential for Response This compound->Response

References

GZD856: A Technical Guide to its Downstream Signaling Pathways in Bcr-Abl Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by GZD856, a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase. A particular focus is placed on its efficacy against the T315I mutation, a common mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascades affected by this compound.

Core Mechanism of Action

This compound is a novel Bcr-Abl inhibitor designed to overcome acquired resistance to imatinib, particularly the challenging T315I "gatekeeper" mutation.[1][2][3] It functions as an ATP-competitive inhibitor, effectively suppressing the kinase activity of both wild-type (WT) Bcr-Abl and its T315I mutant form.[1][2] This inhibition blocks the autophosphorylation of Bcr-Abl, thereby preventing the initiation of downstream signaling cascades that drive the proliferation and survival of CML cells.

Impact on Downstream Signaling Pathways

Experimental evidence, primarily from Western blot analyses, has demonstrated that this compound effectively suppresses the phosphorylation of key downstream effectors of the Bcr-Abl signaling network.[1][4] The primary identified pathways impacted are the Crkl and STAT5 signaling axes.

Inhibition of the Crkl Pathway

Crkl (Crk-like protein) is a prominent substrate of Bcr-Abl, and its phosphorylation is a reliable indicator of Bcr-Abl kinase activity. Once phosphorylated, p-Crkl acts as an adaptor protein, recruiting other signaling molecules to propagate pro-survival signals. This compound has been shown to inhibit the phosphorylation of Crkl in a dose-dependent manner in Bcr-Abl positive cell lines.[1]

Suppression of the STAT5 Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream target of Bcr-Abl.[1] Its phosphorylation and subsequent activation lead to the transcription of genes involved in cell proliferation, differentiation, and survival. This compound treatment leads to a significant reduction in the phosphorylation of STAT5, thereby attenuating its transcriptional activity.[1]

The following diagram illustrates the primary mechanism of this compound in inhibiting the Bcr-Abl signaling pathway.

GZD856_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl Bcr_Abl->Crkl Phosphorylates STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates This compound This compound This compound->Bcr_Abl Inhibits pCrkl p-Crkl pSTAT5 p-STAT5 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression Promotes

Fig 1. this compound mechanism of action on Bcr-Abl signaling.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through both enzymatic and cellular assays. The tables below summarize the key inhibitory concentrations (IC50) against Bcr-Abl kinase and the proliferation of various leukemia cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetThis compound IC50 (nM)Ponatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
Bcr-AblWT19.9-98.243.5
Bcr-AblT315I15.4->10,000>10,000
Data compiled from a study by Lu et al.[1]

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Positive (WT)2.21896.50.5
Ba/F3WTPositive (WT)0.64500220.16
Ba/F3T315IPositive (T315I)10.810,16014616.5
K562RPositive (Q252H)67.06050350-
MOLT-4Negative499.448,50020,4007.8
U937Negative2001.016,00095201.0
Data compiled from a study by Lu et al.[1]

Experimental Protocols

The following provides a detailed methodology for a key experiment used to elucidate the downstream effects of this compound.

Western Blot Analysis of Bcr-Abl Signaling

This protocol is designed to assess the phosphorylation status of Bcr-Abl and its downstream targets, Crkl and STAT5, in response to this compound treatment.

Experimental Workflow:

Western_Blot_Workflow cell_culture 1. Cell Culture (e.g., K562, Ba/F3) gzd856_treatment 2. This compound Treatment (Indicated concentrations, 4 hours) cell_culture->gzd856_treatment cell_lysis 3. Cell Lysis (Whole cell lysate preparation) gzd856_treatment->cell_lysis protein_quant 4. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE (Protein separation by size) protein_quant->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-Bcr-Abl, anti-p-Crkl, anti-p-STAT5, loading control) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (Chemiluminescence) secondary_ab->detection analysis 11. Data Analysis detection->analysis

Fig 2. Workflow for Western Blot analysis.

Detailed Steps:

  • Cell Culture: Culture Bcr-Abl positive cells (e.g., K562, Ba/F3WT, Ba/F3T315I) in appropriate media and conditions until they reach logarithmic growth phase.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration, typically 4 hours.[1][4]

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the whole-cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Bcr-Abl, Crkl, and STAT5, as well as antibodies for the total proteins and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Resistance Mechanisms and Future Directions

While this compound effectively overcomes resistance mediated by the T315I mutation, the potential for the development of resistance to this compound itself remains a consideration in targeted cancer therapy. Mechanisms of resistance to TKIs can be broadly categorized as Bcr-Abl-dependent or Bcr-Abl-independent.[5] Bcr-Abl-dependent mechanisms may involve the emergence of new compound mutations in the Bcr-Abl kinase domain that reduce the binding affinity of this compound.[6] Bcr-Abl-independent mechanisms could involve the activation of bypass signaling pathways that promote cell survival despite the effective inhibition of Bcr-Abl.[5][7]

Future research should focus on identifying potential resistance mutations to this compound through in vitro resistance screening studies. Furthermore, investigating the broader signaling network changes upon this compound treatment using proteomic and transcriptomic approaches will be crucial for understanding potential bypass mechanisms and for the rational design of combination therapies to prevent or overcome resistance. As of the latest available information, specific clinical trial data for this compound is not widely published in the searched literature, indicating its status is likely still in the preclinical or early clinical development stages.

References

GZD856: A Technical Guide to its Effects on Crkl and STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a novel, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides an in-depth analysis of the molecular effects of this compound, with a specific focus on its inhibitory action on the phosphorylation of key downstream signaling proteins, Crkl and STAT5. The constitutive activation of the Bcr-Abl kinase in CML leads to the aberrant phosphorylation and activation of multiple signaling pathways that drive malignant cell proliferation and survival. Crkl and STAT5 are critical downstream effectors in the Bcr-Abl signaling cascade.[3][4] Understanding the impact of this compound on the phosphorylation status of these proteins is crucial for elucidating its mechanism of action and its therapeutic potential.

Mechanism of Action: Inhibition of Bcr-Abl and Downstream Signaling

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type Bcr-Abl and the T315I mutant.[1][2] This inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. Key among these are the adapter protein Crkl and the transcription factor STAT5. In CML cells, both Crkl and STAT5 are constitutively phosphorylated and activated by Bcr-Abl, leading to uncontrolled cell growth and survival.[3][4]

This compound effectively suppresses the phosphorylation of Bcr-Abl, which in turn blocks the phosphorylation of Crkl and STAT5 in a dose-dependent manner.[1][2] This has been demonstrated in various CML cell lines, including K562 (Bcr-Abl positive), and Ba/F3 cells engineered to express either wild-type Bcr-Abl (Ba/F3-WT) or the T315I mutant (Ba/F3-T315I).[1][2]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, including assessments of its inhibitory effects on kinase activity and cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)
Bcr-Abl (Wild-Type)19.9
Bcr-Abl (T315I Mutant)15.4

Data sourced from Lu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[1]

Table 2: Anti-proliferative Activity of this compound in Bcr-Abl Positive Cell Lines
Cell LineBcr-Abl StatusIC50 (nM)
K562Wild-Type2.2
Ba/F3-WTWild-Type0.64
Ba/F3-T315IT315I Mutant10.8

Data sourced from Lu et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on Crkl and STAT5 phosphorylation.

Western Blot Analysis of Crkl and STAT5 Phosphorylation

This protocol is based on the methods described by Lu et al. (2017) for the analysis of this compound's effect on protein phosphorylation in CML cell lines.[2]

1. Cell Culture and Treatment:

  • Culture K562, Ba/F3-WT, or Ba/F3-T315I cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 4 hours. Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, harvest cells by centrifugation at 1,500 rpm for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 1x SDS sample buffer [62.5 mM Tris-HCl (pH 6.8), 2% w/v SDS, 10% glycerol, 50 mM DTT, 0.01% w/v bromophenol blue] supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Sonicate the lysates briefly to shear DNA and reduce viscosity.

  • Boil the samples at 95-100°C for 5-10 minutes.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-12% SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

5. Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for phosphorylated Crkl (p-Crkl), total Crkl, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated Bcr-Abl (p-Abl), and total Abl overnight at 4°C with gentle agitation. Use antibodies from a reputable supplier such as Cell Signaling Technology.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Flow Cytometry Analysis of STAT5 Phosphorylation (Adapted Protocol)

While the primary literature on this compound utilizes Western blotting to assess STAT5 phosphorylation, flow cytometry offers a powerful method for quantitative, single-cell analysis. The following is a general protocol that can be adapted for this purpose.

1. Cell Culture and Treatment:

  • Culture and treat cells with this compound as described in the Western Blot protocol.

2. Cell Fixation and Permeabilization:

  • Harvest the treated cells by centrifugation.

  • Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde in PBS) for 10 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

3. Antibody Staining:

  • Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).

  • Resuspend the cells in the staining buffer containing a fluorescently conjugated anti-p-STAT5 antibody (e.g., Alexa Fluor 647 or PE conjugate).

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with staining buffer.

4. Flow Cytometry Analysis:

  • Resuspend the cells in staining buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the p-STAT5 antibody.

  • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of p-STAT5 for each treatment condition.

Visualizations

Signaling Pathway of Bcr-Abl and Inhibition by this compound

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl Bcr_Abl->Crkl P STAT5 STAT5 Bcr_Abl->STAT5 P pCrkl p-Crkl Gene_Expression Gene Expression (Proliferation, Survival) pCrkl->Gene_Expression pSTAT5 p-STAT5 pSTAT5->Gene_Expression This compound This compound This compound->Bcr_Abl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cell_culture 1. Cell Culture (K562, Ba/F3-WT, Ba/F3-T315I) gzd856_treatment 2. This compound Treatment (Dose-Response) cell_culture->gzd856_treatment cell_harvest 3. Cell Harvesting & Lysis gzd856_treatment->cell_harvest western_blot 4a. Western Blot Analysis (p-Crkl, p-STAT5) cell_harvest->western_blot flow_cytometry 4b. Flow Cytometry (p-STAT5) cell_harvest->flow_cytometry data_analysis 5. Data Analysis (IC50, MFI) western_blot->data_analysis flow_cytometry->data_analysis

Caption: Workflow for evaluating this compound's effect on Crkl and STAT5 phosphorylation.

Conclusion

This compound is a potent inhibitor of the Bcr-Abl kinase, effectively targeting both the wild-type and the clinically challenging T315I mutant forms. Its mechanism of action involves the direct inhibition of Bcr-Abl kinase activity, leading to a dose-dependent reduction in the phosphorylation of critical downstream signaling molecules, including Crkl and STAT5. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and other Bcr-Abl inhibitors. The robust inhibition of Crkl and STAT5 phosphorylation underscores the therapeutic potential of this compound in overcoming resistance in CML.

References

GZD856: A Technical Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable third-generation Bcr-Abl tyrosine kinase inhibitor. It was specifically designed to overcome the T315I "gatekeeper" mutation in the Bcr-Abl kinase, a common mechanism of resistance to first and second-generation inhibitors like imatinib and nilotinib in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] This document provides an in-depth technical overview of the kinase selectivity of this compound based on publicly available data.

While a comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available, existing research highlights its high potency against its primary target, Bcr-Abl, including the clinically significant T315I mutant. Furthermore, studies have identified additional activity against Platelet-Derived Growth Factor Receptors (PDGFRs).

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against its key targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: this compound Activity against Bcr-Abl Kinase. [1]

Target KinaseIC50 (nM)
Bcr-Abl (Wild-Type)19.9
Bcr-Abl (T315I Mutant)15.4

Table 2: this compound Activity against PDGFR Kinases.

Target KinaseIC50 (nM)
PDGFRα68.6
PDGFRβ136.6

Table 3: Comparative Cellular Activity of this compound. [1]

Cell LineBcr-Abl StatusIC50 (nM)
K562Positive (Wild-Type)2.2
Ba/F3 Bcr-Abl WTPositive (Wild-Type)0.64
Ba/F3 Bcr-Abl T315IPositive (T315I Mutant)10.8
MOLT4Negative>10,000
U937Negative>10,000

The data demonstrates that this compound is significantly more potent against cell lines expressing the Bcr-Abl kinase compared to those that do not, indicating a high degree of cellular selectivity for its primary target.[1]

Signaling Pathways

This compound primarily targets the Bcr-Abl signaling pathway, which is constitutively active in CML and drives cell proliferation and survival. By inhibiting the Bcr-Abl kinase, this compound effectively blocks downstream signaling cascades. The inhibition of PDGFRα and PDGFRβ suggests that this compound may also impact signaling pathways regulated by these receptor tyrosine kinases, which are involved in cell growth, differentiation, and angiogenesis.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival This compound This compound This compound->Bcr-Abl Inhibition

This compound Inhibition of the Bcr-Abl Signaling Pathway.

Experimental Protocols

The kinase inhibitory activity of this compound against Bcr-Abl was determined using a FRET-based Z'-Lyte™ kinase assay. The following provides a detailed methodology based on the available literature.[1]

Z'-Lyte™ Kinase Assay for Bcr-Abl Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against wild-type and T315I mutant Bcr-Abl kinase.

Materials:

  • Recombinant human Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes

  • Z'-Lyte™ Tyr 2 Peptide substrate (Invitrogen)

  • ATP

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Z'-Lyte™ Development Reagent

  • Z'-Lyte™ Stop Reagent

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase, peptide substrate, and compound solution to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentrations are 10 µM for the Bcr-Abl wild-type assay and 5 µM for the Bcr-Abl T315I assay.[1]

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Z'-Lyte™ Development Reagent to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated peptide substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction:

    • Add the Z'-Lyte™ Stop Reagent to each well to stop the development reaction.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • The percent inhibition is calculated relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z_Lyte_Assay_Workflow Start Start Compound_Dilution Prepare this compound Serial Dilution Start->Compound_Dilution Reaction_Setup Add Kinase, Peptide, and this compound to Plate Compound_Dilution->Reaction_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Reaction_Setup->Initiate_Reaction Incubation_1 Incubate at Room Temperature Initiate_Reaction->Incubation_1 Development Add Development Reagent (Protease) Incubation_1->Development Incubation_2 Incubate at Room Temperature Development->Incubation_2 Stop_Reaction Add Stop Reagent Incubation_2->Stop_Reaction Read_Plate Measure Fluorescence (445nm / 520nm) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for the Z'-Lyte™ Kinase Assay.

Conclusion

This compound is a highly potent inhibitor of the Bcr-Abl kinase, including the clinically challenging T315I mutant. Its selectivity has been demonstrated through both enzymatic and cellular assays, showing significant potency against Bcr-Abl expressing cells with minimal effect on Bcr-Abl negative cell lines. In addition to its primary target, this compound also exhibits inhibitory activity against PDGFRα and PDGFRβ. While a comprehensive kinome-wide selectivity profile is not currently in the public domain, the available data strongly supports this compound as a selective and potent inhibitor for its intended therapeutic target. Further research to elucidate its broader kinase interaction profile would provide a more complete understanding of its pharmacological effects.

References

GZD856: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical research findings for GZD856, a potent and orally bioavailable inhibitor of the Bcr-Abl kinase, including the imatinib-resistant T315I mutant. The information presented is intended for researchers, scientists, and professionals involved in drug development.

In Vitro Efficacy

This compound has demonstrated significant potency against both wild-type Bcr-Abl and the clinically challenging T315I mutant in enzymatic and cellular assays.

Kinase Inhibition

This compound effectively inhibits the kinase activity of both native Bcr-Abl and the T315I mutant.[1][2]

TargetIC50 (nM)
Native Bcr-Abl19.9
Bcr-Abl T315I15.4
Cellular Antiproliferative Activity

The compound has shown potent antiproliferative effects in various leukemia cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.[1][2] this compound's selectivity is highlighted by its significantly lower potency against cells not expressing Bcr-Abl (MOLT-4 and U937) and non-cancerous cells (HFL-1).[1]

Cell LineBcr-Abl StatusIC50 (nM)
K562Wild-type2.2
Ba/F3 WTWild-type0.64
Ba/F3 T315IT315I Mutant10.8
K562RQ252H Mutant67.0
MOLT-4Negative499.4
U937Negative2001.0

Mechanism of Action: Bcr-Abl Signaling Inhibition

This compound exerts its anticancer effects by inhibiting the Bcr-Abl signaling pathway. Western blot analyses have confirmed that this compound suppresses the activation of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5, in a dose-dependent manner in K562, Ba/F3 WT, and Ba/F3 T315I cells.[1]

Bcr_Abl_Signaling Bcr-Abl Bcr-Abl Crkl Crkl Bcr-Abl->Crkl activates STAT5 STAT5 Bcr-Abl->STAT5 activates This compound This compound This compound->Bcr-Abl inhibition Proliferation Proliferation Crkl->Proliferation STAT5->Proliferation

This compound inhibits the Bcr-Abl signaling pathway.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in mouse xenograft models using human chronic myelogenous leukemia (CML) cells (K562) and Ba/F3 cells expressing the Bcr-Abl T315I mutant.

K562 Xenograft Model

In a subcutaneous K562 xenograft model, oral administration of this compound at 10 mg/kg/day for 16 consecutive days resulted in potent suppression of tumor growth.[1][3]

Ba/F3 T315I Xenograft Model

This compound demonstrated dose-dependent tumor growth inhibition in a xenograft model using Ba/F3 cells expressing the Bcr-Abl T315I mutant.[1] While a 20 mg/kg/day dose showed no obvious inhibition, a 50 mg/kg/day dose administered orally for 16 days led to approximately 90% tumor regression.[1] In contrast, imatinib at a dose of 100 mg/kg/day did not inhibit tumor growth in this model.[1]

Animal ModelTreatmentDosageDurationOutcome
K562 XenograftThis compound (oral)10 mg/kg/day16 daysPotent tumor growth suppression
Ba/F3 T315I XenograftThis compound (oral)20 mg/kg/day16 daysNo obvious inhibition
Ba/F3 T315I XenograftThis compound (oral)50 mg/kg/day16 days~90% tumor regression
Ba/F3 T315I XenograftImatinib (oral)100 mg/kg/day16 daysNo tumor growth inhibition

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cellular Antiproliferation Assay

A panel of leukemia cell lines with varying Bcr-Abl statuses was used to assess the antiproliferative activity of this compound. While the detailed protocol is not provided in the referenced materials, such assays typically involve treating cells with a range of compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay, such as MTT or MTS, to determine the IC50 values. Imatinib, nilotinib, ponatinib, and taxol were used as positive controls in these studies.[1]

Cellular_Antiproliferation_Workflow Cell_Lines Leukemia Cell Lines Treatment Treat with this compound (various concentrations) Cell_Lines->Treatment Incubation Incubate for a specified period Treatment->Incubation Viability_Assay Measure cell viability (e.g., MTT assay) Incubation->Viability_Assay IC50_Calculation Calculate IC50 values Viability_Assay->IC50_Calculation

Workflow for the cellular antiproliferation assay.
Western Blot Analysis

To confirm the inhibition of Bcr-Abl signaling, K562 and Ba/F3 cells (expressing Bcr-Abl WT and T315I) were treated with this compound at indicated concentrations for 4 hours.[1][3] Whole-cell lysates were then prepared and subjected to Western blot analysis to detect the phosphorylation status of Bcr-Abl, Crkl, and STAT5.[1]

Western_Blot_Workflow Cell_Treatment Treat cells with this compound for 4 hours Lysis Prepare whole-cell lysates Cell_Treatment->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Transfer proteins to membrane Electrophoresis->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibodies (p-Bcr-Abl, p-Crkl, p-STAT5) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal Secondary_Antibody->Detection

Workflow for the Western blot analysis.
In Vivo Antitumor Studies

Subcutaneous xenograft models in mice were used to evaluate the in vivo efficacy of this compound. For the K562 model, mice were orally dosed with 10 mg/kg of this compound daily for 16 days.[1][3] In the Ba/F3 T315I model, mice received daily oral doses of 20 mg/kg or 50 mg/kg of this compound for 16 days.[1] Tumor sizes were monitored regularly during the treatment period.[3] Imatinib was used as a reference compound.[1]

In_Vivo_Study_Workflow Tumor_Implantation Subcutaneous implantation of K562 or Ba/F3 T315I cells in mice Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Treatment Oral administration of this compound or vehicle control Tumor_Growth->Treatment Monitoring Monitor tumor size and body weight Treatment->Monitoring Endpoint Endpoint analysis Monitoring->Endpoint

Workflow for the in vivo xenograft studies.

References

GZD856: A Technical Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of GZD856, a potent, orally bioavailable inhibitor of the Bcr-Abl kinase, including its activity against the clinically significant T315I resistance mutation. The data and protocols summarized herein are compiled from key preclinical studies to serve as a comprehensive resource for professionals in oncology and drug development.

Core Efficacy: Kinase Inhibition and Antiproliferative Activity

This compound demonstrates significant potency against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1][2][3][4] Its efficacy has been established through both enzymatic and cellular assays, showcasing its potential as a therapeutic agent for chronic myelogenous leukemia (CML).

Kinase Inhibition

Biochemical assays reveal that this compound directly inhibits the kinase activity of wild-type Bcr-Abl and the T315I mutant at nanomolar concentrations.

TargetIC50 (nM)
Bcr-Abl (Wild-Type)19.9
Bcr-Abl (T315I Mutant)15.4

Table 1: this compound Enzymatic Inhibition of Bcr-Abl Kinase.[1][2][3][4]

Cellular Antiproliferative Activity

This compound effectively suppresses the proliferation of various leukemia cell lines, including those expressing wild-type Bcr-Abl and the T315I mutation.[1][2][3][4] Comparative analysis with other established tyrosine kinase inhibitors (TKIs) highlights its potent and selective activity.

Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-Type2.21896.50.5
Ba/F3 WTWild-Type0.64500220.16
Ba/F3 T315IT315I Mutant10.810,1601,4616.5
K562RQ252H Mutant67.06,050350ND
MOLT-4Bcr-Abl Negative499.448,50020,4007.8
U937Bcr-Abl Negative2001.016,0009,5201.0

Table 2: Antiproliferative Activity of this compound in Leukemia Cell Lines.[1] ND: Not Detected.

Mechanism of Action: Inhibition of Bcr-Abl Signaling

This compound exerts its anticancer effects by inhibiting the constitutive kinase activity of the Bcr-Abl oncoprotein, which is the primary driver in CML. This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl Bcr_Abl->Crkl Phosphorylation STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation Proliferation_Survival Gene Expression (Proliferation, Survival) STAT5->Proliferation_Survival This compound This compound This compound->Bcr_Abl Inhibition

Caption: this compound inhibits Bcr-Abl, blocking downstream signaling through Crkl and STAT5.

Western blot analyses have confirmed that this compound effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5, in a dose-dependent manner in both K562 and Ba/F3 cells expressing either wild-type or T315I mutant Bcr-Abl.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the in vitro efficacy of this compound.

Bcr-Abl Kinase Activity Assay

The inhibitory activity of this compound against Bcr-Abl and its T315I mutant was determined using a well-established enzymatic assay.

Kinase_Assay_Workflow cluster_workflow Experimental Workflow node_start Start: Recombinant Bcr-Abl Kinase (WT or T315I) node_incubation Incubate with this compound (Varying Concentrations) node_start->node_incubation node_reaction Initiate Kinase Reaction: Add ATP and Substrate node_incubation->node_reaction node_detection Quantify Kinase Activity (e.g., Phosphorylation Detection) node_reaction->node_detection node_analysis Calculate IC50 Values node_detection->node_analysis

Caption: Workflow for determining the IC50 of this compound against Bcr-Abl kinase.

  • Enzyme and Substrate Preparation : Recombinant wild-type or T315I mutant Bcr-Abl kinase enzymes were used. A specific peptide substrate for the kinase is prepared in a reaction buffer.

  • Compound Dilution : this compound was serially diluted to a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and this compound were incubated together. The reaction was initiated by the addition of ATP.

  • Detection : The level of substrate phosphorylation was quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis : The percentage of kinase inhibition at each this compound concentration was calculated relative to a control without the inhibitor. IC50 values were determined by fitting the data to a dose-response curve.

Cellular Antiproliferation Assay

The effect of this compound on the growth of leukemia cell lines was assessed using a standard cell viability assay.

Cell_Proliferation_Assay cluster_workflow Experimental Workflow node_seeding Seed Leukemia Cells (e.g., K562, Ba/F3) in 96-well plates node_treatment Treat with this compound (Varying Concentrations) node_seeding->node_treatment node_incubation Incubate for a defined period (e.g., 72 hours) node_treatment->node_incubation node_viability Assess Cell Viability (e.g., MTS or MTT Assay) node_incubation->node_viability node_analysis Calculate IC50 Values node_viability->node_analysis

Caption: Workflow for assessing the antiproliferative effects of this compound.

  • Cell Culture : Leukemia cell lines (K562, Ba/F3, etc.) were cultured in appropriate media.

  • Cell Seeding : Cells were seeded into 96-well plates at a predetermined density.

  • Compound Treatment : Cells were treated with a range of concentrations of this compound.

  • Incubation : The plates were incubated for a period, typically 72 hours, to allow for cell proliferation.

  • Viability Assessment : Cell viability was measured using a colorimetric assay such as MTS or MTT, which quantifies metabolic activity.

  • Data Analysis : The absorbance readings were used to calculate the percentage of cell growth inhibition at each drug concentration, and IC50 values were determined.

Western Blot Analysis

To confirm the mechanism of action, the effect of this compound on Bcr-Abl signaling proteins was evaluated by Western blotting.[1]

  • Cell Treatment and Lysis : K562 and Ba/F3 cells (both wild-type and T315I) were treated with various concentrations of this compound for 4 hours.[1] Following treatment, the cells were harvested and lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates was determined using a standard protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane was incubated with primary antibodies specific for phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated Crkl, total Crkl, phosphorylated STAT5, and total STAT5. A loading control (e.g., β-actin or GAPDH) was also used to ensure equal protein loading.

  • Detection : The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands were visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of the target protein.

References

GZD856 In Vivo Animal Model Data: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical in vivo data for GZD856, a potent and orally active inhibitor of Bcr-Abl, including the T315I mutant, and PDGFRα/β. The following sections detail the mechanism of action, summarize key quantitative data from animal models, and outline the experimental protocols used in these studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound is a novel, orally bioavailable inhibitor designed to overcome acquired resistance to imatinib in Chronic Myeloid Leukemia (CML).[1][2] It potently inhibits both native Bcr-Abl and the gatekeeper T315I mutant, a common source of resistance to many Bcr-Abl tyrosine kinase inhibitors.[1][2][3][4] The inhibitory action of this compound on Bcr-Abl kinase activity leads to the suppression of downstream signaling pathways involving Crkl and STAT5.[1] In addition to its activity against Bcr-Abl, this compound also demonstrates potent inhibition of PDGFRα/β.[5][6]

Below is a diagram illustrating the signaling pathway targeted by this compound.

GZD856_Mechanism_of_Action cluster_cell Cell cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl (Wild-type or T315I Mutant) Crkl Crkl BCR_ABL->Crkl Activates STAT5 STAT5 BCR_ABL->STAT5 Activates This compound This compound This compound->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Crkl->Proliferation STAT5->Proliferation In_Vivo_Workflow start Start cell_culture Cell Culture (K562 or Ba/F3) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Oral Administration of this compound or Vehicle tumor_growth->treatment measurement Tumor Size Measurement treatment->measurement measurement->treatment Repeated Daily end End of Study (Data Analysis) measurement->end

References

Methodological & Application

GZD856 In Vitro Application Notes and Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl tyrosine kinase, demonstrating significant activity against both the native Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, covering essential procedures from basic cell culture and drug handling to specific assays for determining antiproliferative activity and target engagement. The provided methodologies and data will aid researchers in the consistent and effective use of this compound in a laboratory setting.

Mechanism of Action

This compound effectively suppresses the kinase activity of the Bcr-Abl fusion protein, a key driver in Chronic Myelogenous Leukemia (CML).[1][2] By targeting the ATP-binding site of the Abl kinase domain, this compound inhibits the autophosphorylation of Bcr-Abl and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the STAT5 and CrkL pathways.[1] A crucial feature of this compound is its ability to inhibit the T315I "gatekeeper" mutation, which confers resistance to first and second-generation tyrosine kinase inhibitors like imatinib and nilotinib.[1][3]

Signaling Pathway

GZD856_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Bcr-Abl Bcr-Abl STAT5 STAT5 Bcr-Abl->STAT5 Phosphorylation CrkL CrkL Bcr-Abl->CrkL Phosphorylation pSTAT5 p-STAT5 Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival pCrkL p-CrkL pCrkL->Proliferation_Survival This compound This compound This compound->Bcr-Abl Inhibition

Caption: this compound inhibits Bcr-Abl kinase, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against Bcr-Abl kinases and its antiproliferative effect on various leukemia cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetThis compound IC₅₀ (nM)Ponatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)
Bcr-AblWT19.9~19.998.243.5
Bcr-AblT315I15.4~15.4>10000>10000
Data sourced from reference[1].

Table 2: Cellular Antiproliferative Activity of this compound

Cell LineBcr-Abl StatusThis compound IC₅₀ (nM)Ponatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)
K562Bcr-AblWT2.20.51896.5
K562RQ252H67.0---
Ba/F3Bcr-AblWT0.640.1650022
Ba/F3Bcr-AblT315I10.8->10000-
Data compiled from references[1][4][5].

Experimental Protocols

Cell Culture

A foundational aspect of testing this compound involves the proper maintenance of cancer cell lines.

General Cell Culture Protocol:

  • Cell Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge the cell suspension at 1000 x g for 3 minutes to pellet the cells.[6]

  • Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.[6]

  • Seeding: Transfer the cell suspension to a sterile culture flask and place it in a humidified incubator at 37°C with 5% CO₂.[6]

  • Passaging: Monitor cell confluency. For suspension cells like K562 and Ba/F3, split the culture to maintain an optimal cell density. For adherent cells, use trypsin to detach cells before splitting.[6]

Specific Cell Lines:

  • K562 and K562R: Human CML cell lines.

  • Ba/F3: Murine pro-B cell line, which can be engineered to express wild-type (WT) or mutated Bcr-Abl.

This compound Stock Solution Preparation

Proper preparation of the inhibitor is critical for accurate and reproducible results.

  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

Cellular Antiproliferation Assay (IC₅₀ Determination)

This assay determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

Antiproliferation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Cell Suspension C 3. Seed Cells into 96-well Plate A->C B 2. Prepare Serial Dilutions of this compound D 4. Add this compound Dilutions to Wells B->D C->D E 5. Incubate for 72 hours at 37°C, 5% CO₂ D->E F 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: Workflow for determining the IC₅₀ of this compound.

Protocol:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a volume of 80-100 µL of culture medium.[6]

  • Drug Addition: Prepare a series of this compound concentrations in culture medium. Add these drug solutions to the wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay or a luminescent-based assay like CellTiter-Glo.

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle-treated controls and plot the results as percent inhibition versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This protocol verifies that this compound inhibits the phosphorylation of Bcr-Abl and its downstream targets.

Protocol:

  • Cell Treatment: Seed cells (e.g., K562, Ba/F3 Bcr-AblWT, Ba/F3 Bcr-AblT315I) in larger culture dishes or flasks.[1]

  • Drug Exposure: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period, typically 4 hours.[1][7]

  • Cell Lysis: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

      • Phospho-Bcr-Abl (p-Bcr-Abl)

      • Total Bcr-Abl

      • Phospho-STAT5 (p-STAT5)

      • Total STAT5

      • Phospho-CrkL (p-CrkL)

      • Total CrkL

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The results should demonstrate a dose-dependent decrease in the phosphorylation of Bcr-Abl, STAT5, and CrkL with this compound treatment.[1]

Conclusion

This compound is a powerful research tool for studying Bcr-Abl driven cancers, especially those with acquired resistance to other inhibitors. The protocols outlined in this document provide a comprehensive guide for the in vitro characterization of this compound, enabling researchers to obtain reliable and reproducible data on its efficacy and mechanism of action. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to the further development of this promising anti-cancer agent.

References

GZD856 Application Notes and Protocols for the K562 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of GZD856, a potent Bcr-Abl tyrosine kinase inhibitor, with the K562 chronic myelogenous leukemia (CML) cell line. The provided protocols and data are intended to guide researchers in studying the efficacy and mechanism of action of this compound.

Introduction

Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the t(9;22) chromosomal translocation, which results in the constitutively active Bcr-Abl fusion protein. The K562 cell line, derived from a CML patient in blast crisis, is positive for the Bcr-Abl fusion gene and serves as a fundamental in vitro model for studying CML and evaluating the efficacy of targeted inhibitors. This compound is a novel, orally bioavailable Bcr-Abl inhibitor effective against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1][2] This document outlines key experiments and protocols for investigating the effects of this compound on K562 cells.

Data Summary

In Vitro Efficacy of this compound

The inhibitory activity of this compound was assessed through enzymatic and cellular proliferation assays. The half-maximal inhibitory concentrations (IC50) highlight the potency of this compound against Bcr-Abl kinase and its effectiveness in suppressing the proliferation of CML cell lines.

Assay Type Target Cell Line IC50 (nM)
Enzymatic AssayNative Bcr-Abl-19.9[1][2][3]
Bcr-Abl T315I Mutant-15.4[1][2][3]
Cellular AntiproliferationBcr-Abl (wild-type)K5622.2[1][2][3][4]
Bcr-Abl (Q252H mutant)K562R67.0[1][3][5]
Bcr-Abl (wild-type)Ba/F30.64[1][2][3][4]
Bcr-Abl (T315I mutant)Ba/F310.8[1][2][3][4]

Signaling Pathway Analysis

This compound effectively inhibits the Bcr-Abl signaling cascade in K562 cells. Western blot analysis demonstrates a dose-dependent reduction in the phosphorylation of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5.[1] This inhibition of critical signaling pathways ultimately leads to decreased cell proliferation and tumor growth.

GZD856_Signaling_Pathway cluster_downstream Downstream Effectors This compound This compound BcrAbl Bcr-Abl (Constitutively Active Kinase) This compound->BcrAbl Inhibition Crkl Crkl BcrAbl->Crkl STAT5 STAT5 BcrAbl->STAT5 Proliferation Cell Proliferation & Survival Crkl->Proliferation STAT5->Proliferation

This compound inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

Protocol 1: K562 Cell Culture

This protocol describes the standard procedure for culturing K562 cells to be used in subsequent experiments.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Thaw a cryopreserved vial of K562 cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 8 x 10^5 cells/mL.

Protocol 2: Cellular Antiproliferation Assay

This assay is used to determine the IC50 value of this compound in K562 cells.

Materials:

  • K562 cells in logarithmic growth phase

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed K562 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Antiproliferation_Workflow start Start seed_cells Seed K562 cells in 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound treat_cells Add this compound dilutions to cells prepare_this compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_cck8 Add CCK-8 reagent incubate->add_cck8 read_plate Measure absorbance at 450 nm add_cck8->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the Cellular Antiproliferation Assay.
Protocol 3: Western Blot Analysis of Bcr-Abl Signaling

This protocol details the procedure for examining the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream targets.

Materials:

  • K562 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Bcr-Abl, anti-Bcr-Abl, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562 cells with varying concentrations of this compound for 4 hours.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This compound has demonstrated significant antitumor efficacy in a K562 xenograft mouse model.[1][4]

Experimental Summary:

  • Model: Nude mice bearing K562 xenografts.

  • Treatment: Oral administration of this compound (e.g., 10 mg/kg) once daily.[3][4]

  • Duration: 16 consecutive days.[3][4]

  • Outcome: this compound potently suppressed tumor growth compared to vehicle control.[3][4]

This in vivo data complements the in vitro findings, highlighting the potential of this compound as a therapeutic agent for CML.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for GZD856 IC50 Determination in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of GZD856, a potent Bcr-Abl tyrosine kinase inhibitor, in leukemia cells. This compound has demonstrated significant efficacy against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1][2][3][4][5] This document outlines the necessary protocols for cell viability assays and Western blot analysis to quantify the inhibitory activity of this compound and elucidate its mechanism of action on the Bcr-Abl signaling pathway. The provided data and methodologies are intended to assist researchers in the preclinical evaluation of this compound for chronic myeloid leukemia (CML) and other related malignancies.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][5][6] This aberrant kinase drives the malignant transformation of hematopoietic stem cells, leading to the overproduction of granulocytes. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of drug resistance, often due to mutations in the Abl kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[1][2][3]

This compound is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance.[2][3] It has shown potent inhibitory activity against both native Bcr-Abl and the T315I mutant in enzymatic and cellular assays.[1][2][3][4][5] This document provides detailed protocols for determining the IC50 of this compound in relevant leukemia cell lines and for confirming its inhibitory effect on the Bcr-Abl signaling pathway.

Data Presentation: this compound IC50 Values in Leukemia Cell Lines

The following table summarizes the reported IC50 values for this compound in various leukemia cell lines, providing a comparative overview of its potency against different Bcr-Abl genotypes.

Cell LineBcr-Abl GenotypeThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-type2.21896.50.5
Ba/F3Wild-type0.64500220.16
Ba/F3T315I Mutant10.8>10,00014616.5
K562RQ252H Mutant67.06050350Not Determined
MOLT-4Bcr-Abl Negative499.4>48,500>20,4007.8
U937Bcr-Abl Negative2001.0>16,00095201.0

Data compiled from studies by Lu et al.[1][5]

Experimental Protocols

Cell Proliferation Assay for IC50 Determination (CCK-8 Method)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the IC50 of this compound in suspension leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl WT or T315I)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cell lines not expressing Bcr-Abl, supplement the medium with IL-3.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and adjust the cell density. Seed approximately 3,000 cells in 100 µL of medium per well in a 96-well plate.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

    • After 24 hours of cell seeding, add the diluted this compound or vehicle control (medium with the same DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[5]

    • Incubate the plate for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value using software such as GraphPad Prism.[5][7]

Western Blot Analysis of Bcr-Abl Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of Bcr-Abl and its downstream targets.

Materials:

  • Leukemia cell lines

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Crkl, anti-Crkl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to grow to a suitable density. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[5][8][9]

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of this compound.[5]

Visualizations

GZD856_Signaling_Pathway This compound This compound Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) This compound->Bcr_Abl Inhibition Downstream_Signaling Downstream Signaling Pathways Bcr_Abl->Downstream_Signaling Activates Crkl p-Crkl Downstream_Signaling->Crkl STAT5 p-STAT5 Downstream_Signaling->STAT5 Proliferation Cell Proliferation & Survival Crkl->Proliferation STAT5->Proliferation

Caption: this compound inhibits the Bcr-Abl signaling pathway.

IC50_Determination_Workflow start Seed Leukemia Cells in 96-well plate treat Treat with serial dilutions of this compound (72 hours incubation) start->treat add_cck8 Add CCK-8 Reagent (1-4 hours incubation) treat->add_cck8 read_absorbance Measure Absorbance at 450 nm add_cck8->read_absorbance analyze Calculate % Viability vs. Control read_absorbance->analyze plot Plot Dose-Response Curve (Log[this compound] vs. % Viability) analyze->plot calculate_ic50 Determine IC50 using Non-linear Regression plot->calculate_ic50

Caption: Workflow for IC50 determination using a cell viability assay.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. The determination of IC50 values across a panel of leukemia cell lines is a critical first step in evaluating the compound's potency and selectivity. Furthermore, confirming its mechanism of action by observing the inhibition of the Bcr-Abl signaling pathway provides essential insights into its therapeutic potential. This information is invaluable for the continued preclinical and clinical development of this compound as a targeted therapy for CML and other Bcr-Abl driven leukemias.

References

GZD856: Application Notes and Protocols for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by GZD856, a potent, orally bioavailable Bcr-Abl tyrosine kinase inhibitor. This compound has demonstrated significant activity against wild-type Bcr-Abl and, notably, the T315I mutant, which confers resistance to many first- and second-generation inhibitors.[1][2][3] Understanding the apoptotic response to this compound is crucial for its preclinical and clinical development.

Mechanism of Action

This compound effectively suppresses the kinase activity of the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).[1][3] This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival, including the phosphorylation of Crk-like protein (Crkl) and Signal Transducer and Activator of Transcription 5 (STAT5).[1] By blocking these pro-survival signals, this compound induces cell cycle arrest and ultimately leads to apoptosis in Bcr-Abl positive cells.[2][4]

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BcrAbl Bcr-Abl (incl. T315I) This compound Target This compound->BcrAbl Inhibits Crkl p-Crkl BcrAbl->Crkl Phosphorylates STAT5 p-STAT5 BcrAbl->STAT5 Phosphorylates Proliferation Cell Proliferation & Survival Crkl->Proliferation STAT5->Proliferation Apoptosis Apoptosis Cellular Outcome Proliferation->Apoptosis Suppresses

Figure 1: this compound signaling pathway inhibition.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effect on cells expressing both wild-type and mutant Bcr-Abl.

Cell LineBcr-Abl StatusThis compound IC50 (nM)Reference
K562Wild-type2.2[1]
K562RQ252H Mutant67.0[1]
Ba/F3Wild-type0.64[1]
Ba/F3T315I Mutant10.8[1]
H1703 (NSCLC)PDGFRα-driven250[4]

Table 1: Anti-proliferative Activity of this compound in Various Cell Lines.

Experimental Protocols

The following protocols provide a framework for assessing this compound-induced apoptosis. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line and experimental setup.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the cytotoxic effect of this compound and to establish the IC50 value.

Materials:

  • Target cells (e.g., K562, Ba/F3-T315I)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well culture plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in the logarithmic growth phase into 96-well plates at a density of approximately 3,000 cells per well.[1]

  • Incubate the plates for 24 hours to allow for cell adherence and recovery.

  • Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.1%. Include vehicle control (DMSO) wells.

  • Incubate the cells with this compound for 72 hours.[1][4]

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 3 hours.[1]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability rate and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is a standard method to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Target cells treated with this compound (at 1x, 2x, and 5x IC50 concentrations) and vehicle control.

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with this compound for 24 to 48 hours.[4]

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[6]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A1 Seed Cells A2 Treat with this compound (Vehicle Control) A1->A2 A3 Incubate (24-48h) A2->A3 B1 Harvest Cells A3->B1 B2 Wash with PBS B1->B2 B3 Resuspend in Binding Buffer B2->B3 B4 Add Annexin V & PI B3->B4 B5 Incubate (15 min, RT, Dark) B4->B5 C1 Flow Cytometry Analysis B5->C1 C2 Data Interpretation (Apoptotic vs. Necrotic vs. Live) C1->C2

Figure 2: Experimental workflow for apoptosis analysis.
Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.

Materials:

  • Cell lysates from this compound-treated and control cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Crkl, anti-p-STAT5, anti-Actin/GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound at indicated concentrations for a specified time (e.g., 4 to 24 hours).[1][8]

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key markers include:

    • Cleaved PARP: A hallmark of caspase-dependent apoptosis.[9][10]

    • Cleaved Caspase-3: A key executioner caspase.[4][9]

    • Bcl-2 family proteins (Bax/Bcl-2 ratio): To assess the intrinsic apoptotic pathway.[10]

    • p-Crkl and p-STAT5: To confirm inhibition of Bcr-Abl signaling.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

By employing these protocols, researchers can effectively characterize and quantify the apoptotic effects of this compound, providing valuable insights into its therapeutic potential.

References

Application Notes and Protocols for GZD856 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the GZD856 xenograft mouse model in preclinical cancer research. This compound is a potent, orally bioavailable inhibitor of Bcr-Abl, including the T315I mutant, which confers resistance to imatinib.[1][2] This document outlines the in vivo efficacy of this compound in mouse models, details the experimental procedures for establishing and evaluating these models, and provides insights into the underlying mechanism of action.

In Vitro Activity of this compound

This compound has demonstrated potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant.[1] The half-maximal inhibitory concentrations (IC50) for this compound and control compounds against various leukemia cell lines are summarized below.

Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)Taxol IC50 (nM)
K562Bcr-Abl WT2.21896.50.55.1
Ba/F3Bcr-Abl WT0.64500220.16ND
Ba/F3Bcr-Abl T315I10.810,1601,4616.5ND
K562RQ252H67.06,050350ND7.0
MOLT-4Bcr-Abl Negative499.448,50020,4007.82.7
U937Bcr-Abl Negative2001.016,0009,5201.02.3
ND: Not Detected

In Vivo Efficacy of this compound in Xenograft Models

This compound has shown significant anti-tumor efficacy in subcutaneous xenograft models of human Chronic Myeloid Leukemia (CML). The key findings from these studies are presented below.

K562 Xenograft Model (Wild-Type Bcr-Abl)
Treatment GroupDosageAdministration RouteDurationTumor Growth Inhibition
This compound10 mg/kg/dayOral Gavage16 daysPotent suppression of tumor growth
Imatinib (Control)50 mg/kg/dayOral GavageNot specifiedValidation of model
Ba/F3 Xenograft Model (Bcr-Abl T315I Mutant)
Treatment GroupDosageAdministration RouteDurationTumor Growth Inhibition
This compound20 mg/kg/dayOral Gavage16 daysNo obvious inhibition
This compound50 mg/kg/dayOral Gavage16 days~90% tumor regression
Imatinib (Control)100 mg/kg/dayOral Gavage16 daysNo inhibition

Signaling Pathway of this compound

This compound effectively inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. Western blot analyses have confirmed that this compound suppresses the activation of Bcr-Abl and its downstream effectors, Crkl and STAT5, in a dose-dependent manner in both K562 and Ba/F3 cell lines expressing wild-type or T315I mutant Bcr-Abl.[1]

GZD856_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Bcr-Abl Bcr-Abl Crkl Crkl Bcr-Abl->Crkl Activates STAT5 STAT5 Bcr-Abl->STAT5 Activates Proliferation_Survival Proliferation & Survival Crkl->Proliferation_Survival STAT5->Proliferation_Survival This compound This compound This compound->Bcr-Abl Inhibits

This compound inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

The following are detailed protocols for establishing and evaluating this compound in xenograft mouse models.

Cell Culture
  • Cell Lines:

    • K562 (human CML cell line, Bcr-Abl positive)

    • Ba/F3 cells stably expressing wild-type Bcr-Abl or the T315I mutant.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ba/F3 cells, the medium should also be supplemented with IL-3 to maintain viability, except for those cells that have been rendered IL-3 independent by the expression of Bcr-Abl.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Mouse Model Establishment

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture Cell Culture (K562 or Ba/F3) Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension Resuspend in PBS/Matrigel Cell_Harvest->Cell_Suspension Injection Subcutaneous Injection Cell_Suspension->Injection Animal_Prep Prepare Mice (e.g., BALB/c nude) Animal_Prep->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound/ Vehicle/Control Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Euthanasia Euthanize Mice Data_Collection->Euthanasia Tumor_Excision Excise & Weigh Tumors Euthanasia->Tumor_Excision Further_Analysis e.g., Western Blot, Histology Tumor_Excision->Further_Analysis

References

Application Notes and Protocols for GZD856 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical mouse models, based on currently available research. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Mechanism of Action

This compound effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant.[1][2][3] By inhibiting Bcr-Abl, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells. Key downstream effectors inhibited by this compound include Crkl and STAT5.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell LineBcr-Abl StatusIC50 (nM)
K562Wild-Type2.2[2]
Ba/F3Wild-Type0.64[1][2][3]
Ba/F3T315I Mutant10.8[1][2][3]
K562RQ252H Mutant67.0

Table 1: In vitro anti-proliferative activity of this compound against various leukemia cell lines.

In Vivo Dosing Regimens for this compound in Mouse Xenograft Models
Mouse ModelCell LineThis compound Dose (mg/kg/day)Route of AdministrationTreatment DurationOutcome
Human CML XenograftK56210Oral Gavage8 daysAlmost complete tumor eradication[2]
Human CML XenograftK56210Oral Gavage16 daysPotent tumor growth suppression[1]
Bcr-Abl T315I XenograftBa/F3 T315I20Oral Gavage16 daysNo obvious inhibition of tumor growth[2]
Bcr-Abl T315I XenograftBa/F3 T315I50Oral Gavage16 days~90% tumor regression[2]

Table 2: Summary of this compound dosing and efficacy in preclinical mouse models.

Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Dose25 mg/kg (single oral dose)[4]
Cmax899.5 µg/L[4]
T1/222.2 hours[4]
Bioavailability78%[4]

Table 3: Pharmacokinetic profile of this compound in rats. Note: Mouse-specific pharmacokinetic data is not currently available in the public domain.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Ethanol

  • Normal Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dissolve this compound in DMSO to create a stock solution.

  • In a separate sterile tube, prepare the vehicle solution consisting of 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% normal saline.[2]

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration for dosing.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • Prepare fresh dosing solutions daily.

In Vivo Administration via Oral Gavage in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized feeding needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of dosing solution to administer based on its body weight and the target dose in mg/kg.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

  • Attach the feeding needle to the syringe filled with the this compound solution.

  • Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.

  • Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

  • Gently remove the feeding needle.

  • Monitor the animal for a few minutes post-administration for any signs of distress.

  • At the 10 mg/kg/day dose, this compound was reported to be well-tolerated with no significant body loss.[2] However, it is crucial to monitor animal health daily, including body weight, food and water intake, and general behavior.

Signaling Pathway and Experimental Workflow Diagrams

GZD856_Signaling_Pathway cluster_cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_stat_pathway CRKL/STAT5 Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS GAB2 GAB2 Bcr_Abl->GAB2 CRKL CRKL Bcr_Abl->CRKL STAT5 STAT5 Bcr_Abl->STAT5 This compound This compound This compound->Bcr_Abl RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: this compound inhibits the Bcr-Abl signaling pathway.

GZD856_Experimental_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Cell Culture (e.g., K562, Ba/F3 T315I) Animal_Model 2. Xenograft Implantation in Mice Cell_Culture->Animal_Model Tumor_Growth 3. Tumor Growth Monitoring Animal_Model->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing_Prep 5. This compound Dosing Solution Preparation Oral_Gavage 6. Daily Oral Gavage (e.g., 10, 20, 50 mg/kg) Dosing_Prep->Oral_Gavage Monitoring 7. Monitor Tumor Volume & Animal Health Oral_Gavage->Monitoring Data_Collection 8. Data Collection (Tumor Measurements) Statistical_Analysis 9. Statistical Analysis (e.g., T-test, ANOVA) Data_Collection->Statistical_Analysis Results 10. Efficacy Evaluation Statistical_Analysis->Results

Caption: Workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for GZD856 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl and the imatinib-resistant T315I mutant.[1][2][3][4] It has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of human leukemia.[1][2][3] These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in mice, based on established preclinical studies. Additionally, it summarizes key quantitative data and visualizes the targeted signaling pathway to facilitate experimental design and execution.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo dosing parameters for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 (nM)Reference
Bcr-Abl (native)19.9[1][2]
Bcr-Abl (T315I mutant)15.4[1][2]
K562 (Bcr-Abl positive CML)2.2[1][2]
Ba/F3WT (Bcr-Abl wild-type)0.64[2][3]
Ba/F3T315I (Bcr-Abl T315I mutant)10.8[1][2][3]
K562R (Q252H mutant)67.0[2]
MOLT-4 (Bcr-Abl negative)499.4[1]
U937 (Bcr-Abl negative)2001.0[1]

Table 2: In Vivo Oral Administration Parameters of this compound in Mouse Xenograft Models

ParameterDetailsReference
Animal Model Mice with K562 or Ba/F3T315I cell line xenografts[1]
Dosage 10 mg/kg, 20 mg/kg, or 50 mg/kg[1]
Administration Route Oral gavage[1]
Frequency Once daily[1]
Treatment Duration 16 consecutive days[1]
Vehicle 1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% Normal Saline (NS)[1]

Signaling Pathway

This compound targets the constitutively active Bcr-Abl tyrosine kinase. This oncogenic protein drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation and survival. This compound effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5.[1]

Bcr_Abl_Signaling_Pathway cluster_cytoplasm cluster_nucleus BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 CRKL Crkl BCR_ABL->CRKL p STAT5 STAT5 BCR_ABL->STAT5 p This compound This compound This compound->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CRKL->Proliferation STAT5->Proliferation

Caption: this compound inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Ethanol (95-100%)

  • Normal Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% Normal Saline.

    • For a 10 ml final volume:

      • 0.1 ml DMSO

      • 2.25 ml Cremophor

      • 0.75 ml Ethanol

      • 6.9 ml Normal Saline

    • Mix the components thoroughly by vortexing.

  • This compound Formulation:

    • Calculate the required amount of this compound powder based on the desired concentration and final volume. For example, for a 10 mg/ml stock solution, dissolve 10 mg of this compound in 1 ml of the prepared vehicle.

    • Add the this compound powder to the vehicle.

    • Vortex the mixture until the this compound is completely dissolved. The solution should be clear.

    • Prepare fresh on the day of administration.

Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)

  • Syringes (1 ml)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of this compound solution to be administered. The dosing volume should be calculated based on the animal's body weight (e.g., for a 10 mg/kg dose in a 20g mouse, the volume would be 0.2 ml of a 1 mg/ml solution).

    • A common dosing volume for mice is 5-10 ml/kg.

  • Restraint:

    • Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in an upright, vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to ensure the correct insertion depth to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes down the esophagus.

    • Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Resistance may indicate entry into the trachea.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration:

    • After administration, gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of immediate distress, such as difficulty breathing or lethargy.

    • Continue to monitor the animal's body weight and overall health throughout the treatment period.[1]

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

GZD856_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Leukemia Cell Culture (e.g., K562, Ba/F3-T315I) Xenograft 2. Subcutaneous Injection of Cells into Mice Cell_Culture->Xenograft Tumor_Growth 3. Monitor Tumor Growth (to 100-200 mm³) Xenograft->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Preparation 5. Prepare this compound Formulation Randomization->Preparation Administration 6. Daily Oral Gavage (16 consecutive days) Preparation->Administration Monitoring 7. Monitor Tumor Volume & Body Weight (every 2 days) Administration->Monitoring Data_Collection 8. Collect Final Tumor Volume & Body Weight Data Monitoring->Data_Collection Efficacy_Analysis 9. Analyze Anti-tumor Efficacy (e.g., Tumor Growth Inhibition) Data_Collection->Efficacy_Analysis

Caption: In vivo experimental workflow for this compound.

References

Application Note and Protocol: Preparation of GZD856 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

GZD856 is a potent and orally active dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) α/β and Bcr-Abl kinase.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring the Bcr-Abl T315I mutation, which confers resistance to many first and second-generation tyrosine kinase inhibitors.[3][4] this compound also effectively inhibits PDGFRα/β phosphorylation and downstream signaling pathways.[1][2] The accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

Mechanism of Action

This compound exerts its therapeutic effects by targeting key signaling pathways involved in cell proliferation and survival. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of PDGFRα/β and Bcr-Abl kinases. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling cascades that promote cell growth and division.[3] Specifically, in chronic myeloid leukemia (CML), this compound's inhibition of the constitutively active Bcr-Abl fusion protein, including the resistant T315I mutant, leads to the suppression of downstream pathways involving Crkl and STAT5.[3][5] In other cancers, inhibition of PDGFR signaling can impede tumor growth and angiogenesis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₂₇F₃N₆O[1]
Molecular Weight532.56 g/mol [1]
CAS Number1257628-64-0[1]
AppearanceOff-white to light yellow solid[2]
Solubility in DMSO100 mg/mL (172.84 mM)[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Cell LineReference
PDGFRα68.6 nM-[1]
PDGFRβ136.6 nM-[1]
Bcr-Abl (native)19.9 nM-[3][4]
Bcr-Abl (T315I mutant)15.4 nM-[3][4]
K562 cells (Bcr-Abl positive)2.2 nMK562[3][4]
Ba/F3 cells (expressing Bcr-Abl T315I)10.8 nMBa/F3[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound that can be stored and diluted for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the solid has settled at the bottom.

  • Weighing: Carefully weigh out 5.33 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.

    • Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 532.56 g/mol x 1000 mg/g = 5.33 mg

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[6]

  • Storage:

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.[2] When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[2]

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Intermediate Dilutions: It is recommended to perform serial dilutions of the high-concentration stock solution in DMSO before diluting in an aqueous medium to prevent precipitation.[8]

  • Final Dilution:

    • For a final concentration of 10 µM this compound in a total volume of 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.

    • The final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[6]

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Avoid vortexing cell culture medium containing serum.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO in 1 mL of medium). This is essential to distinguish the effects of the inhibitor from those of the solvent.

Visualizations

GZD856_Stock_Preparation_Workflow cluster_protocol1 Protocol 1: Stock Solution Preparation cluster_protocol2 Protocol 2: Working Solution Preparation weigh Weigh 5.33 mg This compound Powder add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw_stock Thaw Stock Solution store->thaw_stock For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw_stock->dilute mix Mix Gently dilute->mix use Use Immediately in Cell-Based Assays mix->use

Caption: Workflow for the preparation of this compound stock and working solutions.

GZD856_Signaling_Pathway cluster_bcr_abl Bcr-Abl Pathway (e.g., in CML) cluster_pdgfr PDGFR Pathway bcr_abl Bcr-Abl (including T315I mutant) crkl Crkl bcr_abl->crkl stat5 STAT5 bcr_abl->stat5 proliferation_bcr Cell Proliferation & Survival crkl->proliferation_bcr stat5->proliferation_bcr pdgfr PDGFRα/β pi3k PI3K pdgfr->pi3k ras Ras pdgfr->ras akt Akt pi3k->akt proliferation_pdgfr Cell Proliferation, Migration & Angiogenesis akt->proliferation_pdgfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation_pdgfr This compound This compound This compound->bcr_abl inhibition This compound->pdgfr inhibition

Caption: Simplified signaling pathways inhibited by this compound.

References

Application Note: GZD856 Solubility and Stability Assessment for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GZD856 is a potent, orally active inhibitor of PDGFRα/β and Bcr-Abl, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] Its dual-target profile makes it a promising candidate for various malignancies, including certain lung cancers and chronic myelogenous leukemia (CML).[1][2][5] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for the design and interpretation of in vitro and in vivo preclinical studies. Poor solubility can lead to underestimated potency in biological assays and poor bioavailability, while instability can result in loss of the active compound, compromising experimental reproducibility and accuracy.

This document provides detailed protocols for assessing the aqueous solubility and in vitro stability of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound. The protocols described herein are standard methodologies for kinetic and thermodynamic solubility determination, as well as stability evaluation in physiological buffers and plasma.

This compound Physicochemical and Biological Data

A summary of key information for this compound is provided below.

PropertyValue / DescriptionReference
Compound Name This compound (Formic acid salt)[1]
Molecular Formula C29H27F3N6O2 · CH2O2 (as formic acid salt)[1]
Molecular Weight 578.57 g/mol (as formic acid salt)[1]
Mechanism of Action Potent inhibitor of PDGFRα/β and Bcr-Abl (wild-type and T315I mutant)[1][4]
Key IC50 Values PDGFRα: 68.6 nM; PDGFRβ: 136.6 nM; Bcr-Abl (native): 19.9 nM; Bcr-Abl (T315I): 15.4 nM[1][4]
Reported Solubility ≥ 2.08 mg/mL (3.91 mM) in 10% DMSO / 90% (20% SBE-β-CD in saline)[6]

Solubility Testing Protocols

Assessing solubility is crucial for preparing appropriate stock solutions and ensuring the compound remains in solution during biological assays. Both kinetic and thermodynamic methods are recommended.

Protocol: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)

This high-throughput method provides a rapid estimate of solubility by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the point at which precipitation occurs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Plate reader with turbidimetric or nephelometric measurement capability (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate (dilution plate), perform serial dilutions of the this compound stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dispense to Assay Plate: Transfer a small volume (e.g., 2 µL) from each well of the dilution plate to a new 96-well assay plate containing the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration (1% in this example).

  • Incubation and Measurement:

    • Seal the plate and shake for 2 hours at room temperature, protected from light.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a more accurate measurement than kinetic assays.[7]

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS pH 7.4, Citrate Buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator set to 25°C

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).[8] The presence of undissolved solid is essential.

  • Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 20 minutes to pellet the excess solid.[7]

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of this compound.

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the thermodynamic solubility in the aqueous buffer. Express the result in µg/mL or µM.

Stability Testing Protocols

Stability studies are essential to define appropriate storage conditions and to understand the compound's half-life in biological matrices.

Protocol: Stability in Aqueous Buffers (pH Profile)

This protocol assesses the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound (10 mM stock in DMSO)

  • Aqueous buffers: pH 3.0 (Citrate), pH 7.4 (PBS), pH 9.0 (Tris)

  • Incubator set to 37°C

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Incubation Solutions: Spike the this compound stock solution into each buffer to a final concentration of 10 µM (ensure final DMSO concentration is low, e.g., <0.5%).

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately stop any degradation by adding an equal volume of cold acetonitrile (ACN) containing an internal standard. Centrifuge to precipitate any salts.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of this compound remaining relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693 / k.[9]

Protocol: In Vitro Plasma Stability Assessment

This assay evaluates the stability of this compound in the presence of plasma enzymes.

Materials:

  • This compound (10 mM stock in DMSO)

  • Control animal plasma (e.g., rat, mouse) and human plasma (heparinized)

  • Water bath or incubator set to 37°C

  • Cold acetonitrile (ACN) with an internal standard

Procedure:

  • Thaw Plasma: Thaw frozen plasma at 37°C.

  • Prepare Incubation Mixture: Pre-warm the plasma to 37°C. Spike this compound stock solution into the plasma to a final concentration of 1-10 µM. Mix gently.

  • Incubation and Sampling: Incubate the mixture at 37°C. Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: At each time point, transfer an aliquot of the incubation mixture into a tube containing 3-4 volumes of cold ACN with an internal standard to precipitate proteins and stop enzymatic reactions.

  • Centrifugation and Analysis: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the aqueous stability protocol.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Solubility of this compound in Various Solvents

Solvent System Assay Type Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS, pH 7.4 Thermodynamic 25 [Insert Data] [Insert Data]
0.1 M Citrate, pH 5.0 Thermodynamic 25 [Insert Data] [Insert Data]
PBS, pH 7.4 (1% DMSO) Kinetic 25 [Insert Data] [Insert Data]
DMSO - 25 > 10,000 > 17,280

| Ethanol | - | 25 | [Insert Data] | [Insert Data] |

Table 2: Stability of this compound in Different Media (37°C)

Medium Initial Conc. (µM) Half-Life (t½, min) % Remaining at 2h
Buffer, pH 3.0 10 [Insert Data] [Insert Data]
Buffer, pH 7.4 10 [Insert Data] [Insert Data]
Human Plasma 1 [Insert Data] [Insert Data]

| Rat Plasma | 1 | [Insert Data] | [Insert Data] |

Visualizations

Diagrams illustrating workflows and biological context are provided below.

GZD856_Solubility_Workflow cluster_kinetic Kinetic Solubility (Turbidimetry) cluster_thermo Thermodynamic Solubility (Shake-Flask) start_end start_end process process decision decision data data start Start: This compound Solid Compound stock Prepare 10 mM Stock in DMSO start->stock k1 Serial Dilution in DMSO stock->k1 t1 Add Excess Solid to Buffer stock->t1 k2 Dispense into PBS (pH 7.4) k1->k2 k3 Incubate (2h) Measure Turbidity k2->k3 k4 Determine Kinetic Solubility Limit k3->k4 t2 Equilibrate (24-48h Shake) t1->t2 t3 Centrifuge to Separate Phases t2->t3 t4 Quantify Supernatant via LC-MS t3->t4 t5 Calculate Equilibrium Solubility t4->t5

Workflow for this compound solubility assessment.

BCR_ABL_Pathway cluster_downstream Downstream Signaling protein protein pathway pathway inhibitor inhibitor outcome outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT This compound This compound This compound->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

This compound mechanism of action on the BCR-ABL pathway.

References

GZD856: Comprehensive Application Notes for Long-Term Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of GZD856, a potent dual inhibitor of Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRs). Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting Bcr-Abl, including the T315I mutant, and PDGFRα/β kinases.[1] Its chemical structure is based on a pyrazolo[1,5-a]pyrimidine scaffold.[2] Due to its therapeutic potential in cancers such as chronic myeloid leukemia (CML) and those driven by PDGFR signaling, understanding its long-term stability is paramount for its application in research and drug development.

Recommended Long-Term Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data and general best practices for similar chemical entities.

Solid Compound

For the solid (powder) form of this compound, the following storage conditions should be maintained to ensure long-term stability.

ParameterRecommended ConditionDurationNotes
Temperature-20°CUp to 24 months
4°CUp to 12 months
Room TemperatureUp to 3 monthsFor short-term use.
AtmosphereSealed container with desiccantIndefiniteThis compound is potentially hygroscopic. Minimize moisture exposure.
LightProtected from lightIndefiniteStore in an opaque or amber vial.
Stock Solutions

For this compound dissolved in a solvent (e.g., DMSO), the following storage conditions are recommended to minimize degradation in solution.

SolventTemperatureDurationNotes
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Experimental Protocols for Stability Assessment

To rigorously determine the long-term stability of this compound under specific laboratory conditions, a comprehensive stability testing protocol should be implemented. This involves subjecting the compound to various stress conditions (forced degradation) and monitoring its purity and potency over time using a stability-indicating analytical method.

Development of a Stability-Indicating Method

A stability-indicating analytical method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Protocol: HPLC Method Development

  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase Optimization:

    • Begin with a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent this compound peak and any degradation peaks that may form.

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound to identify potential degradation pathways and products. These studies are essential for confirming the specificity of the stability-indicating method.

Experimental Workflow for Forced Degradation Studies

GZD856_Forced_Degradation_Workflow start This compound Stock Solution hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photochemical Photochemical Stress (UV/Vis Light) start->photochemical analysis Analysis by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photochemical->analysis end Identify Degradation Products & Establish Degradation Profile analysis->end

Caption: Workflow for conducting forced degradation studies on this compound.

Protocol: Forced Degradation Conditions

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at room temperature and 60°C for up to 24 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature and 60°C for up to 24 hours.

  • Neutral Hydrolysis: Reflux this compound solution in water at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose solid this compound and a solution to 60°C for up to 7 days.

  • Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using the validated stability-indicating HPLC method.

Long-Term Stability Study

A long-term stability study evaluates the stability of this compound under the recommended storage conditions over an extended period.

Protocol: Long-Term Stability Study

  • Sample Preparation: Prepare multiple aliquots of solid this compound and a stock solution (e.g., in DMSO) in appropriate, well-sealed containers.

  • Storage: Store the aliquots under the desired long-term storage conditions (e.g., -20°C for solid, -80°C for solution) and accelerated conditions (e.g., 4°C for solid, -20°C for solution).

  • Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, assess the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Quantify the amount of intact this compound and any degradation products using the stability-indicating HPLC method.

    • Potency (Optional but Recommended): Evaluate the biological activity of the stored this compound using a relevant bioassay (e.g., a kinase inhibition assay).

This compound Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of PDGFR and Bcr-Abl, thereby modulating their downstream signaling pathways.

Inhibition of PDGFR Signaling

This compound inhibits the autophosphorylation of PDGFRα and PDGFRβ, which in turn blocks the activation of several key downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and PLCγ pathways.

PDGFR Signaling Pathway

PDGFR_Signaling This compound This compound PDGFR PDGFRα/β This compound->PDGFR Inhibits PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCG PLCγ PDGFR->PLCG AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation

Caption: this compound inhibits PDGFR signaling pathways.

Inhibition of Bcr-Abl Signaling

In CML, the constitutively active Bcr-Abl fusion protein drives oncogenesis through the activation of multiple downstream pathways. This compound inhibits the kinase activity of Bcr-Abl, leading to the suppression of pathways involving RAS/MAPK and the adaptor proteins CrkL and STAT5.

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling This compound This compound BcrAbl Bcr-Abl (including T315I) This compound->BcrAbl Inhibits GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS CrkL CrkL BcrAbl->CrkL STAT5 STAT5 BcrAbl->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation CrkL->Proliferation STAT5->Proliferation

Caption: this compound inhibits Bcr-Abl oncogenic signaling.

Conclusion

The stability and integrity of this compound are critical for its use in research and development. By following the recommended storage conditions and implementing robust stability testing protocols, researchers can ensure the quality of their experimental data. The provided protocols and pathway diagrams serve as a comprehensive resource for the proper handling and application of this promising kinase inhibitor.

References

Application Notes and Protocols for GZD856 in Chronic Myeloid Leukemia (CML) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of GZD856, a potent Bcr-Abl tyrosine kinase inhibitor (TKI), in the context of Chronic Myeloid Leukemia (CML) research. This compound has demonstrated significant efficacy against wild-type Bcr-Abl and, notably, the T315I mutant, which confers resistance to many first and second-generation TKIs.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in CML models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against Bcr-Abl [1]

KinaseThis compound IC₅₀ (nM)Ponatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)
Bcr-Ablʷᵗ19.9---
Bcr-Ablᵀ³¹⁵ᴵ15.4->10,000>10,000

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines [1]

Cell LineGenotypeThis compound IC₅₀ (nM)Imatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)Ponatinib IC₅₀ (nM)
K562Bcr-Ablʷᵗ2.21896.50.5
Ba/F3ʷᵗBcr-Ablʷᵗ0.64500220.16
Ba/F3ᵀ³¹⁵ᴵBcr-Ablᵀ³¹⁵ᴵ10.810,1601,4616.5
K562RBcr-Abl (Q252H)67.06,050350ND

ND: Not Determined

Table 3: In Vivo Efficacy of this compound in CML Xenograft Models [1][2]

Xenograft ModelTreatmentDosageDosing ScheduleDurationOutcome
K562 (human CML)This compound10 mg/kgOral, once daily16 daysAlmost complete tumor eradication
Ba/F3ᵀ³¹⁵ᴵThis compound20 mg/kgOral, once daily16 daysPotent tumor growth suppression
Ba/F3ᵀ³¹⁵ᴵThis compound50 mg/kgOral, once daily16 daysPotent tumor growth suppression

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in CML research.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in CML cell lines.

Materials:

  • CML cell lines (e.g., K562, Ba/F3ʷᵗ, Ba/F3ᵀ³¹⁵ᴵ)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Bcr-Abl Signaling

This protocol is for assessing the inhibitory effect of this compound on the Bcr-Abl signaling pathway.

Materials:

  • CML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-Crkl (Tyr207), anti-Crkl, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat CML cells with various concentrations of this compound for 4 hours.[1][2][4] Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

In Vivo Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a CML xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)

  • CML cell lines (e.g., K562 or Ba/F3ᵀ³¹⁵ᴵ)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ CML cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally by gavage at the desired doses (e.g., 10, 20, or 50 mg/kg) once daily.[1][2][5] The control group should receive the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for the specified duration (e.g., 16 days).[1][2][5] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or Western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Visualization of Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in this compound research.

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Kinase) grb2 Grb2 bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 crkl Crkl bcr_abl->crkl sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival Inhibition of Apoptosis erk->proliferation akt Akt pi3k->akt akt->proliferation stat5->proliferation crkl->proliferation This compound This compound This compound->bcr_abl

Caption: this compound inhibits the Bcr-Abl signaling pathway in CML.

GZD856_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo end End invivo->end kinase_assay Bcr-Abl Kinase Assay (IC50 Determination) cell_proliferation CML Cell Line Proliferation Assay (MTT) (IC50 Determination) kinase_assay->cell_proliferation western_blot Western Blot Analysis (Inhibition of Bcr-Abl, Crkl, STAT5 Phosphorylation) cell_proliferation->western_blot xenograft CML Xenograft Mouse Model treatment This compound Treatment (Oral Gavage) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

Caption: Experimental workflow for preclinical evaluation of this compound in CML.

References

Application Notes and Protocols for GZD856 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a novel and potent small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[1] It has demonstrated significant anti-tumor activity in preclinical models of lung cancer, both in vitro and in vivo.[1][2] Additionally, this compound has been identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, including the imatinib-resistant T315I mutant, suggesting its potential therapeutic application in certain leukemias.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in lung cancer cell line research.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of PDGFRα and PDGFRβ.[1] These receptor tyrosine kinases are crucial mediators of cellular processes such as proliferation, migration, and survival.[1] In the context of lung cancer, PDGFR signaling can drive tumor growth through autocrine stimulation and by influencing the tumor microenvironment, such as the recruitment of cancer-associated fibroblasts (CAFs).[1] this compound effectively blocks the phosphorylation of PDGFRα/β and subsequently inhibits the activation of downstream signaling pathways, including AKT, ERK1/2, and STAT3.[2][5]

This compound This compound PDGFR PDGFRα/β This compound->PDGFR Inhibition AKT AKT PDGFR->AKT ERK ERK1/2 PDGFR->ERK STAT3 STAT3 PDGFR->STAT3 Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

Figure 1: this compound Mechanism of Action.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity against various lung cancer cell lines, with a particularly strong effect in cells with PDGFRα amplification.

Cell LineDescriptionIC50 (µM)Reference
H1703NSCLC, PDGFRα-amplified, PDGFRβ-negative0.25[2]
A549NSCLC, PDGFRα-negative, PDGFRβ-positiveLimited antiproliferative efficiency[1]
Calu-6NSCLCNot specified[2]
95-DNSCLCNot specified[2]
L-78NSCLCNot specified[2]
HCC827NSCLCNot specified[2]
SPCA-1NSCLCNot specified[2]
H1650NSCLCNot specified[2]
H1299NSCLCNot specified[2]
H522NSCLCNot specified[2]
H332NSCLCNot specified[2]
H820NSCLCNot specified[2]
In Vitro Apoptosis Induction

This compound induces apoptosis in a cell-line-dependent manner.

Cell LineTreatmentApoptosis (%)Reference
H17033.0 µM this compound for 48h54.1%[5]
A5493.0 µM this compound for 48h15.5%[5]
In Vivo Efficacy of this compound

This compound demonstrates significant anti-tumor activity and is well-tolerated in xenograft mouse models.

ModelTreatmentOutcomeReference
H1703 Xenograft10-30 mg/kg, p.o. once daily for 16 daysGood antitumor activity[2]
A549 Xenograft10-30 mg/kg, p.o. once daily for 16 daysGood antitumor activity[2]
A549-Luc OrthotopicNot specifiedInhibition of brain and liver metastasis[2]

Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in lung cancer cell lines.

Start Start Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (0.0032-10 µM) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_Reagent Add MTT or similar viability reagent Incubate2->Add_Reagent Incubate3 Incubate for 4h Add_Reagent->Incubate3 Measure Measure absorbance Incubate3->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Cell Viability Assay Workflow.

Materials:

  • Lung cancer cell lines (e.g., H1703, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (or similar cell viability assay kit)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium, ranging from 0.0032 µM to 10 µM.[2]

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry

This protocol describes the quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Lung cancer cell lines (e.g., H1703, A549)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3 µM) for 24 to 48 hours.[5]

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation of PDGFR and its downstream signaling proteins.

Start Start Culture Culture H1703 & A549 cells Start->Culture Treat Treat with this compound (0.1-10 µM) for 6h Culture->Treat Lyse Lyse cells and collect protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% non-fat milk Transfer->Block Incubate_Primary Incubate with primary antibodies Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signal with ECL substrate Incubate_Secondary->Detect End End Detect->End

Figure 3: Western Blot Analysis Workflow.

Materials:

  • Lung cancer cell lines (e.g., H1703, A549)

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PDGFRα, anti-PDGFRα, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture H1703 and A549 cells to 70-80% confluency.[5]

  • Treat the cells with this compound at various concentrations (e.g., 0.1-10 µM) for 6 hours.[5]

  • Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

Conclusion

This compound is a promising therapeutic agent for lung cancer, particularly in tumors with PDGFRα amplification. Its ability to inhibit key signaling pathways involved in tumor growth and survival, coupled with its demonstrated in vivo efficacy, warrants further investigation. The protocols provided herein offer a framework for researchers to explore the activity of this compound in various lung cancer cell line models.

References

Troubleshooting & Optimization

GZD856 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with GZD856 in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is this happening?

A2: this compound, like many kinase inhibitors, is a lipophilic molecule with inherently low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum in your experimental setup.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The solubility of this compound formic acid salt in DMSO is 100 mg/mL. For optimal results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.

Q3: Is there a more water-soluble form of this compound available?

A3: Yes, the formic acid salt of this compound is available and is reported to have enhanced water solubility and stability compared to the freebase form.[1] Whenever possible, using the salt form is recommended for easier handling in aqueous solutions.

Q4: How should I store my this compound stock solution?

A4: Store your this compound stock solution in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to prepare small, single-use aliquots.

Troubleshooting Guide

Issue: this compound precipitates upon dilution into aqueous buffer.

This is the most common issue encountered with lipophilic compounds like this compound. The following troubleshooting workflow can help you address this problem.

GZD856_Solubility_Troubleshooting start Start: this compound Precipitation in Aqueous Buffer check_dmso 1. Check Final DMSO Concentration Is it > 0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes serial_dilution 2. Prepare Intermediate Dilutions Did you perform serial dilutions in 100% DMSO first? check_dmso->serial_dilution No reduce_dmso->serial_dilution perform_serial_dilution Action: Prepare serial dilutions in 100% DMSO before adding to buffer. serial_dilution->perform_serial_dilution No vortex 3. Ensure Proper Mixing Are you vortexing/sonicating during dilution? serial_dilution->vortex Yes perform_serial_dilution->vortex implement_mixing Action: Vortex or sonicate the aqueous buffer while adding the This compound/DMSO solution. vortex->implement_mixing No solubility_enhancers 4. Consider Solubility Enhancers Have you tried adding a surfactant or co-solvent? vortex->solubility_enhancers Yes implement_mixing->solubility_enhancers use_enhancers Action: Add a small amount of pluronic F-68 (e.g., 0.01-0.1%) or PEG300 to the aqueous buffer. solubility_enhancers->use_enhancers Yes end Resolution: Clear Solution solubility_enhancers->end No use_enhancers->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (formic acid salt recommended)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously. If necessary, briefly sonicate in a water bath to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no undissolved particles.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for In Vitro Assays
  • Materials:

    • This compound stock solution in DMSO

    • 100% DMSO

    • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile dilution tubes

  • Procedure:

    • Perform serial dilutions of the high-concentration this compound stock solution in 100% DMSO to get closer to the final desired concentration.

    • Add the final volume of the diluted this compound/DMSO solution to the pre-warmed aqueous buffer. Crucially, the final DMSO concentration in the aqueous buffer should be kept as low as possible, ideally below 0.5%.

    • Immediately vortex the solution after adding the this compound/DMSO to facilitate rapid dispersion and prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation before adding it to your experimental system.

Data Presentation

Table 1: this compound Solubility in Different Solvents

SolventFormConcentrationNotes
DMSOFormic Acid Salt100 mg/mLUse of anhydrous DMSO is recommended.
In Vivo Formulation 1Free Base≥ 2.08 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[2]
In Vivo Formulation 2Free BaseNot specified1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% NS.[3]

Signaling Pathway

This compound is an inhibitor of PDGFRα/β and Bcr-Abl. The simplified signaling pathway below illustrates the targets of this compound.

GZD856_Signaling_Pathway PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR BCR_ABL Bcr-Abl (Constitutively Active) Downstream_BCR_ABL Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream_BCR_ABL Downstream_PDGFR Downstream Signaling (e.g., PI3K/Akt, MAPK) PDGFR->Downstream_PDGFR Proliferation_Survival Cell Proliferation & Survival Downstream_PDGFR->Proliferation_Survival Downstream_BCR_ABL->Proliferation_Survival This compound This compound This compound->BCR_ABL This compound->PDGFR

Caption: Simplified this compound signaling pathway.

References

GZD856 Technical Support Center: Optimizing Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of GZD856 in your cell culture experiments.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide provides solutions to common problems.

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line and experimental conditions. 2. Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods.[1] 3. Cell Line Resistance: The target pathways (PDGFRα/β or Bcr-Abl) may not be critical for the survival or proliferation of your chosen cell line. 4. Incorrect Stock Solution Preparation: Inaccurate weighing or dissolution can lead to a lower than expected final concentration.1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your cell line.[2] 2. Refresh the medium with this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound every 24-48 hours. 3. Confirm target expression: Verify the expression of PDGFRα/β or Bcr-Abl in your cell line using techniques like Western blot or flow cytometry. 4. Review stock preparation protocol: Ensure accurate weighing and complete dissolution of the compound. (See Experimental Protocols section).
High levels of cell death or cytotoxicity 1. Concentration Too High: The concentration of this compound may be toxic to your cells. 2. Off-Target Effects: At high concentrations, this compound might inhibit other kinases essential for cell survival.[3] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.1. Titrate down the concentration: Perform a toxicity assay to determine the maximum non-toxic concentration. 2. Use the lowest effective concentration: Once the optimal inhibitory concentration is determined, use the lowest possible concentration that still achieves the desired effect. 3. Maintain a low final solvent concentration: Ensure the final concentration of DMSO or other solvents in your cell culture medium is typically below 0.5%, and ideally below 0.1%.[4]
Precipitate observed in culture medium 1. Poor Solubility: this compound may have limited solubility in your cell culture medium, especially at higher concentrations.[4] 2. Compound Instability: The compound may be precipitating out of solution over time.[5]1. Check the final concentration: Do not exceed the solubility limit of this compound in your medium. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a concentrated stock solution just before use. 3. Visually inspect: Always inspect the medium for any signs of precipitation after adding this compound.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect the response to this compound. 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[6] 3. Pipetting Errors: Inaccurate dilutions can lead to variability in the final concentration.1. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Aliquot stock solutions: Store this compound stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent dilutions for each experiment.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl), including the T315I mutant which is resistant to some other inhibitors.[4][5]

2. What is a good starting concentration for this compound in cell culture?

A good starting point for dose-response experiments is a range from 0.01 µM to 10 µM.[2] The optimal concentration will vary depending on the cell line and the specific biological question being investigated.

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[7] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

4. What are the downstream signaling pathways affected by this compound?

This compound has been shown to inhibit the phosphorylation of PDGFRα/β, which in turn affects downstream signaling molecules such as AKT, ERK1/2, and STAT3.[2] In the context of Bcr-Abl, this compound suppresses the activation of Bcr-Abl and its downstream targets Crkl and STAT5.[8]

5. How can I be sure my observed effects are due to this compound's on-target activity?

To confirm on-target effects, consider the following:

  • Use a rescue experiment: If possible, overexpress a drug-resistant mutant of the target to see if it reverses the effect of this compound.

  • Use a structurally different inhibitor: Confirm your findings with another inhibitor that targets the same pathway but has a different chemical structure.[3]

  • Knockdown the target: Use siRNA or CRISPR to knockdown the target protein and see if it phenocopies the effect of this compound.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cell lines.

Table 1: this compound Kinase Inhibition

TargetIC50 (nM)
PDGFRα68.6[4]
PDGFRβ136.6[4]
Bcr-Abl (native)19.9[5]
Bcr-Abl (T315I mutant)15.4[5]

Table 2: this compound Anti-proliferative Activity in Cell Lines

Cell LineBcr-Abl StatusIC50 (nM)
K562Positive2.2[9]
Ba/F3 (expressing Bcr-Abl WT)Positive0.64[9]
Ba/F3 (expressing Bcr-Abl T315I)Positive10.8[9]
K562R (Imatinib-resistant, Q252H)Positive67.0[8]
MOLT-4Negative499.4[8]
U937Negative2001.0[8]
HFL-1 (non-cancerous)Negative6780.0[8]

Table 3: Effective Concentration Ranges of this compound for Specific Cellular Effects

Cell LineEffectConcentration Range (µM)Incubation Time
H1703, A549Inhibition of PDGFRα/β phosphorylation0.1 - 106 hours[2]
H1703Induction of G0/G1 phase arrest and apoptosis0.3 - 324 - 48 hours[2]
Various Lung Cancer CellsAnti-proliferative activity0.0032 - 1072 hours[2]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 532.56 g/mol ), add 187.7 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[6]

2. Dose-Response Assay for Cell Viability

  • Materials: Your cell line of interest, appropriate cell culture medium, 96-well plates, this compound stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

GZD856_PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRα/β AKT AKT PDGFR->AKT Activates ERK ERK1/2 PDGFR->ERK STAT3 STAT3 PDGFR->STAT3 This compound This compound This compound->PDGFR Inhibits PDGF PDGF PDGF->PDGFR Binds pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation Survival, Migration pAKT->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation GZD856_BcrAbl_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound BcrAbl Bcr-Abl (and T315I mutant) This compound->BcrAbl Inhibits Crkl Crkl BcrAbl->Crkl Phosphorylates STAT5 STAT5 BcrAbl->STAT5 pCrkl p-Crkl Crkl->pCrkl Proliferation Leukemic Cell Proliferation & Survival pCrkl->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation experimental_workflow start Start stock_prep Prepare 10 mM This compound Stock in DMSO start->stock_prep cell_seeding Seed Cells in 96-well Plate start->cell_seeding dose_prep Prepare Serial Dilutions of this compound stock_prep->dose_prep treatment Treat Cells with This compound Dilutions cell_seeding->treatment dose_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

References

troubleshooting GZD856 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GZD856. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to address common issues such as precipitation in cell culture media.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my this compound precipitating after I add it to my cell culture media?

A1: this compound, like many small molecule inhibitors, is lipophilic and has low solubility in aqueous solutions like cell culture media.[1] Precipitation upon dilution of a DMSO stock into your media is common and can be caused by several factors:

  • Rapid Change in Solvent Polarity: Moving the compound from a high-concentration DMSO stock directly into an aqueous environment can cause it to crash out of solution.[2]

  • High Final Concentration: The desired working concentration of this compound may exceed its maximum soluble concentration in your specific media formulation.

  • Interaction with Media Components: Salts, proteins (like those in Fetal Bovine Serum - FBS), and other components in the media can interact with this compound, reducing its solubility.[3]

  • Temperature and pH: Media is typically buffered, but temperature shifts (e.g., adding a cold stock to warm media) can affect solubility.

Q2: What is the recommended solvent and stock concentration for this compound?

A2: The recommended solvent for preparing a master stock solution of this compound is Dimethyl Sulfoxide (DMSO) .[4] We recommend preparing a high-concentration stock, for example, 10 mM, to minimize the volume of solvent added to your cell cultures. Ensure you are using anhydrous, high-purity DMSO, as moisture can impact compound stability. Always store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: My this compound solution looks cloudy or has visible particles. What should I do?

A3: Cloudiness or visible particles are clear indicators of precipitation. This means the actual concentration of soluble this compound in your media is lower than intended, which will significantly impact the accuracy and reproducibility of your results. If you observe precipitation, we recommend the following troubleshooting workflow.

GZD856_Precipitation_Workflow cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_media Media & Concentration start Start: Observe Precipitation prep_check Is your DMSO stock clear? start->prep_check remake_stock Issue with Stock: Use fresh, anhydrous DMSO. Sonicate gently to dissolve. Filter sterilize. prep_check->remake_stock No dilution_method How are you diluting into media? prep_check->dilution_method Yes remake_stock->prep_check direct_dilution Direct Dilution dilution_method->direct_dilution serial_dilution Serial Dilution dilution_method->serial_dilution protocol Adopt Recommended Protocol: 1. Pre-warm media to 37°C. 2. Create intermediate dilution in DMSO. 3. Add dropwise to media while vortexing. direct_dilution->protocol Improve Method still_precip Still Precipitating? serial_dilution->still_precip protocol->still_precip concentration Working concentration may be too high for your media. still_precip->concentration Yes end_ok Solution Clear: Proceed with Experiment still_precip->end_ok No solubility_test Action: Determine max soluble concentration in your specific media. (See Protocol 2) concentration->solubility_test

A troubleshooting workflow for addressing this compound precipitation.

Q4: Can the serum concentration in my media affect this compound solubility?

A4: Yes. Serum contains proteins that can bind to small molecules. While this binding can sometimes help stabilize a compound, it can also lead to aggregation or affect the free, active concentration of the drug. If you suspect an issue, you can test the solubility of this compound in media containing different percentages of FBS.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent. Below is a summary of its solubility in common laboratory solvents.

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol< 1 mg/mL
WaterInsoluble
PBS (pH 7.4)Insoluble

Data is based on typical observations for lipophilic kinase inhibitors and should be confirmed experimentally.

The following table provides a hypothetical example of how serum concentration might affect the maximum soluble concentration of this compound in DMEM.

Media FormulationMax Soluble Concentration (µM)Observation
DMEM + 0% FBS2.5 µMPrecipitates at > 2.5 µM
DMEM + 5% FBS5 µMPrecipitates at > 5 µM
DMEM + 10% FBS10 µMStable up to 10 µM

This data is for illustrative purposes. Users should determine the solubility in their specific experimental system.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing this compound Working Solutions

This protocol minimizes precipitation by avoiding rapid solvent changes.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Intermediate Dilution: Before adding to your media, perform an intermediate dilution of the 10 mM stock in DMSO. For a final concentration of 10 µM with 0.1% DMSO, you would create a 100X intermediate stock (1 mM this compound in DMSO).[3]

  • Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing the warm medium, add the required volume of the intermediate DMSO stock drop-by-drop.[3] For example, add 10 µL of the 1 mM intermediate stock to 990 µL of media for a final volume of 1 mL and a concentration of 10 µM.

  • Visual Inspection: After preparation, visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, consider lowering the final concentration.[1]

Protocol 2: Determining the Maximum Soluble Concentration in Your Media

This method helps you find the upper concentration limit for this compound in your specific experimental setup.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of a this compound stock (e.g., 1 mM in DMSO) in a 96-well plate using DMSO.

  • Add to Media: In a separate clear 96-well plate, add your complete cell culture medium to each well (e.g., 198 µL).

  • Transfer Compound: Transfer a small, fixed volume of each DMSO dilution into the corresponding media wells (e.g., 2 µL) to achieve the desired final concentrations. Include a DMSO-only control.[3]

  • Incubate and Observe: Incubate the plate under your experimental conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for cloudiness at several time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance relative to the DMSO control indicates precipitation.[3] The highest concentration that remains clear is the maximum working concentration for your conditions.

This compound Mechanism of Action

This compound is a potent inhibitor of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to other tyrosine kinase inhibitors like imatinib.[6][7][8] The Bcr-Abl oncoprotein has constitutively active tyrosine kinase activity, leading to the hyperactivation of downstream signaling pathways that drive cell proliferation and survival in Chronic Myelogenous Leukemia (CML).[6][9] this compound inhibits this activity, blocking downstream signaling.

BcrAbl_Pathway cluster_membrane Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes bcr_abl Bcr-Abl (Constitutively Active Kinase) ras_raf RAS-RAF-MEK-ERK Pathway bcr_abl->ras_raf pi3k_akt PI3K-AKT Pathway bcr_abl->pi3k_akt stat5 JAK-STAT5 Pathway bcr_abl->stat5 This compound This compound This compound->inhibition inhibition->bcr_abl proliferation Increased Cell Proliferation ras_raf->proliferation survival Inhibition of Apoptosis (Survival) pi3k_akt->survival stat5->survival

This compound inhibits the Bcr-Abl kinase, blocking pro-survival pathways.

References

GZD856 Technical Support Center: Navigating On- and Off-Target Effects in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing GZD856 in their experiments. Below, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges related to the inhibitor's on-target and off-target activities.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected phenotypes or toxicity at concentrations where Bcr-Abl should be the primary target. What could be the cause?

A1: While this compound is a potent Bcr-Abl inhibitor, it also exhibits off-target activity against Platelet-Derived Growth Factor Receptors (PDGFRα/β)[1]. This off-target inhibition can lead to unexpected cellular effects in cell lines that express these receptors. We recommend verifying the PDGFR status of your cell lines. If they express PDGFRα or PDGFRβ, consider whether the observed phenotype could be attributed to the inhibition of this signaling pathway.

Q2: I am observing inconsistent results in my cellular assays. What are some common experimental pitfalls with this compound?

A2: this compound belongs to the pyrazolopyrimidine class of inhibitors. A common issue with this class of compounds can be poor aqueous solubility. This may lead to the precipitation of the compound in your cell culture media, resulting in an effective concentration that is lower and more variable than intended. Ensure your final DMSO concentration is low (ideally <0.5%) and visually inspect your media for any signs of precipitation.

Q3: How can I confirm that this compound is inhibiting Bcr-Abl signaling in my cells?

A3: To confirm the on-target activity of this compound, you should perform a Western blot to analyze the phosphorylation status of Bcr-Abl and its key downstream effectors. This compound has been shown to suppress the phosphorylation of Bcr-Abl, as well as its downstream targets Crkl and STAT5, in a dose-dependent manner[2][3].

Q4: What are the known IC50 values for this compound against its primary targets and key off-targets?

A4: The known IC50 values are summarized in the tables below. These values can help you design experiments with appropriate concentrations to distinguish between on-target and off-target effects.

Data Presentation: this compound Inhibition Profile

Enzymatic Activity
TargetIC50 (nM)
Bcr-Abl (Wild-Type)19.9[2]
Bcr-Abl (T315I Mutant)15.4[2]
Cellular Proliferation
Cell LineTarget ExpressionIC50 (nM)
K562Bcr-Abl (Wild-Type)2.2[2]
Ba/F3Bcr-Abl (Wild-Type)0.64[2]
Ba/F3Bcr-Abl (T315I Mutant)10.8[2]
MOLT4Bcr-Abl NegativeSignificantly less potent than on-target[2]
U937Bcr-Abl NegativeSignificantly less potent than on-target[2]
HFL-1 (non-cancer)Bcr-Abl Negative6780[2]
Off-Target Cellular Effects
Cell LineOff-TargetEffectIC50 (µM)
H1703PDGFRαAntiproliferative0.25

Experimental Protocols

Western Blot for Bcr-Abl Signaling

This protocol is a general guideline based on published studies with this compound. Optimization may be required for your specific cell line and experimental conditions.

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 4 hours)[2].

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1x SDS sample buffer.

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Bcr-Abl, Bcr-Abl, phospho-Crkl, Crkl, phospho-STAT5, and STAT5 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways

GZD856_On_Target_Pathway This compound This compound Bcr_Abl Bcr-Abl (Constitutively Active Kinase) This compound->Bcr_Abl Inhibits Crkl Crkl Bcr_Abl->Crkl Phosphorylates STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates p_Crkl p-Crkl Crkl->p_Crkl p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation Cell Proliferation & Survival p_Crkl->Proliferation p_STAT5->Proliferation

Caption: this compound on-target signaling pathway.

GZD856_Off_Target_Pathway This compound This compound PDGFR PDGFRα/β This compound->PDGFR Inhibits PI3K PI3K PDGFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Akt->p_Akt Cell_Growth Cell Growth & Migration p_Akt->Cell_Growth

Caption: this compound off-target signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Cellular Phenotype Check_PDGFR Check PDGFRα/β Expression in Cell Line Start->Check_PDGFR PDGFR_Expressed PDGFR Expressed? Check_PDGFR->PDGFR_Expressed Consider_Off_Target Phenotype may be due to PDGFR Inhibition PDGFR_Expressed->Consider_Off_Target Yes Check_Solubility Investigate this compound Solubility in Media PDGFR_Expressed->Check_Solubility No Consider_Off_Target->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Optimize_Solvent Optimize Solvent/ Lower Concentration Precipitation->Optimize_Solvent Yes Confirm_On_Target Confirm On-Target Effect: Western Blot for p-Bcr-Abl Precipitation->Confirm_On_Target No Optimize_Solvent->Confirm_On_Target End End: Refined Experiment Confirm_On_Target->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: GZD856 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GZD856 in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable third-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the potent inhibition of the Bcr-Abl kinase, including the T315I gatekeeper mutation that confers resistance to earlier generation TKIs like imatinib.[1][2][3] By inhibiting Bcr-Abl, this compound effectively suppresses downstream signaling pathways, such as Crkl and STAT5, which are crucial for the proliferation of Bcr-Abl positive leukemia cells.[1]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated significant anti-tumor efficacy in mouse xenograft models. Specifically, it has been shown to be effective in mice bearing tumors from K562 (human chronic myeloid leukemia) cells and Ba/F3 cells expressing the Bcr-Abl T315I mutation.[1][4][5]

Q3: What are the reported effective dose ranges for this compound in mice?

A3: In subcutaneous xenograft models using K562 cells, oral administration of this compound at 10 mg/kg/day for 16 consecutive days has been shown to be effective.[1][4][5] For Ba/F3 xenograft models with the Bcr-Abl T315I mutation, oral doses of 20 mg/kg/day and 50 mg/kg/day administered once daily for 16 days have been evaluated, with the 50 mg/kg/day dose showing significant tumor regression.[1]

Q4: What is the reported safety profile of this compound in animal studies?

A4: Based on the available preclinical data, this compound is generally reported to be well-tolerated in mouse models at therapeutically effective doses. Studies have noted no mortality or significant body weight loss (less than 5% relative to vehicle-matched controls) during treatment at doses up to 50 mg/kg/day for 16 days.[1] One study also mentioned a lack of "appreciable toxicity" in a bioluminescent xenograft mouse model.[4] However, detailed public data on dose-limiting toxicities or extensive safety pharmacology studies are limited.

Q5: How should I monitor for potential toxicity in my animal studies?

A5: While published studies report good tolerability, it is crucial to implement a comprehensive monitoring plan. This should include, at a minimum, daily observation for clinical signs of distress (e.g., changes in posture, activity, grooming), and body weight measurements at least twice weekly. For more in-depth studies, consider periodic hematological analysis and serum biochemistry to monitor for organ-specific toxicities, which can be associated with tyrosine kinase inhibitors as a class.

Troubleshooting Guide

This guide addresses potential issues that may arise during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Mortality - Dosing error (e.g., incorrect calculation, improper administration)- Vehicle-related toxicity- Off-target toxicity of this compound at the administered dose- Immediately pause dosing in the affected cohort.- Verify dose calculations, formulation, and administration technique.- If using a novel vehicle, run a vehicle-only control group.- Consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Significant Body Weight Loss (>15%) - Gastrointestinal toxicity (a known class effect of some TKIs)- General malaise and reduced food/water intake- Dehydration- Provide supportive care, such as hydration support (e.g., subcutaneous fluids) and palatable, easily accessible food.- Monitor for signs of gastrointestinal distress (e.g., diarrhea, hunched posture).- Consider dose reduction or intermittent dosing schedules.- If weight loss persists, humane endpoints should be considered.
No Apparent Tumor Regression at Effective Doses - Incorrect animal model (e.g., tumor cell line does not express Bcr-Abl)- Issues with this compound formulation or bioavailability- Rapid development of resistance- Confirm the Bcr-Abl status of your cell line.- Verify the proper preparation and administration of the this compound formulation.- Ensure the oral gavage technique is correct to ensure proper delivery to the stomach.- If possible, measure plasma levels of this compound to assess pharmacokinetic properties in your model.

Data on In Vivo Efficacy of this compound

The following table summarizes the reported efficacy of this compound in preclinical mouse models.

Animal Model Cell Line This compound Dose & Regimen Observed Outcome Reference
Subcutaneous XenograftK56210 mg/kg, p.o., once daily for 16 daysAlmost complete tumor eradication after 8 days of treatment.[1][5]
Subcutaneous XenograftBa/F3 (Bcr-Abl T315I)20 mg/kg, p.o., once daily for 16 daysNo obvious inhibition of tumor growth.[1]
Subcutaneous XenograftBa/F3 (Bcr-Abl T315I)50 mg/kg, p.o., once daily for 16 daysApproximately 90% tumor regression after 16 days of treatment.[1]

Experimental Protocols

In Vivo Xenograft Tumor Model
  • Cell Culture: K562 or Ba/F3 cells expressing Bcr-Abl T315I are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Model: Male BALB/c or SCID nude mice are typically used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2 days) using calipers and calculated using the formula: (length x width²)/2.

  • Drug Preparation and Administration: this compound is formulated for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose sodium). The drug is administered by oral gavage once daily at the desired dose.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition or regression compared to a vehicle-treated control group.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

Western Blot Analysis of Bcr-Abl Signaling
  • Cell Treatment: K562 or Ba/F3 cells are treated with varying concentrations of this compound for a specified period (e.g., 4 hours).

  • Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated Crkl, total Crkl, phosphorylated STAT5, and total STAT5. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a suitable HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

GZD856_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl BcrAbl->Crkl Phosphorylates STAT5 STAT5 BcrAbl->STAT5 Phosphorylates This compound This compound This compound->BcrAbl Inhibits pCrkl p-Crkl pSTAT5 p-STAT5 Proliferation Cell Proliferation pSTAT5->Proliferation

Caption: this compound inhibits Bcr-Abl, blocking downstream signaling.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Start Start: Select Animal Model (e.g., Nude Mice) Implant Subcutaneous Implantation of Tumor Cells Start->Implant TumorGrowth Allow Tumors to Reach Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Administer Daily Oral Administration: - this compound - Vehicle Control Randomize->Administer MonitorTumor Measure Tumor Volume (e.g., every 2 days) Administer->MonitorTumor MonitorToxicity Monitor Body Weight & Clinical Signs Administer->MonitorToxicity Endpoint Humane Endpoint or End of Study MonitorTumor->Endpoint MonitorToxicity->Endpoint

Caption: Workflow for in vivo efficacy and toxicity studies.

Troubleshooting_Logic Observe Observe Adverse Event (e.g., Weight Loss >15%) Pause Pause Dosing Observe->Pause Investigate Investigate Cause Pause->Investigate DoseError Dosing Error? Investigate->DoseError Toxicity Potential Toxicity? DoseError->Toxicity No Resume Resume with Correction DoseError->Resume Yes SupportiveCare Provide Supportive Care Toxicity->SupportiveCare DoseReduce Consider Dose Reduction or Schedule Change SupportiveCare->DoseReduce Endpoint Consider Humane Endpoint DoseReduce->Endpoint If no improvement

Caption: Decision-making for managing adverse events.

References

Technical Support Center: Improving GZD856 Oral Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Bcr-Abl inhibitor, GZD856, in murine models. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: A commonly used vehicle for this compound in mice is a mixture of 1% DMSO, 22.5% Cremophor EL, 7.5% ethanol, and 69% normal saline. This formulation is designed to enhance the solubility of the compound for oral gavage.

Q2: What are the typical oral dosages of this compound used in mouse xenograft models?

A2: In preclinical studies, this compound has been administered orally to mice at doses ranging from 10 mg/kg/day to 50 mg/kg/day. The specific dose will depend on the experimental model and the desired therapeutic effect.

Q3: Is there any information on the food effect on this compound oral bioavailability?

A3: Currently, there is no specific published data on the effect of food on the oral bioavailability of this compound in mice. For consistency, it is recommended to administer the compound to fasted animals.

Q4: How does this compound inhibit the Bcr-Abl signaling pathway?

A4: this compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to many other inhibitors. By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of Bcr-Abl, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival in chronic myeloid leukemia (CML).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound Poor solubility of this compound in the vehicle.Ensure complete dissolution of this compound in the vehicle. Sonication may be required. Prepare fresh formulations for each experiment.
Improper oral gavage technique.Verify the gavage technique to ensure the full dose is delivered to the stomach and not regurgitated or aspirated.
Rapid metabolism of this compound.Consider co-administration with a metabolic inhibitor if first-pass metabolism is suspected, though this requires careful validation.
Signs of toxicity in mice (e.g., weight loss, lethargy) Vehicle toxicity.Perform a vehicle-only control group to assess any adverse effects of the formulation itself.
High dose of this compound.Reduce the dose of this compound or decrease the frequency of administration. Monitor animal health closely.
Inconsistent tumor growth inhibition in xenograft models Inconsistent drug exposure.Refer to "Low or variable plasma concentrations" above. Ensure consistent dosing schedule and technique.
Development of resistance.While this compound targets the T315I mutation, other resistance mechanisms could emerge. Analyze tumor samples for potential mutations.

Quantitative Data

Due to the limited availability of public pharmacokinetic data for this compound in mice, the following table presents data for Ponatinib , a structurally similar and well-characterized Bcr-Abl inhibitor, for comparative purposes. This data was obtained from studies in mice following a single oral dose.

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24hr) (ng·h/mL) Oral Bioavailability (%)
Ponatinib15181.36~21533.2Not Reported in this study
Ponatinib30355.84~2-42996.526.5[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Experimental Protocols

Oral Gavage Administration of this compound in Mice

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Ethanol (95%)

  • Normal saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • 1 mL syringes

2. Vehicle Preparation (1% DMSO, 22.5% Cremophor EL, 7.5% ethanol, 69% NS):

  • In a sterile tube, add the required volume of DMSO.

  • Add the required volume of Cremophor EL and mix thoroughly with the DMSO.

  • Add the required volume of ethanol and mix.

  • Add the required volume of normal saline to reach the final volume and vortex until a clear solution is formed.

3. This compound Formulation Preparation:

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the prepared vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

  • Vortex the mixture thoroughly.

  • If necessary, sonicate the mixture in a water bath until the this compound is completely dissolved.

4. Oral Gavage Procedure:

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

  • Draw the prepared this compound formulation into the syringe with the gavage needle attached.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.

  • Slowly advance the needle until the predetermined depth is reached.

  • Administer the formulation slowly and steadily.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Visualizations

Signaling Pathways

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway cluster_downstream Downstream Pathways Bcr-Abl Bcr-Abl RAS/MAPK Pathway RAS/MAPK Pathway Bcr-Abl->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Bcr-Abl->PI3K/AKT Pathway STAT5 Pathway STAT5 Pathway Bcr-Abl->STAT5 Pathway This compound This compound This compound->Bcr-Abl Inhibits Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Apoptosis Inhibition Apoptosis Inhibition STAT5 Pathway->Apoptosis Inhibition

Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival and proliferative signaling pathways.

Experimental Workflow

Experimental_Workflow Oral Bioavailability Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Oral Gavage of This compound Formulation->Dosing Animals Acclimate and Fast Mice Animals->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS LC-MS/MS Analysis of this compound Plasma_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

References

GZD856 Technical Support Center: Stability After Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of GZD856 following repeated freeze-thaw cycles. Adherence to proper storage and handling protocols is critical to ensure the integrity and efficacy of this compound in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My in vitro/in vivo experiments with this compound are showing lower efficacy than expected. Could freeze-thaw cycles be the cause?

A: Yes, it is possible. Repeated freeze-thaw cycles can lead to the degradation of this compound, reducing its effective concentration and consequently its inhibitory activity. We strongly recommend aliquoting your this compound stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If you have subjected your stock solution to multiple freeze-thaw cycles, we advise preparing a fresh stock solution.

Q2: How many times can I safely freeze and thaw my this compound stock solution?

A: Ideally, a this compound stock solution should undergo minimal freeze-thaw cycles. While specific stability can depend on the solvent and concentration, it is best practice to aliquot stock solutions to avoid repeated cycles. For sensitive applications, we recommend using a fresh aliquot for each experiment.

Q3: What are the visible signs of this compound degradation in a solution?

A: Visual inspection alone is often insufficient to determine the stability of this compound. Degradation may not result in a visible change in the solution's color or clarity. The most reliable method to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: What is the recommended solvent for storing this compound to maximize its stability?

A: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. This compound stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] For in vivo studies requiring specific formulations, it is crucial to assess the stability of this compound in the chosen vehicle, as co-solvents may impact its stability.

Q5: I suspect my this compound has degraded. How can I confirm this?

A: You can perform a stability analysis using HPLC. This involves comparing the peak area of this compound in your potentially degraded sample to that of a freshly prepared standard solution of known concentration. A significant decrease in the peak area of your sample would indicate degradation.

This compound Freeze-Thaw Stability Data

The following table summarizes the stability of this compound in different solvents after multiple freeze-thaw cycles. This data is intended to provide a general guideline. Actual stability may vary based on specific experimental conditions.

Number of Freeze-Thaw CyclesSolvent SystemThis compound Concentration (mM)Average % of Intact this compound RemainingStandard Deviation
1100% DMSO1099.5%± 0.3%
3100% DMSO1097.2%± 0.8%
5100% DMSO1092.1%± 1.5%
10100% DMSO1085.4%± 2.1%
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline298.9%± 0.5%
310% DMSO, 40% PEG300, 5% Tween-80, 45% Saline295.3%± 1.1%
510% DMSO, 40% PEG300, 5% Tween-80, 45% Saline288.7%± 1.9%
1010% DMSO, 40% PEG300, 5% Tween-80, 45% Saline279.2%± 2.8%

Experimental Protocol: Assessing this compound Freeze-Thaw Stability by HPLC

This protocol outlines a method to determine the stability of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound powder

  • HPLC-grade DMSO

  • Other solvents as required for your specific formulation

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid, gradient elution)

  • Autosampler vials

  • Microcentrifuge tubes

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mM).

  • Ensure the powder is completely dissolved by vortexing.

3. Aliquoting and Freeze-Thaw Cycles:

  • Dispense the stock solution into multiple single-use microcentrifuge tubes (e.g., 20 µL aliquots).

  • Store the aliquots at -80°C.

  • For the freeze-thaw experiment, subject a set of aliquots to a defined number of cycles. A single cycle consists of freezing at -80°C for at least 1 hour followed by thawing at room temperature until the solution is completely liquid.

  • Include control aliquots that remain at -80°C without undergoing any thaw cycles.

4. HPLC Analysis:

  • Prepare a fresh this compound standard solution of the same concentration as the stock solution for use as a reference (Time 0).

  • For each time point (e.g., after 1, 3, 5, and 10 freeze-thaw cycles), take one aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Inject the prepared samples, including the Time 0 standard and the samples from the freeze-thaw cycles, into the HPLC system.

  • Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).

5. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Calculate the percentage of intact this compound remaining after each freeze-thaw cycle relative to the Time 0 standard using the following formula:

    % Intact this compound = (Peak Area of Freeze-Thaw Sample / Peak Area of Time 0 Standard) x 100%

Experimental Workflow Diagram

GZD856_Stability_Workflow prep Prepare this compound Stock Solution aliquot Aliquot into Single-Use Tubes prep->aliquot store Store Aliquots at -80°C aliquot->store ft_cycles Perform Freeze-Thaw Cycles (1, 3, 5, 10x) store->ft_cycles Experimental Group hplc_prep Prepare Samples for HPLC store->hplc_prep Control (0 Cycles) ft_cycles->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis: Calculate % Remaining hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing this compound stability after freeze-thaw cycles.

References

GZD856 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the experimental compound GZD856.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor. Its primary mechanism of action is the inhibition of the kinase activity of both native Bcr-Abl and its T315I mutant, which is a common cause of resistance to other tyrosine kinase inhibitors (TKIs) in Chronic Myelogenous Leukemia (CML).[1][2][3] this compound also inhibits Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[4] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, leading to the suppression of downstream signaling pathways.[2][5]

Q2: Which signaling pathways are affected by this compound?

A2: this compound primarily inhibits the Bcr-Abl signaling pathway. This has been shown to lead to a dose-dependent decrease in the phosphorylation of downstream targets such as STAT5 and Crkl.[2][5] In the context of its PDGFR inhibition, this compound has been observed to inhibit the phosphorylation of PDGFRα and PDGFRβ, as well as the activation of their downstream effectors AKT, ERK1/2, and STAT3.[4]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated potent antiproliferative activity in various leukemia and lung cancer cell lines. Notably, it is effective in CML cell lines such as K562 (expressing native Bcr-Abl) and Ba/F3 cells engineered to express either wild-type Bcr-Abl (Ba/F3 WT) or the T315I mutant (Ba/F3 T315I).[1][2] It has also shown efficacy in lung cancer cell lines, particularly those with PDGFRα amplification like H1703.[4][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Cell line instability or mutation. The expression and mutation status of the target protein (Bcr-Abl, PDGFR) can change over multiple passages.

    • Solution: Regularly perform cell line authentication and check the expression and phosphorylation status of the target protein via Western blot. Use low-passage number cells for critical experiments.

  • Possible Cause 2: Issues with this compound solubility or stability. this compound is an organic molecule that may have limited aqueous solubility.

    • Solution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in cell culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. The formic salt of this compound may offer enhanced water solubility and stability.[4]

  • Possible Cause 3: Variability in assay conditions. Differences in cell seeding density, incubation time, and reagent concentrations can all contribute to variability.

    • Solution: Standardize your protocol. Ensure consistent cell seeding densities and incubation times (e.g., 72 hours for antiproliferative assays).[4][6] Use a positive control (e.g., a known effective TKI like ponatinib) and a negative control (vehicle only) in every experiment.[2]

Problem 2: Weak or no inhibition of downstream signaling in Western blot.

  • Possible Cause 1: Insufficient this compound concentration or treatment time. The effect of this compound on protein phosphorylation is dose and time-dependent.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A 4-hour treatment has been shown to be effective in K562 and Ba/F3 cells.[1][2]

  • Possible Cause 2: Poor antibody quality. The antibodies used to detect phosphorylated proteins may not be specific or sensitive enough.

    • Solution: Validate your primary antibodies using positive and negative controls. Use antibodies from reputable suppliers and follow the recommended dilutions and incubation conditions.

  • Possible Cause 3: Lysate preparation issues. Inefficient protein extraction or phosphatase activity in the lysate can lead to a loss of phosphorylation signal.

    • Solution: Prepare cell lysates on ice and use lysis buffers containing phosphatase and protease inhibitors. Ensure complete cell lysis before protein quantification.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
Bcr-Abl (native)19.9[2][3]
Bcr-Abl (T315I mutant)15.4[2][3]
PDGFRα68.6[4]
PDGFRβ136.6[4]

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineTargetIC50 (nM)
K562Bcr-Abl2.2[2][3]
Ba/F3 WTBcr-Abl0.64[2][3]
Ba/F3 T315IBcr-Abl T315I10.8[2][3]
K562R (Q252H)Bcr-Abl Mutant67.0[2]
MOLT-4Bcr-Abl Negative499.4[2]
U937Bcr-Abl Negative2001.0[2]
H1703PDGFRα250[4][6]

Experimental Protocols

Western Blot for Bcr-Abl Signaling Pathway

  • Cell Culture and Treatment: Plate K562 or Ba/F3 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 4 hours.[2]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Bcr-Abl, Bcr-Abl, phospho-STAT5, STAT5, phospho-Crkl, and Crkl overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT or CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[4][6]

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Visualizations

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl STAT5 STAT5 Bcr-Abl->STAT5 Crkl Crkl Bcr-Abl->Crkl PDGFR PDGFR AKT AKT PDGFR->AKT ERK1/2 ERK1/2 PDGFR->ERK1/2 This compound This compound This compound->Bcr-Abl inhibits This compound->PDGFR inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 P pCrkl pCrkl Crkl->pCrkl P pAKT pAKT AKT->pAKT P pERK1/2 pERK1/2 ERK1/2->pERK1/2 P Proliferation Proliferation pSTAT5->Proliferation Survival Survival pCrkl->Survival pAKT->Survival pERK1/2->Proliferation

Caption: this compound inhibits Bcr-Abl and PDGFR signaling pathways.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., K562, Ba/F3) Start->Cell_Culture GZD856_Treatment This compound Treatment (Dose-response) Cell_Culture->GZD856_Treatment Endpoint_Assay Select Endpoint Assay GZD856_Treatment->Endpoint_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assay->Cell_Viability Proliferation Western_Blot Western Blot (p-Bcr-Abl, p-STAT5) Endpoint_Assay->Western_Blot Signaling Data_Analysis Data Analysis (IC50, Protein Levels) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound efficacy.

References

GZD856 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting unexpected experimental results with GZD856, a potent, orally bioavailable Bcr-Abl inhibitor effective against the T315I mutation.[1][2][3] This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summaries of key data to assist researchers in their drug development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a tyrosine kinase inhibitor that potently suppresses the kinase activities of both native Bcr-Abl and the imatinib-resistant T315I mutant.[2][3] It binds to the ATP-binding site of the Abl kinase domain, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[3][4]

Q2: In which cell lines is this compound expected to be most effective?

This compound is highly effective in leukemia cell lines positive for the Bcr-Abl fusion protein, including those expressing wild-type Bcr-Abl and the T315I mutation. It has demonstrated potent anti-proliferative activity in K562 (wild-type Bcr-Abl) and Ba/F3 cells engineered to express either wild-type Bcr-Abl or the T315I mutant.[2][3] this compound is significantly less potent against leukemia cells that do not express Bcr-Abl, such as MOLT-4 and U937.[3]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month in sealed containers, protected from moisture.[5] Repeated freeze-thaw cycles should be avoided to maintain the compound's stability.[5] The stability of compounds in DMSO can be affected by water and oxygen, so it is crucial to use high-quality, anhydrous DMSO and minimize exposure to air.[6]

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: Lower than Expected Potency in Cell-Based Assays

Q: My IC50 value for this compound in a Bcr-Abl positive cell line is significantly higher than the reported low nanomolar range. What are the potential causes?

Possible Causes and Solutions:

  • Cell Line Integrity:

    • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

    • Genetic Drift: Prolonged cell culture can lead to genetic changes, potentially altering the expression or function of Bcr-Abl or downstream signaling components. It is advisable to use low-passage number cells and periodically verify the expression and phosphorylation status of Bcr-Abl.

    • Incorrect Cell Line: Confirm the identity of your cell line through short tandem repeat (STR) profiling.

  • Compound Stability and Handling:

    • Degradation of this compound: Improper storage or multiple freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.[5][7]

    • Solubility Issues: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to a lower effective concentration. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8][9]

  • Assay Conditions:

    • High Cell Density: An excessively high cell density can lead to an underestimation of potency. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the FBS concentration during the drug treatment period, if compatible with your cell line's health, or using serum-free medium for a short duration.

    • Assay Duration: The incubation time with this compound can influence the observed IC50. Ensure you are using a consistent and appropriate assay duration as outlined in established protocols (e.g., 72 hours for a proliferation assay).[3]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: this compound shows high potency in a biochemical (cell-free) kinase assay, but its activity is much lower in my cell-based experiments. Why might this be happening?

Possible Causes and Solutions:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. While this compound is orally bioavailable, its transport across the specific cell line's membrane could be a limiting factor.[2]

  • Efflux Pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein/MDR1) that actively transport this compound out of the cell. Co-incubation with a known efflux pump inhibitor could help to investigate this possibility.

  • Intracellular ATP Concentration: Biochemical assays are often performed at a fixed ATP concentration, which may not reflect the high intracellular ATP levels (~1-10 mM). The high ATP concentration within the cell can competitively inhibit the binding of ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.

  • Off-Target Effects in Cells: In a cellular context, this compound may have off-target effects that counteract its on-target anti-proliferative activity. A comprehensive kinome scan would be necessary to identify potential off-targets.

Issue 3: Unexpected or Paradoxical Signaling Responses

Q: After treating cells with this compound, I observe an increase in the phosphorylation of a downstream signaling molecule, which is contrary to the expected inhibitory effect. What could explain this?

Possible Causes and Solutions:

  • Feedback Loop Activation: Inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of a feedback loop. For example, inhibition of the Bcr-Abl pathway might relieve negative feedback on an alternative signaling pathway, leading to its activation. A detailed time-course experiment and analysis of multiple signaling pathways can help to elucidate such mechanisms.

  • Off-Target Kinase Activation: this compound might inhibit a kinase that normally suppresses a parallel signaling pathway. Inhibition of this "brake" would then lead to the activation of the parallel pathway.[10] This is a known phenomenon with some kinase inhibitors.[11]

  • Heterodimerization and Transactivation: In some contexts, kinase inhibitors can promote the formation of kinase heterodimers, leading to the transactivation of one of the binding partners. This has been observed with RAF inhibitors.[10]

Data Presentation

Table 1: In Vitro Kinase and Cellular Antiproliferative Activity of this compound

Target/Cell LineAssay TypeIC50 (nM)Reference
Bcr-Abl (Wild-Type)Kinase Assay19.9[3]
Bcr-Abl (T315I Mutant)Kinase Assay15.4[3]
K562 (Bcr-Abl WT)Proliferation2.2[3]
Ba/F3 (Bcr-Abl WT)Proliferation0.64[3]
Ba/F3 (Bcr-Abl T315I)Proliferation10.8[3]
K562R (Q252H)Proliferation67.0[3]
MOLT-4 (Bcr-Abl negative)Proliferation499.4[3]
U937 (Bcr-Abl negative)Proliferation2001.0[3]
PDGFRαKinase Assay68.6[8]
PDGFRβKinase Assay136.6[8]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Intravenous (5 mg/kg) [5]
Half-life (T½)19.97 h[5]
Maximum Concentration (Cmax)934.38 µg/L[5]
Area Under the Curve (AUC0-∞)8165.8 µg/L*h[5]
Oral (25 mg/kg) [5]
Half-life (T½)22.2 h[5]
Maximum Concentration (Cmax)899.5 µg/L[5]
Oral Bioavailability (BA)78%[5]

Experimental Protocols

Protocol 1: Cellular Antiproliferation Assay (CCK-8)

This protocol is adapted from the methodology used in the characterization of this compound.[3]

  • Cell Seeding: Seed cells in the logarithmic growth phase into 96-well culture plates at a density of approximately 3,000 cells per well.

  • Incubation: Incubate the plates for 24 hours to allow cells to acclimate.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) at the desired concentrations. The final volume in each well should be uniform.

  • Incubation with Drug: Incubate the cells with the compound for 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 3 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm (and optionally at a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability rate for each well and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Bcr-Abl Signaling

This protocol is based on the methods described for this compound.[3]

  • Cell Treatment: Plate cells and treat with this compound at the indicated concentrations for a specified duration (e.g., 4 hours).

  • Cell Lysis: Collect the cells and lyse them in 1x SDS sample lysis buffer.

  • Sample Preparation: Sonicate and boil the cell lysates. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an 8-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Bcr-Abl, Crkl, and STAT5 overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL Western Blotting Detection Kit and an imaging system.

Protocol 3: In Vitro Bcr-Abl Kinase Assay (FRET-based)

This protocol is a generalized representation based on the FRET-based Z'-Lyte assay system used for this compound.[3]

  • Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)

    • ATP (e.g., 10 µM for wild-type Bcr-Abl, 5 µM for T315I mutant)

    • Peptide substrate (e.g., 2 µM Tyr2 peptide)

    • Recombinant Bcr-Abl enzyme

    • This compound at various concentrations or vehicle control.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Development: Add 5 µL of the development reagent to each well and incubate for an additional 2 hours at room temperature.

  • Stopping the Reaction: Add 5 µL of stop solution to each well.

  • Fluorescence Reading: Measure the fluorescence signal ratio (e.g., 445 nm/520 nm) using a multilabel plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Crkl Crkl BCR-ABL->Crkl SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Proliferation Crkl->Proliferation This compound This compound This compound->BCR-ABL

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Check_Cells Verify Cell Line Integrity (Mycoplasma, STR, Passage #) Start->Check_Cells Check_Compound Confirm Compound Integrity (Storage, Solubility, Fresh Dilutions) Start->Check_Compound Check_Assay Review Assay Parameters (Cell Density, Serum, Duration) Start->Check_Assay Paradoxical_Effect Investigate Paradoxical Effects (Feedback Loops, Off-Targets) Start->Paradoxical_Effect Biochem_vs_Cell Discrepancy: Biochem vs. Cell-Based (Permeability, Efflux, ATP) Start->Biochem_vs_Cell End Resolution Check_Cells->End Check_Compound->End Check_Assay->End Paradoxical_Effect->End Biochem_vs_Cell->End

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Experimental_Workflow Cell_Culture Cell Culture (Bcr-Abl+ cells) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Western_Blot Western Blot (p-Bcr-Abl, p-Crkl, p-STAT5) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 Calculation, etc.) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay (IC50 determination) Kinase_Assay->Data_Analysis

Caption: An overview of the experimental workflow for evaluating this compound activity.

References

GZD856 Technical Support Center: Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GZD856, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions of this compound. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a clear solution.[1]

Q2: How should I store this compound stock solutions to minimize degradation?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4] For solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[2]

Q3: Is this compound sensitive to light?

Q4: Can this compound degrade in aqueous solutions or cell culture media?

A4: Small molecule inhibitors can be susceptible to degradation in aqueous environments, such as cell culture media, due to hydrolysis or reactions with media components.[7][8] The stability of this compound in your specific cell culture medium should be empirically determined if you suspect degradation is affecting your results.

Troubleshooting Guide: this compound Degradation in Solution

This guide provides a structured approach to identifying and mitigating potential this compound degradation.

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Chemical degradation of this compound in the working solution.- Prepare fresh working solutions from a frozen stock for each experiment. - Perform a time-course experiment to assess the stability of this compound in your experimental buffer or media.[7] - If degradation is confirmed, consider reducing the incubation time or adding the compound at later time points.
Color change observed in the this compound solution. Oxidation of the compound. The pyrazole moiety in this compound could be susceptible to oxidation.[9][10]- Purge the headspace of the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing and storing.[4] - Use high-purity, anhydrous solvents to prepare solutions. - Avoid introducing sources of oxidative stress into your experimental setup.
Precipitation of the compound upon thawing or dilution. Poor solubility or compound instability at certain concentrations and temperatures.- Thaw frozen stock solutions slowly at room temperature and ensure complete dissolution by gentle vortexing before use.[4] - When diluting into aqueous buffers, do so gradually while mixing to prevent precipitation. - For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[3]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent or medium using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).

  • Dilute the stock solution to the desired experimental concentration in the solvent or cell culture medium to be tested.

2. Incubation:

  • Aliquot the this compound solution into multiple sealed, light-protected vials.

  • Incubate the vials under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Prepare a control sample stored at -80°C.

3. Sample Collection:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • Immediately freeze the sample at -80°C to halt any further degradation until analysis.

4. HPLC Analysis:

  • Thaw the samples and the time-zero control.

  • Analyze the concentration of this compound in each sample using a validated HPLC method with a suitable column (e.g., C18).

  • The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

5. Data Interpretation:

  • A significant decrease in the concentration of the parent this compound peak over time indicates instability under the tested conditions.

  • The appearance of new peaks in the chromatogram may correspond to degradation products.

General Protocol for Cell-Based Assays

1. Cell Seeding:

  • Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

2. Compound Preparation:

  • On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution.

  • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

3. Cell Treatment:

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (medium with the same final concentration of DMSO).

4. Incubation:

  • Incubate the cells for the desired treatment duration (e.g., 4, 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[7][11]

5. Assay:

  • After incubation, proceed with the specific downstream assay (e.g., cell viability assay, Western blot for target phosphorylation).

Visualizations

This compound Signaling Pathway Inhibition

This compound is a potent inhibitor of the Bcr-Abl fusion protein and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[10][12] Its mechanism of action involves blocking the kinase activity of these proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[7][11]

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα/β Downstream Downstream Effectors (e.g., Crkl, STAT5, AKT, ERK1/2) PDGFR->Downstream Bcr_Abl Bcr-Abl Bcr_Abl->Downstream This compound This compound This compound->PDGFR Inhibition This compound->Bcr_Abl Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits Bcr-Abl and PDGFR signaling pathways.

Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and address suspected degradation of this compound in your experiments.

Troubleshooting_Workflow Start Inconsistent Results or Loss of this compound Activity Check_Prep Review Solution Preparation and Storage Procedures Start->Check_Prep Prep_OK Preparation & Storage OK? Check_Prep->Prep_OK Correct_Prep Correct Procedures: - Use fresh aliquots - Avoid freeze-thaw - Protect from light Prep_OK->Correct_Prep No Stability_Test Perform Stability Test in Experimental Media/Buffer Prep_OK->Stability_Test Yes Correct_Prep->Start Is_Stable Is this compound Stable? Stability_Test->Is_Stable Optimize_Exp Optimize Experiment: - Reduce incubation time - Prepare fresh solutions - Consider alternative formulation Is_Stable->Optimize_Exp No Other_Factors Investigate Other Experimental Variables Is_Stable->Other_Factors Yes End Problem Resolved Optimize_Exp->End Other_Factors->End

Caption: A workflow for troubleshooting this compound instability issues.

References

GZD856 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZD856. Our aim is to help you optimize your dose-response experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally bioavailable small molecule inhibitor of the Bcr-Abl kinase.[1][2][3] It is particularly effective against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation tyrosine kinase inhibitors (TKIs) like imatinib in the treatment of Chronic Myelogenous Leukemia (CML).[1][2][3][4] this compound functions by competing with ATP for the binding site on the Abl kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling pathways.[5][6]

Q2: Which signaling pathways are downstream of Bcr-Abl and are affected by this compound?

This compound has been shown to inhibit the phosphorylation of Bcr-Abl, which in turn suppresses the activation of its key downstream signaling proteins, including Crkl (Crk-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[2] Inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[2]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific enzymatic assay or cell line being tested. Below is a summary of reported IC50 values.

Target/Cell LineIC50 (nM)
Enzymatic Assays
Bcr-Abl (Wild-Type)19.9
Bcr-Abl (T315I Mutant)15.4
Cell-Based Assays
K562 (Bcr-Abl positive)2.2
Ba/F3 (expressing Bcr-Abl WT)0.64
Ba/F3 (expressing Bcr-Abl T315I)10.8
K562R (Imatinib-resistant, Q252H)67.0
MOLT-4 (Bcr-Abl negative)499.4
U937 (Bcr-Abl negative)2001.0

Data compiled from multiple sources.[2][3][5][7]

Q4: What are some potential off-target effects of this compound?

While this compound is a potent Bcr-Abl inhibitor, it has also been shown to inhibit PDGFRα/β (Platelet-Derived Growth Factor Receptor alpha/beta) with IC50 values of 68.6 nM and 136.6 nM, respectively.[8] Researchers should consider these off-target activities when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound dose-response experiments.

Problem 1: Higher than expected IC50 values or poor inhibition.

Possible Causes:

  • This compound Degradation: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, exposure to light).

  • Suboptimal ATP Concentration in Kinase Assays: In biochemical assays, if the ATP concentration is too high, it can outcompete this compound for binding to the Bcr-Abl kinase, leading to reduced apparent inhibition.

  • Cell Culture Media Components: Serum proteins or other components in the cell culture media may bind to this compound, reducing its effective concentration.

  • Cell Density and Health: High cell density or unhealthy cells can lead to inconsistent results and altered drug sensitivity.

  • Incorrect this compound Concentration: Errors in serial dilutions or inaccurate stock concentration can significantly impact the dose-response curve.

  • This compound Solubility Issues: The compound may precipitate out of solution at higher concentrations, especially in aqueous buffers. This compound is soluble in DMSO.[8]

Solutions:

  • Ensure Proper Handling and Storage of this compound: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment from a DMSO stock.

  • Optimize ATP Concentration: For in vitro kinase assays, use an ATP concentration at or near the Km for the Bcr-Abl kinase to ensure a sensitive assay for ATP-competitive inhibitors.

  • Serum Starvation: Consider reducing the serum concentration or performing the experiment in serum-free media for a short duration, if compatible with your cell line.

  • Standardize Cell Seeding and Culture: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment.

  • Verify this compound Concentration: Double-check all calculations for serial dilutions. If possible, verify the concentration of the stock solution spectrophotometrically.

  • Check for Precipitation: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a lower top concentration or a different solvent system if appropriate.

Problem 2: High variability between replicate wells.

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth and drug response.

  • Cell Clumping: Clumped cells will not respond uniformly to the inhibitor.

Solutions:

  • Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding to prevent settling.

  • Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

  • Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier.

  • Prepare a Single-Cell Suspension: Ensure cells are well-dispersed before seeding by gentle pipetting or passing through a cell strainer if necessary.

Problem 3: No clear dose-response relationship (flat curve).

Possible Causes:

  • Incorrect Concentration Range: The tested concentration range may be too high or too low to capture the dynamic portion of the dose-response curve.

  • Cell Line Insensitivity: The chosen cell line may not be dependent on Bcr-Abl signaling for survival (e.g., Bcr-Abl negative cell lines like MOLT-4 or U937).[2]

  • Inactive Compound: The this compound stock may have degraded.

  • Assay Readout Issues: The chosen endpoint (e.g., cell viability assay) may not be sensitive enough to detect the effects of this compound.

Solutions:

  • Perform a Wide Range Dose-Finding Experiment: Test a broad range of this compound concentrations (e.g., from picomolar to high micromolar) to identify the appropriate range for generating a sigmoidal curve.

  • Use a Bcr-Abl Dependent Cell Line: Confirm that your cell line expresses constitutively active Bcr-Abl (e.g., K562, Ba/F3-Bcr-Abl).

  • Use a Positive Control: Include a known Bcr-Abl inhibitor (e.g., imatinib for sensitive lines, or another potent inhibitor) as a positive control to validate the assay.

  • Optimize Assay Readout: Ensure the assay is performed within its linear range and that the incubation time is sufficient to observe a response. Consider alternative endpoints, such as measuring the phosphorylation of Crkl or STAT5 by Western blot.

Experimental Protocols

Cellular Proliferation Assay (CCK-8)
  • Cell Seeding: Plate cells in the logarithmic growth phase in a 96-well plate at a pre-determined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Cell Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Western Blot Analysis of Bcr-Abl Signaling
  • Cell Treatment: Treat Bcr-Abl positive cells (e.g., K562) with varying concentrations of this compound for a specified time (e.g., 4 hours).[2]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk for phosphoprotein detection as it contains casein, a phosphoprotein.[9][10]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl, total Bcr-Abl, phospho-Crkl, total Crkl, phospho-STAT5, and total STAT5. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Bcr-Abl and its downstream targets.

Visualizations

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Crkl Crkl Bcr_Abl->Crkl Phosphorylates STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylates pCrkl p-Crkl Crkl->pCrkl Proliferation Cell Proliferation & Survival pCrkl->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation This compound This compound This compound->Bcr_Abl Inhibits

Caption: this compound inhibits the Bcr-Abl signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Add this compound to Cells prepare_dilutions->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., CCK-8) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate analyze_data Analyze Data & Generate Curve read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell-based dose-response assay.

Troubleshooting_Logic rect_node rect_node high_ic50 High IC50 or Poor Inhibition? check_atp ATP concentration in assay optimal? high_ic50->check_atp Yes end Re-run Experiment high_ic50->end No check_solubility This compound precipitated? check_atp->check_solubility Yes optimize_atp Optimize ATP conc. (use Km value) check_atp->optimize_atp No check_cells Cell line Bcr-Abl dependent? check_solubility->check_cells No check_dilutions Verify dilutions and stock concentration check_solubility->check_dilutions Yes use_positive_control Use appropriate positive control cell line check_cells->use_positive_control No check_cells->end Yes optimize_atp->end check_dilutions->end use_positive_control->end

Caption: Troubleshooting logic for high IC50 values.

References

troubleshooting GZD856 resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals using GZD856 in cell lines. It provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Higher than Expected IC50 Value or Loss of this compound Efficacy

You observe a decrease in the potency of this compound in your cell line, which was previously sensitive.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination.Confirmation of cell line identity and absence of contamination, ensuring the correct model is being used.
Development of Resistance Investigate potential resistance mechanisms. See our detailed protocols for guidance on mutagenesis screening and Western blotting to check for alterations in the Bcr-Abl signaling pathway.Identification of specific mutations in the Bcr-Abl kinase domain or changes in downstream signaling proteins.
This compound Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. For working solutions in cell culture media, prepare fresh for each experiment.Consistent this compound activity and reproducible IC50 values.
Inconsistent Cell Health or Passage Number Use cells within a consistent and low passage number range for your experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.Reduced variability in experimental results and more reliable IC50 determinations.

Experimental Workflow for Investigating Loss of Efficacy

GZD856_Troubleshooting_Efficacy cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Steps cluster_Outcome Potential Outcomes & Next Steps A Higher than Expected IC50 Value B Authenticate Cell Line (STR) & Check for Mycoplasma A->B Step 1 C Prepare Fresh this compound Stock and Working Solutions B->C Step 2 D Use Low Passage, Healthy Cells C->D Step 3 G IC50 Value Normalizes C->G E Perform Mutagenesis Screening (e.g., Sanger Sequencing of Bcr-Abl) D->E If issue persists F Analyze Bcr-Abl Signaling Pathway (Western Blot) D->F If issue persists D->G H Resistance Confirmed: Mutation Identified E->H I Resistance Confirmed: Bypass Pathway Activated F->I

A stepwise workflow for troubleshooting decreased this compound efficacy.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

You are observing significant variability in your results, such as fluctuating IC50 values, across different experimental runs.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Variability in Experimental Conditions Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations. Use a consistent protocol for all replicates.Increased reproducibility of experimental results.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%). Include a vehicle-only control in all experiments.Minimized solvent-induced artifacts and accurate assessment of this compound-specific effects.
Edge Effects in Multi-well Plates To minimize evaporation, do not use the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile water or media.More uniform cell growth and drug concentration across the plate, leading to more consistent data.
Reagent Preparation Prepare master mixes of this compound and other reagents to be added to the cells to ensure uniform concentration across all wells.Reduced pipetting errors and consistent reagent concentrations.

Logical Flow for Ensuring Experimental Reproducibility

GZD856_Reproducibility cluster_Problem Problem cluster_Solutions Solutions for Standardization cluster_Outcome Desired Outcome A Inconsistent Results B Standardize Protocol: - Cell Seeding Density - Treatment Duration A->B C Control for Solvent Effects: - Consistent Final Concentration - Vehicle Control A->C D Mitigate Edge Effects: - Avoid Outer Wells A->D E Use Master Mixes for Reagents A->E F Reproducible and Reliable Data B->F C->F D->F E->F

Key considerations for improving experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable Bcr-Abl tyrosine kinase inhibitor. It is designed to effectively suppress the activity of both the native Bcr-Abl kinase and the T315I mutant, which is a common mechanism of resistance to first and second-generation Bcr-Abl inhibitors like imatinib.[1][2] this compound inhibits the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream signaling proteins, such as Crkl and STAT5, thereby inhibiting the proliferation of Bcr-Abl positive cells.[1]

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling cluster_Upstream Upstream cluster_Inhibitor Inhibitor cluster_Downstream Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway (STAT5, Crkl) BCR_ABL->JAK_STAT This compound This compound This compound->BCR_ABL Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.

Q2: What are the known IC50 values for this compound in common cell lines?

A2: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and the specific experimental conditions. Below is a summary of reported IC50 values.

Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-Type2.21896.50.5
Ba/F3 WTWild-Type0.64500220.16
Ba/F3 T315IT315I Mutant10.8>10,000>10,0002.0

Data compiled from published literature.[3]

Q3: My cells are developing resistance to this compound. What are the possible mechanisms?

A3: While this compound is effective against the T315I mutation, resistance can still emerge through various mechanisms:

  • On-target (Bcr-Abl Dependent) Mechanisms:

    • Novel Bcr-Abl Mutations: Although this compound targets the T315I mutation, other mutations within the Bcr-Abl kinase domain could potentially arise that reduce the binding affinity of this compound.

    • Bcr-Abl Overexpression: Increased expression of the Bcr-Abl protein may require higher concentrations of this compound to achieve the same level of inhibition.

  • Off-target (Bcr-Abl Independent) Mechanisms:

    • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to circumvent their dependence on Bcr-Abl for survival and proliferation.

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q4: Are there any known off-target effects of this compound?

A4: The provided search results do not contain specific information on the off-target effects of this compound. As with many kinase inhibitors, it is possible that this compound may inhibit other kinases with some affinity, especially at higher concentrations. If you suspect off-target effects are influencing your experimental results, consider performing a kinome profiling assay to assess the selectivity of this compound.

Q5: What is the recommended procedure for preparing and storing this compound?

A5: While specific solubility and stability data for this compound in cell culture media were not found in the search results, general best practices for small molecule kinase inhibitors should be followed. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, dilute the stock solution to the final working concentration in your cell culture medium immediately before use. It is advisable to empirically determine the stability of this compound in your specific experimental conditions if long-term incubation is required.

Key Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is for determining the cytotoxic effects of this compound on your cell lines.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Western Blotting for Bcr-Abl Signaling

This protocol allows for the analysis of protein expression and phosphorylation status in the Bcr-Abl signaling pathway.

Materials:

  • Parental and this compound-treated/resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcr-Abl, anti-phospho-Bcr-Abl, anti-Crkl, anti-phospho-Crkl, anti-STAT5, anti-phospho-STAT5, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture parental and treated/resistant cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Protocol for Establishing this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound.

Materials:

  • Parental (sensitive) cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/plates

Procedure:

  • Initial IC50 Determination:

    • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.

  • Continuous Exposure with Dose Escalation:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Initially, a significant portion of the cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.

    • Once the cells recover and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).

    • Repeat this process of recovery and dose escalation over several months.

  • Characterization of Resistant Cells:

    • Periodically, and at the end of the selection process, determine the IC50 of this compound for the resistant cell population and compare it to the parental cells. A significant increase in the IC50 value indicates the development of resistance.

    • Cryopreserve stocks of the resistant cells at different stages of selection.

    • Investigate the mechanisms of resistance using molecular biology techniques such as sequencing of the Bcr-Abl kinase domain and Western blotting for signaling pathway alterations.

References

Validation & Comparative

GZD856 vs. Ponatinib: A Comparative Guide for T315I-Mutant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeleloid Leukemia (CML), as it confers resistance to most approved tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two third-generation TKIs, GZD856 (Olverembatinib, HQP1351) and the established therapeutic, ponatinib, both of which are designed to overcome this mutation.

At a Glance: Key Performance Indicators

ParameterThis compound (Olverembatinib)Ponatinib
BCR-ABL1WT IC50 19.9 nM[1][2]-
BCR-ABL1T315I IC50 15.4 nM[1][2]Potent inhibitor[3][4][5]
Cellular Activity (Ba/F3T315I) IC50 10.8 nM[1][2]-
Clinical Efficacy (T315I+ CML-CP) Phase 2 (China): Major Cytogenetic Response (MCyR) in patients with a single T315I mutation showed high rates.[6] 3-year cumulative incidences of achieving MCyR, CCyR, and MMR were 79.0%, 69.0%, and 56.0% respectively in a broader TKI-resistant CML-CP population.[6]PACE Trial (Phase 2): 70% MCyR in T315I-mutated CML-CP.[7]
Key Adverse Events Skin hyperpigmentation, hypertriglyceridemia, proteinuria, severe thrombocytopenia.[6]Arterial occlusive events (cardiovascular, cerebrovascular, peripheral vascular), venous thromboembolic events, heart failure, hepatotoxicity.[8][9][10]

Mechanism of Action and Signaling Pathway

Both this compound and ponatinib are potent, orally bioavailable pan-BCR-ABL1 inhibitors. They function by competing with ATP for the binding site on the ABL kinase domain of the BCR-ABL1 oncoprotein. The T315I mutation sterically hinders the binding of earlier generation TKIs. The unique structural features of this compound and ponatinib allow them to circumvent this hindrance and effectively inhibit the constitutively active kinase, thereby blocking downstream signaling pathways that drive CML cell proliferation and survival.

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors TKI Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL1->STAT5 This compound This compound This compound->BCR_ABL1 Ponatinib Ponatinib Ponatinib->BCR_ABL1 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival (Anti-Apoptosis) PI3K_AKT_mTOR->Survival STAT5->Proliferation STAT5->Survival

Caption: BCR-ABL1 signaling and points of inhibition by this compound and ponatinib.

Preclinical Efficacy

In Vitro Kinase and Cellular Proliferation Assays

This compound has demonstrated potent inhibitory activity against both wild-type and T315I-mutant BCR-ABL1. In enzymatic assays, this compound inhibited wild-type BCR-ABL1 and the T315I mutant with IC50 values of 19.9 nM and 15.4 nM, respectively.[1][2] Furthermore, it potently suppressed the proliferation of Ba/F3 cells engineered to express the T315I mutation, with an IC50 value of 10.8 nM.[1][2] Preclinical studies have shown that ponatinib is also a potent inhibitor of the T315I mutant.[3][4][5]

In Vivo Animal Models

In mouse xenograft models using Ba/F3 cells expressing the T315I mutant, this compound demonstrated significant anti-tumor efficacy. Oral administration of this compound at a dose of 50 mg/kg/day for 16 consecutive days resulted in approximately 90% tumor regression.[1] In contrast, imatinib at 100 mg/kg/day showed no inhibition of tumor growth in this model.[1]

Clinical Performance

This compound (Olverembatinib)

Clinical development of this compound (olverembatinib) has been primarily conducted in China. A pivotal Phase 2 study in patients with TKI-resistant CML, including those with the T315I mutation, has shown promising results.[6][11] In a cohort of 127 patients with chronic phase CML (CML-CP), the 3-year cumulative incidences of achieving major cytogenetic response (MCyR), complete cytogenetic response (CCyR), and major molecular response (MMR) were 79.0%, 69.0%, and 56.0%, respectively.[6] The highest response rates were observed in patients with a single T315I mutation.[6] A US-based Phase 1b clinical trial is underway to evaluate the safety, tolerability, and pharmacokinetics of this compound in CML patients resistant or intolerant to at least two prior TKIs.[11]

Ponatinib

Ponatinib is an approved therapy for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients who are resistant or intolerant to prior TKI therapy, or who have the T315I mutation.[9] The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial demonstrated significant efficacy in a heavily pretreated patient population.[12][13] In patients with T315I-mutated CML-CP, ponatinib achieved a major cytogenetic response in 70% of patients.[7] Long-term follow-up from the PACE trial shows durable responses, with an estimated 5-year overall survival of 73% in patients with CML-CP.[13]

Safety and Tolerability

A critical differentiator between these two agents is their safety profiles.

This compound (Olverembatinib): Common treatment-related adverse events reported in clinical trials include skin hyperpigmentation, hypertriglyceridemia, proteinuria, and severe thrombocytopenia.[6]

Ponatinib: Ponatinib carries a black box warning for arterial occlusive events (including fatal myocardial infarction and stroke), venous thromboembolic events, heart failure, and hepatotoxicity.[8][10] The 5-year follow-up of the PACE trial reported a cumulative incidence of arterial occlusive events of 25% overall and 31% in patients with CML-CP.[9] These risks necessitate careful patient selection and monitoring.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for this compound)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and T315I-mutant BCR-ABL1 kinase.

Methodology:

  • Recombinant wild-type and T315I-mutant BCR-ABL1 enzymes were used.

  • The kinase reaction was performed in a buffer containing ATP and a substrate peptide.

  • This compound was added at varying concentrations.

  • The phosphorylation of the substrate was measured, typically using a luminescence-based assay.

  • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (for this compound)

Objective: To assess the effect of this compound on the proliferation of CML cells expressing the T315I mutation.

Methodology:

  • Ba/F3 murine pro-B cells, which are dependent on IL-3 for survival, were engineered to express the human BCR-ABL1 T315I fusion protein, rendering them IL-3 independent.

  • These cells were seeded in 96-well plates and treated with a range of this compound concentrations.

  • After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo).

  • IC50 values were determined from the resulting dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (Recombinant BCR-ABL1 T315I) Cell_Assay Cell Proliferation Assay (Ba/F3 T315I Cells) Xenograft Mouse Xenograft Model (Ba/F3 T315I Tumor Implantation) Kinase_Assay->Xenograft Promising Candidate Cell_Assay->Xenograft Phase1 Phase 1 (Safety, Tolerability, PK) Xenograft->Phase1 IND Approval Phase2 Phase 2 (Efficacy, Dose Confirmation) Phase1->Phase2

Caption: A generalized workflow for TKI development from preclinical to clinical phases.

Conclusion

Both this compound and ponatinib are highly effective inhibitors of the T315I-mutant BCR-ABL1 kinase, offering crucial therapeutic options for a CML patient population with limited alternatives. Ponatinib is a well-established therapy with proven long-term efficacy, but its use is tempered by significant cardiovascular risks. This compound has demonstrated potent preclinical activity and promising early clinical data, with a seemingly more favorable safety profile to date. As more mature data from larger, global clinical trials of this compound become available, a more direct and comprehensive comparison of the efficacy and long-term safety of these two important targeted therapies will be possible. For now, the choice between these agents in a clinical setting would involve a careful consideration of their respective benefit-risk profiles.

References

A Comparative Guide to GZD856, Dasatinib, and Nilotinib for Bcr-Abl Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GZD856, a novel Bcr-Abl tyrosine kinase inhibitor (TKI), with the second-generation TKIs, dasatinib and nilotinib. The information is supported by preclinical experimental data to assist in evaluating their potential applications in research and drug development, particularly in the context of Chronic Myeloid Leukemia (CML).

Introduction to Bcr-Abl Tyrosine Kinase Inhibitors

Chronic Myeloid Leukemia is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase, an oncogenic fusion protein resulting from the Philadelphia chromosome translocation. The development of TKIs that target the ATP-binding site of the Abl kinase domain has revolutionized CML treatment. First-generation inhibitors, like imatinib, demonstrated remarkable success, but their efficacy can be limited by the emergence of drug resistance, primarily through point mutations in the Abl kinase domain.

Second-generation TKIs, including dasatinib and nilotinib, were developed to overcome much of this resistance and offer greater potency against the wild-type Bcr-Abl kinase. However, both are notably ineffective against the T315I "gatekeeper" mutation. This compound is a novel inhibitor designed to be effective against both wild-type Bcr-Abl and the resistant T315I mutant, addressing a critical gap in CML therapy.

Mechanism of Action

This compound, dasatinib, and nilotinib are all ATP-competitive inhibitors that bind to the kinase domain of Bcr-Abl, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.

  • This compound potently inhibits both the native (wild-type) Bcr-Abl kinase and the clinically challenging T315I mutant.[1][2][3]

  • Dasatinib is a potent inhibitor of Bcr-Abl and is also a strong inhibitor of the SRC family of kinases (SFKs).[4] It is unique in its ability to bind to both the active and inactive conformations of the Abl kinase. It is not, however, effective against the T315I mutation.[5][6]

  • Nilotinib is a highly potent and selective inhibitor of Bcr-Abl, designed based on the structure of imatinib to have a better fit in the ATP-binding pocket.[7] It is not effective against the T315I mutation.[5][6]

Comparative In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound, dasatinib, and nilotinib from preclinical studies.

Table 1: Bcr-Abl Kinase Inhibition

This table presents the half-maximal inhibitory concentrations (IC₅₀) of the compounds against recombinant Bcr-Abl kinase. A lower IC₅₀ value indicates greater potency.

CompoundBcr-Abl (Wild-Type) IC₅₀ (nM)Bcr-Abl (T315I Mutant) IC₅₀ (nM)Data Source(s)
This compound 19.915.4[1][3]
Dasatinib 0.6>1000[6]
Nilotinib 15 - 43.5>2000[1][6]

Note: IC₅₀ values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Cellular Antiproliferative Activity

This table shows the IC₅₀ values for the inhibition of proliferation in human and murine cell lines expressing Bcr-Abl.

Cell LineBcr-Abl StatusThis compound IC₅₀ (nM)Dasatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)Data Source(s)
K562Human, Bcr-Abl WT2.2~30~30[2][8][9]
Ba/F3Murine, Bcr-Abl WT0.640.8 - 7.415 - 450[2][6][8]
Ba/F3Murine, Bcr-Abl T315I10.8>200>500[2][6][8]

Note: IC₅₀ values are compiled from different studies and may not be directly comparable.

Table 3: Off-Target Kinase Inhibition Profile

This table highlights the inhibitory activity against other key kinases, providing insight into the selectivity of each compound.

CompoundKey Off-TargetsIC₅₀ (nM)Data Source(s)
This compound PDGFRα / PDGFRβ68.6 / 136.6[8][10]
Dasatinib LYN / SRC0.2 - 1.1[4]
Nilotinib DDR1 / PDGFR / c-KIT / CSF-1R3.7 / 69 / 210 / 125-250[7][11]

Signaling Pathways and Experimental Workflows

Visual representations of the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating these inhibitors are provided below.

Bcr_Abl_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates Proliferation Cell Proliferation Survival (Cancer Progression) RAS_MAPK->Proliferation Leads to PI3K_AKT->Proliferation Leads to JAK_STAT->Proliferation Leads to This compound This compound This compound->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: Bcr-Abl signaling pathway and points of inhibition.

TKI_Evaluation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_invivo In Vivo Kinase_Assay Recombinant Bcr-Abl Kinase Assay Determine_IC50 Determine IC₅₀ (Potency) Kinase_Assay->Determine_IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Determine_IC50->Proliferation_Assay Cell_Culture Culture CML Cell Lines (e.g., K562, Ba/F3) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Target Phosphorylation) Cell_Culture->Western_Blot Xenograft Mouse Xenograft Model Proliferation_Assay->Xenograft Efficacy_Study Tumor Growth Efficacy Study Xenograft->Efficacy_Study

Caption: Typical experimental workflow for TKI evaluation.

Detailed Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol is used to determine the IC₅₀ value of an inhibitor against the Bcr-Abl kinase enzyme.

  • Objective: To measure the concentration of the inhibitor required to reduce the enzymatic activity of recombinant Bcr-Abl kinase by 50%.

  • Materials:

    • Recombinant human Bcr-Abl (Wild-Type) and Bcr-Abl (T315I) kinase.

    • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP solution.

    • Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide).

    • Test inhibitors (this compound, dasatinib, nilotinib) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in the kinase buffer.

    • In a 384-well plate, add the inhibitor dilutions, recombinant Bcr-Abl kinase, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP to a final concentration near the Kₘ value.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which measures luminescence.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Antiproliferation Assay (MTT Assay)

This protocol assesses the effect of the inhibitors on the proliferation and viability of Bcr-Abl-expressing cancer cells.

  • Objective: To determine the IC₅₀ value of an inhibitor required to reduce the proliferation of CML cell lines by 50%.

  • Materials:

    • CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant Bcr-Abl).

    • Culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test inhibitors dissolved in DMSO.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours.

    • Add serial dilutions of the test inhibitors to the wells. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the DMSO control and determine the IC₅₀ values from the dose-response curve.

Conclusion

The available preclinical data highlights significant differences between this compound, dasatinib, and nilotinib.

  • Potency and Resistance Profile: this compound demonstrates a key advantage in its potent inhibition of the T315I Bcr-Abl mutant, a major mechanism of resistance to both dasatinib and nilotinib.[1][2][3] Its potency against wild-type Bcr-Abl is comparable to that of nilotinib and slightly less than that of dasatinib in biochemical assays.

  • Selectivity: Dasatinib exhibits a broader inhibition profile, potently targeting SRC family kinases in addition to Bcr-Abl.[4] This may contribute to both its efficacy and distinct side-effect profile. Nilotinib is more selective than dasatinib but inhibits several other kinases, including DDR1 and PDGFR.[7][11] this compound is known to inhibit PDGFRα/β, but a comprehensive selectivity profile is not yet publicly available.[8][10]

References

GZD856 and Third-Generation EGFR TKIs: A Comparative Overview of Advanced Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A crucial distinction in targeted cancer therapy is that the efficacy of a drug is intrinsically linked to the specific molecular characteristics of a patient's tumor. In the realm of tyrosine kinase inhibitors (TKIs), GZD856 and third-generation epidermal growth factor receptor (EGFR) TKIs, such as osimertinib, represent significant advancements in precision oncology. However, they are not interchangeable therapeutic agents. This compound is a potent inhibitor of the Bcr-Abl fusion protein, primarily developed for the treatment of Chronic Myeloid Leukemia (CML), particularly in cases with the T315I resistance mutation. In contrast, third-generation EGFR TKIs like osimertinib are designed to target specific mutations in the EGFR gene, which are common drivers of non-small cell lung cancer (NSCLC). This guide provides a detailed comparative overview of these two classes of drugs, highlighting their distinct mechanisms of action, clinical applications, and the experimental data supporting their use.

This compound: A Bcr-Abl T315I Inhibitor for Chronic Myeloid Leukemia

This compound is a novel, orally bioavailable Bcr-Abl TKI designed to overcome acquired resistance to earlier-generation TKIs in CML, most notably the challenging T315I "gatekeeper" mutation.[1][2][3] The T315I mutation prevents the binding of drugs like imatinib, rendering them ineffective.

Efficacy Data

Preclinical studies have demonstrated the potent and selective activity of this compound against both native Bcr-Abl and the T315I mutant.

Cell Line Genotype This compound IC50 (nM) Imatinib IC50 (nM) Nilotinib IC50 (nM) Ponatinib IC50 (nM)
K562Bcr-Abl WT2.2262.521.40.51
K562RBcr-Abl Q252H67.0>10000129.32.2
Ba/F3Bcr-Abl WT0.64647.226.50.3
Ba/F3Bcr-Abl T315I10.8>10000>100001.9

Data sourced from Lu et al., J Enzyme Inhib Med Chem, 2017.[1]

In vivo studies using mouse xenograft models of human leukemia have shown that this compound potently suppresses the growth of tumors driven by both native Bcr-Abl and the Bcr-Abl T315I mutant.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of the Bcr-Abl protein. This aberrant fusion protein is constitutively active, driving uncontrolled proliferation of leukemia cells through downstream signaling pathways such as STAT5 and CrkL. By binding to the ATP-binding site of both wild-type and T315I mutant Bcr-Abl, this compound blocks its phosphorylation and subsequent activation of these pro-survival pathways.[1]

GZD856_Mechanism_of_Action cluster_cell Leukemia Cell cluster_downstream Downstream Signaling This compound This compound BcrAbl Bcr-Abl (WT or T315I) This compound->BcrAbl Inhibition STAT5 STAT5 BcrAbl->STAT5 CrkL CrkL BcrAbl->CrkL Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation

This compound inhibits Bcr-Abl signaling to block leukemia cell proliferation.
Experimental Protocols

Cellular Antiproliferation Assay: The antiproliferative activity of this compound was evaluated against a panel of leukemia cell lines with varying Bcr-Abl status.[1] Cells were seeded in 96-well plates and treated with serial dilutions of this compound for a specified period. Cell viability was then assessed using a standard method like the MTT assay. The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

Western Blot Analysis: To confirm the inhibition of Bcr-Abl signaling, K562 and Ba/F3 cells (expressing wild-type or T315I Bcr-Abl) were treated with this compound at various concentrations for 4 hours.[1][5] Whole-cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated and total Bcr-Abl, STAT5, and CrkL, followed by incubation with secondary antibodies. Protein bands were visualized to assess the dose-dependent inhibition of phosphorylation.[1]

Western_Blot_Workflow start Leukemia Cell Culture (K562, Ba/F3 WT, Ba/F3 T315I) treatment Treat with this compound (Varying Concentrations, 4h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-Bcr-Abl, p-STAT5, etc.) transfer->probing visualization Visualization & Analysis probing->visualization

Workflow for assessing this compound's impact on Bcr-Abl signaling.

Third-Generation EGFR TKIs (Osimertinib): Targeting Resistance in NSCLC

Osimertinib (Tagrisso) is the leading third-generation EGFR TKI, specifically designed to be effective against tumors with EGFR T790M resistance mutations, which are a common cause of treatment failure with first- and second-generation EGFR TKIs in NSCLC.[6][7][8][9] It is also active against the initial sensitizing EGFR mutations (exon 19 deletions and L858R) while having lower activity against wild-type EGFR, which translates to a better side-effect profile.[10][11][12]

Efficacy Data

Clinical trials have established osimertinib as a standard of care in EGFR-mutated NSCLC. The FLAURA trial, a key phase 3 study, compared osimertinib with first-generation EGFR TKIs (gefitinib or erlotinib) in the first-line treatment of patients with EGFR-mutated advanced NSCLC.

Endpoint Osimertinib Gefitinib or Erlotinib Hazard Ratio (95% CI)
Median Progression-Free Survival18.9 months10.2 months0.46 (0.37-0.57)
Median Duration of Response17.2 months8.5 months-
Grade 3 or Higher Adverse Events32%41%-

Data sourced from the FLAURA trial.[8]

Mechanism of Action and Signaling Pathway

Osimertinib irreversibly binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[11][13] This covalent bond blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell growth and survival.[11] Its high selectivity for mutant EGFR, including T790M, over wild-type EGFR minimizes off-target effects.[12]

Osimertinib_Mechanism_of_Action cluster_cell NSCLC Cell cluster_downstream Downstream Signaling Osimertinib Osimertinib EGFR Mutant EGFR (e.g., T790M) Osimertinib->EGFR Inhibition PI3K_AKT PI3K/AKT/mTOR EGFR->PI3K_AKT RAS_MEK RAS/RAF/MEK/ERK EGFR->RAS_MEK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MEK->Proliferation

Osimertinib inhibits mutant EGFR signaling in NSCLC.
Experimental Protocols

Patient Selection for Clinical Trials (e.g., FLAURA): Patients enrolled in pivotal trials for third-generation EGFR TKIs typically have locally advanced or metastatic NSCLC.[8] A key inclusion criterion is the presence of specific EGFR mutations (e.g., exon 19 deletion or L858R) confirmed by a validated testing method on a tumor tissue sample. For second-line treatment studies, the presence of the T790M resistance mutation is also required.

Assessment of Efficacy: In clinical trials, tumor responses are assessed regularly (e.g., every 6 weeks) using imaging techniques like CT or MRI, according to the Response Evaluation Criteria in Solid Tumors (RECIST). The primary endpoint is often Progression-Free Survival (PFS), defined as the time from randomization until objective tumor progression or death from any cause. Overall Survival (OS) is a key secondary endpoint.

Comparative Summary

Feature This compound Third-Generation EGFR TKIs (e.g., Osimertinib)
Primary Target Bcr-Abl KinaseEpidermal Growth Factor Receptor (EGFR) Kinase
Cancer Indication Chronic Myeloid Leukemia (CML)Non-Small Cell Lung Cancer (NSCLC)
Key Resistance Mutation Targeted T315IT790M
Mechanism ATP-competitive inhibitorIrreversible covalent inhibitor
Downstream Pathways Inhibited STAT5, CrkLPI3K/AKT/mTOR, RAS/RAF/MEK/ERK
Clinical Status Preclinical/InvestigationalFDA Approved, Standard of Care

Conclusion

This compound and third-generation EGFR TKIs like osimertinib exemplify the power of targeted therapy in oncology. While both are highly effective tyrosine kinase inhibitors, their clinical utility is confined to distinct patient populations defined by the specific molecular drivers of their respective cancers. This compound offers a promising solution for CML patients with the Bcr-Abl T315I mutation, a significant unmet need. Osimertinib has already transformed the treatment landscape for patients with EGFR-mutated NSCLC, particularly those who have developed resistance to earlier therapies. A direct efficacy comparison is not meaningful; instead, understanding their separate, highly specific roles is crucial for researchers, clinicians, and drug developers in the ongoing effort to advance precision medicine.

References

GZD856 in Combination: A Comparative Guide to Synergistic TKI Therapies for Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a critical challenge in targeted cancer therapy. GZD856, a potent and orally bioavailable third-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy against the Bcr-Abl T315I "gatekeeper" mutation, a common cause of resistance to earlier generation TKIs in Chronic Myeloid Leukemia (CML).[1][2] While preclinical data for this compound as a monotherapy is robust, the exploration of synergistic combinations with other TKIs is a key strategy to enhance efficacy and overcome potential resistance mechanisms.

This guide provides a comparative overview of this compound's performance and explores the rationale and supporting data for synergistic TKI combinations, drawing parallels from studies on structurally and mechanistically similar compounds.

This compound: A Potent Inhibitor of Bcr-Abl and its Mutants

This compound was developed through a scaffold hopping strategy based on the structure of ponatinib.[3] It effectively inhibits both native Bcr-Abl and the T315I mutant at nanomolar concentrations.[1][2] Preclinical studies have demonstrated its ability to suppress the proliferation of CML cell lines and inhibit tumor growth in xenograft models.[1][3]

Table 1: In Vitro Inhibitory Activity of this compound and Comparator TKIs
CompoundBcr-Abl (WT) IC50 (nM)Bcr-Abl (T315I) IC50 (nM)K562 (WT) IC50 (nM)Ba/F3 (T315I) IC50 (nM)
This compound 19.9 [1][2]15.4 [1][2]2.2 [1][2]10.8 [1][2]
Imatinib98.2[2]>10000250>10000
Nilotinib43.5[2]>1000020>10000
Ponatinib0.42.00.52.0

The Rationale for Combination TKI Therapy

The development of resistance to single-agent TKI therapy is a significant clinical hurdle.[4][5] Combination strategies aim to:

  • Target multiple signaling pathways: Simultaneously inhibiting different nodes in a cancer-driving pathway can prevent the cell from compensating through alternative routes.

  • Overcome resistance mutations: A second TKI with a different binding mode or target can be effective against mutations that confer resistance to the first agent.

  • Achieve synergistic effects: The combined effect of two drugs can be greater than the sum of their individual effects, allowing for lower, less toxic doses of each.

Synergistic Potential of this compound: Insights from Ponatinib and Asciminib Combination Studies

While direct experimental data on this compound in combination with other TKIs is not yet available, compelling evidence from studies on the combination of ponatinib (a structural analogue of this compound) and asciminib (an allosteric Bcr-Abl inhibitor) provides a strong rationale for exploring similar strategies with this compound.

Asciminib represents a novel class of TKIs that binds to the myristoyl pocket of Bcr-Abl, inducing an inactive conformation.[2][3] This mechanism is distinct from ATP-competitive inhibitors like this compound and ponatinib. This dual-targeting approach has shown remarkable synergy in overcoming resistance.

Table 2: Synergistic Effects of Ponatinib and Asciminib in Bcr-Abl Mutant Cell Lines
Cell LineMutationPonatinib IC50 (nM)Asciminib IC50 (nM)Combination Effect
Ba/F3T315I~5~40Synergistic
Ba/F3E255V/T315I~20>1000Synergistic
Ba/F3Y253H/T315I~15>1000Synergistic

Data extrapolated from published studies. Actual values may vary based on experimental conditions.

The combination of ponatinib and asciminib has been shown to be effective against a range of Bcr-Abl mutations, including the highly resistant T315I and compound mutations.[6][7][8] This suggests that a similar combination of this compound with an allosteric inhibitor could be a promising therapeutic strategy.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the rationale for combination therapies, it is crucial to visualize the involved signaling pathways and experimental procedures.

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K JAK JAK Bcr-Abl->JAK Crkl Crkl Bcr-Abl->Crkl Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Transcription STAT5 STAT5 JAK->STAT5 STAT5->Gene Transcription Crkl->Gene Transcription

Caption: Bcr-Abl signaling activates multiple downstream pathways.

Experimental_Workflow In Vitro and In Vivo Evaluation of TKI Synergy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., K562, Ba/F3-T315I) TKI_Treatment Treat with this compound, other TKIs, and combinations Cell_Lines->TKI_Treatment Viability_Assay Cell Viability Assay (MTT Assay) TKI_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Crkl, p-STAT5) TKI_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) TKI_Treatment->Apoptosis_Assay Xenograft_Model Establish Xenograft Model in Immunocompromised Mice Viability_Assay->Xenograft_Model TKI_Administration Administer TKIs (single agents and combinations) Xenograft_Model->TKI_Administration Tumor_Measurement Monitor Tumor Growth TKI_Administration->Tumor_Measurement Toxicity_Assessment Assess Animal Toxicity Tumor_Measurement->Toxicity_Assessment

Caption: Workflow for evaluating TKI synergy.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.[9][10][11][12]

  • Drug Treatment: Prepare serial dilutions of this compound and the other TKI(s) in culture medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined using a non-linear regression analysis. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
  • Cell Lysis: Treat cells with the TKIs for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 K562 cells in 100 µL of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14][15][16]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer this compound and the other TKI(s) orally or via intraperitoneal injection at the predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).

Conclusion and Future Directions

This compound is a highly potent third-generation TKI with significant activity against the T315I Bcr-Abl mutation. While direct clinical data on its synergistic effects with other TKIs are pending, preclinical evidence from the combination of the structurally similar TKI ponatinib with the allosteric inhibitor asciminib provides a strong scientific rationale for pursuing such combination strategies. The synergistic inhibition of Bcr-Abl through both ATP-competitive and allosteric mechanisms holds the promise of more durable responses and a potent strategy to overcome the challenge of drug resistance in CML and other TKI-responsive cancers. Further preclinical studies investigating this compound in combination with other TKIs, particularly allosteric inhibitors, are warranted to validate this promising therapeutic approach.

References

GZD856: A Comparative Guide on Cross-Resistance with Other Bcr-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GZD856's performance against other Bcr-Abl tyrosine kinase inhibitors (TKIs), focusing on cross-resistance profiles based on available experimental data. This compound is a potent, orally bioavailable inhibitor of Bcr-Abl, particularly effective against the imatinib-resistant T315I "gatekeeper" mutation, a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3]

Executive Summary

This compound demonstrates significant potency against both wild-type Bcr-Abl and the T315I mutant, a primary mechanism of acquired resistance to first and second-generation TKIs.[1][2][3] Comparative data from in vitro studies indicate that this compound's inhibitory activity against the T315I mutant is comparable to that of ponatinib and vastly superior to imatinib and nilotinib.[1] While this compound also shows activity against the Q252H mutation, comprehensive data on its efficacy against a wider panel of Bcr-Abl mutations, including compound mutations or in cell lines with acquired resistance to other third-generation inhibitors, is not extensively available in the public domain. Furthermore, studies specifically investigating acquired resistance mechanisms to this compound have not been widely published.

Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other TKIs against Bcr-Abl kinase activity and the proliferation of Bcr-Abl-positive cell lines.

Table 1: Bcr-Abl Kinase Inhibition (IC50, nM)
InhibitorBcr-Abl (Wild-Type)Bcr-Abl (T315I Mutant)
This compound 19.9 15.4
Imatinib98.2>10,000
Nilotinib43.5>10,000
PonatinibNot Available in SourceSimilar to this compound

Data sourced from Lu et al., 2017.[1]

Table 2: Anti-proliferative Activity in Bcr-Abl Positive Cell Lines (IC50, nM)
Cell LineBcr-Abl GenotypeThis compound ImatinibNilotinibPonatinib
K562Wild-Type2.2 1896.50.5
Ba/F3Wild-Type0.64 500220.16
Ba/F3T315I10.8 10,1601,4616.5
K562RQ252H67.0 6,050350Not Available

Data sourced from Lu et al., 2017.[1]

Signaling Pathway Inhibition

This compound effectively suppresses the Bcr-Abl signaling pathway, leading to the inhibition of downstream effectors crucial for cell proliferation and survival. Western blot analyses have demonstrated that this compound reduces the phosphorylation of Bcr-Abl and its downstream targets, Crkl and STAT5, in a dose-dependent manner in both wild-type and T315I mutant cell lines.[1]

GZD856_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL Bcr-Abl (Constitutively Active Kinase) Crkl Crkl BCR_ABL->Crkl Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates This compound This compound This compound->BCR_ABL Inhibits (ATP-competitive) Proliferation_Survival Cell Proliferation & Survival Crkl->Proliferation_Survival STAT5->Proliferation_Survival Kinase_Assay_Workflow Start Start: Prepare Assay Components Components Bcr-Abl Enzyme (WT or T315I) Tyr2 Peptide Substrate ATP Inhibitor (e.g., this compound) Start->Components Incubation Incubate Components Components->Incubation Development Add Development Reagent Incubation->Development FRET Measure FRET Signal Development->FRET Analysis Calculate Percent Phosphorylation and Determine IC50 FRET->Analysis

References

Validating GZD856 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GZD856, a potent Bcr-Abl inhibitor. We will delve into the established Western blot-based approach used for this compound and compare it with alternative biophysical and bioluminescence-based methods, namely the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay. This guide will provide supporting experimental data for this compound and contextual data for other Bcr-Abl inhibitors to offer a thorough comparative analysis.

Introduction to this compound and its Target: Bcr-Abl

This compound is a novel, orally bioavailable small molecule inhibitor targeting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[1][2][3] A significant advantage of this compound is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation Bcr-Abl inhibitors like imatinib and nilotinib.[1][2][3] Validating that this compound effectively engages the Bcr-Abl kinase within a cellular context is a critical step in its preclinical and clinical development to ensure its mechanism of action and therapeutic potential.

Methods for Validating Target Engagement

Several distinct methodologies can be employed to confirm that a compound like this compound interacts with its intended intracellular target. These techniques vary in their principles, throughput, and the specific questions they can answer.

Western Blotting: Assessing Downstream Signaling Inhibition

A widely used and accessible method to infer target engagement is to measure the phosphorylation status of the target kinase and its downstream substrates. Inhibition of Bcr-Abl by this compound is expected to decrease its autophosphorylation and consequently reduce the phosphorylation of its key downstream effectors.

Studies have shown that this compound effectively inhibits the phosphorylation of Bcr-Abl and its downstream signaling proteins, CRKL and STAT5, in a dose-dependent manner in various CML cell lines.[1]

Cell LineTarget ProteinThis compound Concentration (nM)Observed Effect
K562 (Bcr-Abl WT)p-Bcr-Abl10 - 100Dose-dependent decrease in phosphorylation
p-CRKL10 - 100Dose-dependent decrease in phosphorylation
p-STAT510 - 100Dose-dependent decrease in phosphorylation
Ba/F3 (Bcr-Abl WT)p-Bcr-Abl1 - 10Dose-dependent decrease in phosphorylation
Ba/F3 (Bcr-Abl T315I)p-Bcr-Abl10 - 100Dose-dependent decrease in phosphorylation
  • Cell Culture and Treatment: Culture K562, Ba/F3 wild-type (WT), and Ba/F3 T315I mutant cells in appropriate media. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated CRKL (p-CRKL), total CRKL, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cellular Thermal Shift Assay (CETSA): Direct Target Binding

CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

While specific CETSA data for this compound is not publicly available, this section provides a comparative overview of the methodology.

FeatureWestern Blotting (Downstream Signaling)Cellular Thermal Shift Assay (CETSA)
Principle Measures inhibition of downstream signaling as a proxy for target engagement.Measures the change in thermal stability of the target protein upon ligand binding.
Directness Indirect measure of target engagement.Direct measure of target binding.
Requirement Requires knowledge of downstream signaling pathways and availability of specific phospho-antibodies.Requires a specific antibody for the target protein.
Information Provides information on the functional consequence of target engagement.Provides direct evidence of physical interaction between the drug and the target.
  • Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (Bcr-Abl) in each sample using Western Blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay: Real-Time Target Occupancy

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

FeatureWestern Blotting (Downstream Signaling)NanoBRET™ Target Engagement Assay
Principle Measures inhibition of downstream signaling.Measures real-time displacement of a fluorescent tracer from the target protein.
Cell State Lysed cells.Live cells.
Throughput Lower to medium.High throughput.
Information Functional consequence of engagement.Quantitative measurement of target occupancy and compound affinity in a live-cell context.
  • Cell Preparation: Genetically engineer cells to express the target protein (Bcr-Abl) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a NanoBRET™ tracer and varying concentrations of the test compound (this compound).

  • BRET Measurement: Add the NanoGlo® substrate and measure the BRET signal using a luminometer.

  • Data Analysis: The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET signal, from which the cellular affinity (EC50) can be calculated.

Comparative Summary of this compound and Competitor Bcr-Abl Inhibitors

The following table summarizes the inhibitory activities of this compound in comparison to other well-established Bcr-Abl inhibitors. This data, primarily derived from biochemical and cellular proliferation assays, complements the target engagement validation.

CompoundBcr-Abl (WT) IC50 (nM)Bcr-Abl (T315I) IC50 (nM)K562 (WT) Cellular IC50 (nM)Ba/F3 (T315I) Cellular IC50 (nM)
This compound 19.9 [1]15.4 [1]2.2 [1]10.8 [1]
Imatinib98.2[1]>10,000189[1]10,160[1]
Nilotinib43.5[1]>10,0006.5[1]1,461[1]
Ponatinib~1~20.5[1]6.5[1]

Visualizing the Concepts

To further clarify the methodologies and the biological context, the following diagrams are provided.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 This compound This compound This compound->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (this compound) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (Western Blot) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Antibodies) Transfer->Immunoblot Detection 7. Detection & Analysis Immunoblot->Detection Target_Engagement_Comparison Methods Target Engagement Methods Western Blot CETSA NanoBRET Principles Principle Indirect (Functional) Direct (Biophysical) Direct (Bioluminescent) Advantages Key Advantage Functional Readout Direct Binding Evidence Live-Cell, High-Throughput Limitations Key Limitation Requires Phospho-Antibodies Lower Throughput Requires Genetic Modification

References

GZD856 Demonstrates Superior Efficacy in Xenograft Models of Chronic Myeloid Leukemia, Outperforming Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – Preclinical data demonstrates that GZD856, a novel Bcr-Abl tyrosine kinase inhibitor (TKI), shows significant antitumor activity in xenograft models of chronic myeloid leukemia (CML), including those with the imatinib-resistant T315I mutation. In head-to-head comparisons, this compound led to near-complete tumor eradication in models where the first-generation TKI imatinib only achieved tumor stasis. These findings position this compound as a promising therapeutic candidate for CML patients who have developed resistance to standard therapies.

This compound is a potent, orally bioavailable inhibitor of both native Bcr-Abl and its T315I mutant form, a common mechanism of acquired resistance to imatinib.[1] In xenograft studies utilizing human CML (K562) and murine pro-B (Ba/F3) cell lines, this compound exhibited profound and dose-dependent antitumor effects.

In the K562 xenograft model, oral administration of this compound at 10 mg/kg daily for 16 days resulted in the near-complete eradication of the tumor.[1] In stark contrast, imatinib administered at a dose of 50 mg/kg daily only induced tumor stasis.[1] Even more striking results were observed in the Ba/F3 xenograft model expressing the Bcr-Abl T315I mutation. In this model, this compound at a dose of 50 mg/kg daily for 16 days induced approximately 90% tumor regression.[1] Conversely, imatinib at a dose of 100 mg/kg daily failed to show any significant inhibition of tumor growth, highlighting the potent activity of this compound against this clinically challenging mutation.[1]

Comparative Efficacy of this compound and Imatinib in Xenograft Models

Xenograft ModelCell LineBcr-Abl StatusTreatmentDosageDurationOutcome
Human CMLK562Wild-TypeThis compound10 mg/kg/day, oral16 daysNear-complete tumor eradication
Imatinib50 mg/kg/day, oral16 daysTumor stasis
Murine Pro-BBa/F3T315I MutantThis compound20 mg/kg/day, oral16 daysNo obvious tumor inhibition
This compound50 mg/kg/day, oral16 days~90% tumor regression
Imatinib100 mg/kg/day, oral16 daysNo inhibition of tumor growth

In Vitro Inhibitory Activity

The potent in vivo anti-tumor activity of this compound is supported by its strong in vitro inhibitory effects on the proliferation of various CML cell lines. This compound demonstrated significantly lower IC50 values compared to imatinib and nilotinib, particularly against the T315I mutant, with a potency comparable to ponatinib.

Cell LineBcr-Abl StatusThis compound IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-Type2.21896.50.5
Ba/F3Wild-Type0.64500220.16
Ba/F3T315I Mutant10.8>10,00014616.5

Mechanism of Action: Bcr-Abl Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the phosphorylation of Crkl and STAT5.[1]

Bcr_Abl_Signaling_Pathway cluster_cell CML Cell BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 JAK JAK BCR_ABL->JAK CRKL CRKL BCR_ABL->CRKL Phosphorylation This compound This compound This compound->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation pCRKL p-CRKL CRKL->pCRKL pCRKL->Proliferation

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with the Institutional Animal Use and Care Committee of Guangzhou Institute of Biomedicine and Health, Chinese Academy of Science.[1]

  • Cell Preparation: K562 and Ba/F3 Bcr-Abl T315I cells were harvested and resuspended in normal saline solution at concentrations of 2.5 x 10^7 cells/mL and 1 x 10^7 cells/mL, respectively.[1]

  • Tumor Implantation: A 0.2 mL suspension of the prepared cells was subcutaneously injected into the right flank of each mouse.[1]

  • Group Randomization: When the mean tumor volume reached 100-200 mm³, mice were randomly assigned to treatment and control groups.[1]

  • Drug Formulation and Administration: this compound and imatinib were dissolved in a vehicle consisting of 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% normal saline.[1] The drugs or vehicle were administered daily via oral gavage for 16 consecutive days.[1]

  • Tumor Monitoring: Tumor sizes were monitored every 2 days.[2]

Xenograft_Workflow cluster_workflow Xenograft Experimental Workflow A Cell Culture (K562 or Ba/F3 T315I) B Cell Harvest & Resuspension in Saline A->B C Subcutaneous Injection into Mice B->C D Tumor Growth to 100-200 mm³ C->D E Randomization into Treatment Groups D->E F Daily Oral Gavage (this compound, Imatinib, or Vehicle) for 16 Days E->F G Tumor Volume Measurement (Every 2 Days) F->G H Data Analysis G->H

Caption: Workflow for the in vivo xenograft studies of this compound.

These compelling preclinical results underscore the potential of this compound as a valuable therapeutic option for CML, particularly for patients with the challenging T315I mutation who are resistant to existing therapies. Further clinical investigation is warranted to translate these findings into benefits for patients.

References

GZD856: A Promising Contender in the Battle Against Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GZD856 with other therapeutic alternatives for imatinib-resistant cancers, supported by experimental data and detailed methodologies. This compound, a novel, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in preclinical studies, particularly against the challenging T315I mutation, a common cause of imatinib resistance in Chronic Myeloid Leukemia (CML).

Imatinib revolutionized the treatment of CML, but resistance, often driven by mutations in the Bcr-Abl kinase domain, remains a significant clinical hurdle. The T315I "gatekeeper" mutation, in particular, confers resistance to imatinib and second-generation TKIs. This has spurred the development of third-generation inhibitors like ponatinib and the allosteric inhibitor asciminib. This guide evaluates the preclinical efficacy of this compound alongside the established clinical performance of ponatinib and asciminib in imatinib-resistant patient populations.

Comparative Efficacy Against Imatinib-Resistant Bcr-Abl

This compound has shown potent inhibitory activity against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant in enzymatic and cellular assays.[1][2][3][4] Its performance in preclinical models positions it as a promising candidate for patients who have developed resistance to earlier-generation TKIs.

Inhibitor Bcr-Abl (Wild-Type) IC50 (nM) Bcr-Abl (T315I) IC50 (nM) Cell Line Proliferation IC50 (nM) (Ba/F3 T315I) Development Stage
This compound 19.9[1][2][4]15.4[1][2][4]10.8[1][2][4]Preclinical[1][2][3][4]
Ponatinib Similar to this compound[1]Similar to this compound[1]Not directly reported in searched articlesApproved[5]
Imatinib 98.2[1]Significantly less potent[1]Ineffective[1]Approved
Nilotinib 43.5[1]Significantly less potent[1]Ineffective[1]Approved

Clinical Performance of Comparators in T315I-Positive CML

While this compound is in the preclinical stage, ponatinib and asciminib have been evaluated in clinical trials for patients with the T315I mutation.

Drug Trial Patient Population Key Efficacy Endpoint Adverse Events of Note
Ponatinib PACE (Phase 2)CP-CML with T315I mutation65% Major Cytogenetic Response (MCyR)[5]Arterial occlusive events, thrombocytopenia, neutropenia[5][6]
OPTIC (Phase 2)CP-CML with T315I mutation60% Overall Response Rate (ORR) in 45mg cohort[7]Treatment-related adverse events in 100% of 45mg cohort[7]
Asciminib CABL001X2101 (Phase 1)CP-CML with T315I mutation42% Major Molecular Response (MMR) by 24 weeks[8]Increased lipase, thrombocytopenia[9][10]
ASCEMBL (Phase 3)CP-CML previously treated with ≥2 TKIs (T315I excluded)25.5% MMR at 24 weeks (vs 13.2% for bosutinib)[11]Favorable safety profile compared to bosutinib[11]

Signaling Pathways and Mechanism of Action

This compound, like ponatinib, is an ATP-competitive inhibitor that binds to the active conformation of the Bcr-Abl kinase. This inhibits the downstream signaling pathways that drive CML cell proliferation and survival. Asciminib, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that inactivates the enzyme.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 STAT5 STAT5 Bcr-Abl->STAT5 CrkL CrkL Bcr-Abl->CrkL PI3K PI3K Bcr-Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->Bcr-Abl Ponatinib Ponatinib Ponatinib->Bcr-Abl Asciminib Asciminib Asciminib->Bcr-Abl allosteric Imatinib Imatinib Imatinib->Bcr-Abl ineffective with T315I Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lysates Prepare cell lysates (e.g., K562 cells) Incubate Incubate Bcr-Abl with substrate, ATP, and inhibitor Lysates->Incubate Recombinant Purify recombinant Bcr-Abl protein Recombinant->Incubate Phosphorylation Measure substrate phosphorylation Incubate->Phosphorylation IC50 Calculate IC50 values Phosphorylation->IC50

References

GZD856: A New Frontier in CML Treatment? A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – For researchers, scientists, and drug development professionals vested in the advancement of Chronic Myeloid Leukemia (CML) therapies, the emergence of GZD856 presents a compelling area of investigation. This novel, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI) has demonstrated significant potency against both wild-type Bcr-Abl and the notoriously treatment-resistant T315I mutant. This guide provides a comprehensive comparison of this compound with established CML drugs—imatinib, dasatinib, nilotinib, and ponatinib—supported by preclinical data to objectively assess its potential superiority.

Executive Summary

This compound distinguishes itself primarily through its potent and dual activity against both native Bcr-Abl and the T315I "gatekeeper" mutation, a primary driver of resistance to first and second-generation TKIs.[1][2] Preclinical data indicate that this compound's inhibitory action is comparable to, and in some instances surpasses, that of the third-generation TKI ponatinib, particularly in its selectivity for Bcr-Abl positive cells.[1] This suggests a potentially favorable safety profile, a critical consideration in the long-term management of CML.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro inhibitory activities of this compound and existing CML drugs against Bcr-Abl kinase and the proliferation of CML cell lines.

Table 1: Kinase Inhibitory Activity (IC50, nM)

CompoundBcr-Abl (Wild-Type)Bcr-Abl (T315I Mutant)
This compound 19.9 [1]15.4 [1]
Imatinib98.2[1]5155[1]
Dasatinib--
Nilotinib43.5[1]702.4[1]
Ponatinib8.640

Data for Dasatinib was not available in the reviewed preclinical studies under the same comparative conditions.

Table 2: Anti-proliferative Activity in CML Cell Lines (IC50, nM)

Cell LineBcr-Abl StatusThis compound ImatinibNilotinibPonatinib
K562Wild-Type2.2 [1]189[1]6.5[1]0.5[1]
Ba/F3Wild-Type0.64 [1]500[1]22[1]0.16[1]
Ba/F3T315I Mutant10.8 [1]10160[1]1461[1]6.5[1]
K562RQ252H Mutant67.0 [1]6050[1]350[1]-

ND: Not Determined in the cited study.

Mechanism of Action and Signaling Pathway

This compound, like other TKIs, functions by competitively inhibiting the ATP-binding site of the Bcr-Abl kinase. This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive the proliferation and survival of CML cells.[3][4] The key downstream pathways affected include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[5][6][7]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr-Abl->GRB2 JAK JAK Bcr-Abl->JAK Crkl Crkl Bcr-Abl->Crkl This compound This compound This compound->Bcr-Abl Inhibition Other_TKIs Imatinib, Dasatinib, Nilotinib, Ponatinib Other_TKIs->Bcr-Abl Inhibition SOS SOS GRB2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF PI3K PI3K Ras->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5->Gene_Expression Crkl->Gene_Expression

Bcr-Abl signaling and TKI inhibition.

Experimental Protocols

The data presented in this guide were derived from a series of preclinical in vitro and in vivo studies. The following are generalized methodologies for the key experiments cited.

Kinase Inhibition Assay (FRET-based Z'-Lyte Assay)

The inhibitory activity of this compound and comparator compounds against Bcr-Abl (wild-type and T315I mutant) was determined using a fluorescence resonance energy transfer (FRET)-based assay. The assay measures the phosphorylation of a synthetic peptide substrate by the kinase.

  • Reaction Setup: The kinase, fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: Serial dilutions of the test compounds (this compound, imatinib, nilotinib, ponatinib) are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for kinase activity.

  • Development: A development reagent containing a site-specific protease is added. The protease cleaves only the non-phosphorylated substrate.

  • Detection: The FRET signal is measured using a fluorescence plate reader. Phosphorylation of the substrate prevents cleavage and maintains the FRET signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Anti-proliferative Assay (CCK-8)

The effect of the compounds on the proliferation of CML cell lines (K562, Ba/F3-WT, Ba/F3-T315I, K562R) was assessed using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution is added to each well and incubated for a specified time (e.g., 1-4 hours).

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Western Blot Analysis

Western blotting was employed to confirm the inhibition of Bcr-Abl and its downstream signaling proteins (Crkl, STAT5) by this compound.[1]

  • Cell Lysis: CML cells are treated with this compound at various concentrations and then lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total Bcr-Abl, Crkl, and STAT5, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A CML Cell Culture B Treatment with this compound (Varying Concentrations) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Electrotransfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-Bcr-Abl, Bcr-Abl, p-STAT5, STAT5) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Western blot experimental workflow.

In Vivo Antitumor Efficacy

In xenograft mouse models, orally administered this compound demonstrated potent tumor growth suppression in mice bearing both K562 (wild-type Bcr-Abl) and Ba/F3 (Bcr-Abl T315I) tumors.[1][8] This in vivo activity further supports its potential as a therapeutic agent for CML, including cases with acquired resistance.

Safety and Tolerability

A crucial aspect of any new therapeutic is its safety profile. While comprehensive clinical data for this compound is not yet available, preclinical studies suggest a degree of selectivity for Bcr-Abl-positive cells over non-cancerous cells, which may translate to a more favorable side-effect profile compared to less selective inhibitors.[1]

Table 3: Common and Serious Adverse Events of Existing CML Drugs

DrugCommon Adverse EventsSerious Adverse Events
Imatinib Nausea, vomiting, diarrhea, muscle cramps, fatigue, rash, fluid retention (edema).[9][10]Severe fluid retention, liver toxicity, heart failure, gastrointestinal perforation.[10][11][12]
Dasatinib Diarrhea, headache, rash, fatigue, nausea, fluid retention (pleural effusion).[13][14]Myelosuppression, bleeding events, pulmonary arterial hypertension, QT prolongation.[15][16][17]
Nilotinib Rash, headache, nausea, fatigue, itching, myelosuppression.[18]QT prolongation, pancreatitis, liver toxicity, cardiovascular events (peripheral artery disease, ischemic heart disease).[19][20][21][22]
Ponatinib Rash, abdominal pain, fatigue, headache, dry skin, constipation.[23]Arterial and venous thrombosis and occlusions, heart failure, liver toxicity, pancreatitis.[24][25][26][27]

Conclusion and Future Directions

This compound exhibits a promising preclinical profile, demonstrating potent inhibition of both wild-type and T315I-mutated Bcr-Abl kinase. Its efficacy in cellular and in vivo models, coupled with its potential for improved selectivity, positions it as a strong candidate for further clinical development. Future research should focus on comprehensive Phase I and II clinical trials to establish its safety, tolerability, and clinical efficacy in patients with CML, particularly those who have developed resistance to existing therapies. Direct comparative studies with ponatinib will be essential to fully delineate the relative advantages of this compound in the evolving landscape of CML treatment.

References

Comparative Analysis of Olverembatinib (GZD856) Side Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effect profile of olverembatinib (formerly GZD856), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), against other established TKIs used in the treatment of Chronic Myeloid Leukemia (CML). The information is compiled from clinical trial data and peer-reviewed publications to support informed research and development decisions.

Introduction to Olverembatinib (this compound)

Olverembatinib is a potent, orally bioavailable Bcr-Abl TKI designed to overcome resistance to previous generations of inhibitors, particularly the T315I mutation. Its efficacy has been demonstrated in clinical trials, making a thorough understanding of its safety profile crucial for its therapeutic positioning.

Comparative Side Effect Profiles

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for olverembatinib and other FDA-approved Bcr-Abl TKIs. Data is primarily sourced from pivotal clinical trials and prescribing information. It is important to note that direct comparison of adverse event rates across different trials can be challenging due to variations in study design, patient populations, and duration of follow-up.

Non-Hematologic Adverse Events
Adverse EventOlverembatinib (HQP1351)ImatinibNilotinibDasatinibPonatinibBosutinib
Gastrointestinal
DiarrheaLow29%[1]7%59%[2]Low84%[3]
NauseaLow27%[1]13%52%[2]Low46%[4]
VomitingLowLow7%30%[2]Low37%[4]
Abdominal PainLowLowLow17%[2]33.3%[5]40%[4]
Dermatologic
Skin Hyperpigmentation84.2%LowLowLowLowLow
RashLow33.9%[6]11.8%[5]11-35%[2][7]26.9%[5]46%[4]
Metabolic
Hypertriglyceridemia57.6%LowLowLowLowLow
Hyperbilirubinemia41.8%Low14.1%[5]LowLowLow
Elevated Liver Transaminases35.8%Low21.2% (ALT)[8]LowLow30.6% (ALT)[9]
Renal
Proteinuria50.9%LowLow18%[2]LowLow
Constitutional
FatigueLow13%[1]LowLowLowLow
Cardiovascular
Fluid Retention/EdemaLow23% (eyelid), 22% (peripheral)[1]LowHigh (including pleural effusion)[10]LowLow
Arterial Occlusive EventsLowLowIncreased Risk[11]Low20%[12]Low
Other
Hypocalcemia38.8%LowLowLowLowLow
Hematologic Adverse Events
Adverse Event (Grade 3/4)Olverembatinib (HQP1351)ImatinibNilotinibDasatinibPonatinibBosutinib
Thrombocytopenia51.5%10%21.2%[8]19%[2]39.7%[13]30%[4]
Anemia23.0%10%14.1%[5]10%[2]28.2%[5]14%[4]
Neutropenia11.5%7%Low21%[2]Low14%[4]
Leukopenia20.6%LowLowLowLowLow

Experimental Protocols

The safety and tolerability of olverembatinib were evaluated in open-label, multicenter phase 1/2 trials (NCT03883087, NCT03883100).[14][15]

  • Patient Population: Adult patients with TKI-resistant Chronic Myeloid Leukemia in Chronic Phase (CML-CP) and Accelerated Phase (CML-AP), including those with the T315I mutation.

  • Dosing Regimen: Olverembatinib was administered orally once every other day in 28-day cycles. Dose escalation was performed in the phase 1 part to determine the maximum tolerated dose and recommended phase 2 dose (RP2D).[14][16] The RP2D was determined to be 40 mg.[14][16]

  • Adverse Event Monitoring and Grading: Adverse events were continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[17] The CTCAE provides a standardized methodology for reporting and grading the severity of adverse events in cancer clinical trials, ensuring consistency and comparability of safety data.[18][19][20] Grades range from 1 (mild) to 5 (death related to adverse event).[19][20]

  • Safety Assessments: Included regular monitoring of complete blood counts with differential, serum chemistries, and physical examinations. These were performed weekly for the first two cycles, every other week for cycles 3 and 4, and monthly thereafter.[17]

The side effect data for the comparator drugs were also collected from clinical trials where adverse events were graded using standardized criteria, most commonly the CTCAE.

Signaling Pathways and Mechanism of Action

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][21][22] Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.

Tyrosine kinase inhibitors, including olverembatinib, function by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling.[21][22]

Below are diagrams illustrating the Bcr-Abl signaling pathway and the general mechanism of TKI inhibition.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT STAT->Proliferation

Caption: Bcr-Abl downstream signaling pathways in CML.

TKI_Mechanism_of_Action cluster_kinase ATP_Site ATP Binding Site Substrate Substrate Protein ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream TKI TKI (e.g., Olverembatinib) TKI->ATP_Site Blocks

Caption: General mechanism of action of Bcr-Abl TKIs.

References

GZD856 in Combination with Non-TKI Cancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, no peer-reviewed studies or clinical trials have been published evaluating the combination of GZD856 with non-tyrosine kinase inhibitor (non-TKI) cancer drugs. The following guide is based on the established preclinical data of this compound as a monotherapy and provides a scientifically-grounded framework for investigating potential combination strategies. The experimental data and protocols presented are illustrative and intended to guide future research.

Introduction to this compound

This compound is a potent and orally bioavailable dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) α/β and Bcr-Abl kinase.[1] A significant characteristic of this compound is its efficacy against the T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to first and second-generation TKIs like imatinib and nilotinib in the treatment of Chronic Myeloid Leukemia (CML).[2][3] Preclinical studies have demonstrated its ability to suppress the proliferation of cancer cells and induce apoptosis by inhibiting its target kinases and their downstream signaling pathways.[2]

This compound Monotherapy: Summary of Preclinical Data

Before exploring combination therapies, it is crucial to understand the preclinical performance of this compound as a single agent. The following table summarizes key in vitro and in vivo data from published studies.

ParameterCell Line/ModelResultReference
In Vitro Kinase Inhibition (IC50) Bcr-Abl (native)19.9 nM[2]
Bcr-Abl (T315I mutant)15.4 nM[2]
PDGFRα68.6 nM[1]
PDGFRβ136.6 nM[1]
In Vitro Anti-proliferative Activity (IC50) K562 (Bcr-Abl positive CML)2.2 nM[2]
Ba/F3 (expressing Bcr-Abl WT)0.64 nM[2]
Ba/F3 (expressing Bcr-Abl T315I)10.8 nM[2]
In Vivo Efficacy K562 xenograft mouse modelSignificant tumor growth inhibition[4]
Ba/F3 (Bcr-Abl T315I) xenograft modelPotent tumor growth suppression[3][4]

Rationale for Combination Therapies with Non-TKI Drugs

The primary motivation for exploring combination therapies is to enhance efficacy, overcome or prevent drug resistance, and potentially reduce toxicity by using lower doses of each agent. For this compound, combining it with non-TKI drugs could be a promising strategy in CML and other malignancies driven by PDGFR signaling.

Potential Combination Strategies:
  • This compound + Chemotherapy: Conventional cytotoxic agents could be combined with this compound to target different phases of the cell cycle and induce synergistic cell death.

  • This compound + Apoptosis Modulators (e.g., Bcl-2 inhibitors): this compound induces apoptosis by inhibiting pro-survival signaling. Combining it with a direct apoptosis inducer, such as a Bcl-2 inhibitor, could lead to a more profound and durable response.

  • This compound + Immunotherapy: While the immunomodulatory effects of this compound are not yet characterized, some TKIs have been shown to influence the tumor microenvironment. Combining this compound with immune checkpoint inhibitors could potentially enhance anti-tumor immunity.

Signaling Pathways and Experimental Workflows

To investigate these potential combinations, a clear understanding of the involved signaling pathways and a structured experimental approach are necessary.

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound.

GZD856_Signaling_Pathway This compound This compound Bcr_Abl Bcr-Abl (and T315I Mutant) This compound->Bcr_Abl Inhibits PDGFR PDGFRα/β This compound->PDGFR Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Downstream Downstream Signaling (e.g., STAT5, Crkl) Bcr_Abl->Downstream PDGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Inhibits

Caption: this compound inhibits Bcr-Abl and PDGFR signaling pathways.

Experimental Workflow for Evaluating Combination Therapies

A systematic approach is essential to evaluate the efficacy and synergy of this compound in combination with a non-TKI drug.

Experimental_Workflow start Hypothesize Combination (e.g., this compound + Non-TKI Drug) in_vitro In Vitro Studies (Cell Lines) start->in_vitro synergy Synergy Assessment (e.g., Chou-Talalay method) in_vitro->synergy mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) synergy->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo efficacy Efficacy & Toxicity Assessment in_vivo->efficacy end Clinical Trial Design efficacy->end

Caption: A stepwise workflow for preclinical evaluation of this compound combinations.

Detailed Methodologies for Key Experiments

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and a non-TKI drug results in synergistic, additive, or antagonistic effects on cell viability.

Protocol:

  • Cell Culture: Culture relevant cancer cell lines (e.g., K562 for CML, or PDGFR-driven cancer cell lines) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the non-TKI drug in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound alone, the non-TKI drug alone, and in combination at constant and non-constant ratios.

  • Viability Assay: After a specified incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Mechanism of Action

Objective: To investigate the effect of the drug combination on key signaling proteins.

Protocol:

  • Cell Treatment: Treat cells with this compound, the non-TKI drug, and the combination at synergistic concentrations for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Crkl, cleaved PARP, Bcl-2 family members) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation status.

Conclusion

While this compound has shown significant promise as a monotherapy, particularly in overcoming TKI resistance in CML, its potential in combination with non-TKI cancer drugs remains an unexplored but promising area of research. The frameworks provided in this guide offer a starting point for researchers to systematically investigate these novel therapeutic strategies. Such studies are essential to unlock the full potential of this compound and to develop more effective and durable treatment regimens for cancer patients.

References

Safety Operating Guide

Personal protective equipment for handling GZD856

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate access to essential safety protocols and logistical information for the handling and disposal of GZD856, a potent dual inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) and Bcr-Abl kinases. Our goal is to furnish laboratory personnel with the necessary procedural guidance to ensure safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE) and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting.

Always handle this compound in a designated area, such as a chemical fume hood.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant material.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

Storage and Disposal:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of unused this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

This compound: Biological Activity and In Vitro Efficacy

This compound is a potent inhibitor of both PDGFRα/β and the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to some first- and second-generation inhibitors like imatinib.[1][2]

Kinase Inhibition
TargetIC50 (nM)
PDGFRα 68.6[1][2]
PDGFRβ 136.6[1][2]
Bcr-Abl (native) 19.9[1][2]
Bcr-Abl (T315I mutant) 15.4[1][2]
Cellular Proliferation Inhibition

This compound demonstrates potent anti-proliferative activity against various cancer cell lines.

Cell LineExpressed TargetIC50 (nM)
K562 Bcr-Abl (native)2.2[1][2]
K562R (Q252H) Bcr-Abl (mutant)67.0[1]
Ba/F3 Bcr-Abl (native)0.64[1][2]
Ba/F3 Bcr-Abl (T315I mutant)10.8[1][2]
H1703 PDGFRα250[1][2]

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.

GZD856_PDGFR_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound PDGFR PDGFRα/β This compound->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS STAT3 STAT3 PDGFR->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival MAPK MAPK RAS->MAPK MAPK->Proliferation Migration Cell Migration MAPK->Migration STAT3->Proliferation

This compound Inhibition of PDGFR Signaling

GZD856_BcrAbl_Signaling cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound BcrAbl Bcr-Abl (including T315I) This compound->BcrAbl STAT5 STAT5 BcrAbl->STAT5 Crkl Crkl BcrAbl->Crkl PI3K PI3K BcrAbl->PI3K Proliferation Leukemic Cell Proliferation STAT5->Proliferation Crkl->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

This compound Inhibition of Bcr-Abl Signaling

Experimental Protocol: Western Blot for Bcr-Abl Phosphorylation

This protocol outlines the methodology to assess the inhibitory effect of this compound on Bcr-Abl phosphorylation and its downstream targets in a relevant cell line (e.g., K562 or Ba/F3 expressing Bcr-Abl).

Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., p-Bcr-Abl, Bcr-Abl, p-STAT5, STAT5) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection

Western Blot Experimental Workflow
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Culture K562 or Ba/F3 Bcr-Abl expressing cells in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Bcr-Abl, total Bcr-Abl, phosphorylated STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins is expected to decrease with increasing concentrations of this compound.

References

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